molecular formula C8H5F2N B3026528 2,3-Difluoro-5-methylbenzonitrile CAS No. 1003712-18-2

2,3-Difluoro-5-methylbenzonitrile

Cat. No.: B3026528
CAS No.: 1003712-18-2
M. Wt: 153.13
InChI Key: YHCHCXBCEMMYSF-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methylbenzonitrile (CAS 1003712-18-2) is a high-value fluorinated aromatic compound that serves as a versatile building block in advanced organic synthesis . Its molecular structure, incorporating two fluorine atoms and a nitrile group on a toluene ring, makes it a critical intermediate for constructing complex molecules with tailored properties . The compound has a molecular formula of C 8 H 5 F 2 N and a molecular weight of 153.13 g/mol . Key physical properties include a predicted density of approximately 1.21 g/cm³ and a boiling point of around 214.8°C at 760 mmHg . This chemical is primarily used as a pharmaceutical intermediate in the discovery and development of new drug candidates, where the difluoro-methylbenzonitrile core can enhance metabolic stability, membrane permeability, and binding affinity . It also functions as a key agrochemical intermediate for creating next-generation pesticides and herbicides, contributing to improved efficacy and environmental profiles . Furthermore, its synthetic versatility makes it a valuable scaffold in material science and for the creation of various specialty chemicals . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Handle with care; this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-5-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCHCXBCEMMYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661260
Record name 2,3-Difluoro-5-methylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003712-18-2
Record name 2,3-Difluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,3-Difluoro-5-methylbenzonitrile CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Difluoro-5-methylbenzonitrile for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic nitrile that is increasingly recognized for its utility as a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, applications, and safe handling.

Core Compound Identity and Properties

This compound is a substituted benzonitrile featuring two fluorine atoms and a methyl group on the aromatic ring. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1003712-18-2[1][2][3]
Molecular Formula C₈H₅F₂N[1][4]
Molecular Weight 153.13 g/mol [1][4]
Appearance Typically a solid[4]
Purity Commercially available in various purities (e.g., 98%)[1]
Solubility Low solubility in water; soluble in common organic solvents such as dichloromethane and chloroform.[4]

Synthesis and Spectroscopic Characterization

A generalized, plausible synthetic workflow is outlined below:

Synthesis_Workflow Figure 1: Plausible Synthetic Workflow cluster_0 Starting Material cluster_1 Reaction cluster_2 Purification cluster_3 Product Start 1,2-Difluoro-4-methyl-5-bromobenzene Reaction Cyanation Reaction (e.g., CuCN, DMF, heat) Start->Reaction Reactant Purification Work-up and Purification (e.g., Extraction, Column Chromatography) Reaction->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: A conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization: The structural confirmation of this compound relies on standard analytical techniques. While specific spectral data should be obtained from the Certificate of Analysis (COA) provided by the supplier, the expected spectroscopic signatures would include:

  • ¹H NMR: Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be influenced by the fluorine substituents.

  • ¹³C NMR: Resonances for the aromatic carbons, the nitrile carbon, and the methyl carbon. Carbon-fluorine couplings are expected.

  • ¹⁹F NMR: Signals indicating the chemical environment of the two fluorine atoms.

  • FT-IR: A characteristic sharp peak for the nitrile (C≡N) stretching vibration.

  • Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.

Suppliers like BLD Pharm may provide access to NMR, HPLC, and LC-MS data for their products.[7]

Applications in Drug Discovery and Materials Science

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[8] The nitrile group is also a key pharmacophore in numerous approved drugs, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[9]

This compound, as a fluorinated building block, is of significant interest in the development of novel therapeutics. Its utility is highlighted by the role of similar fluorinated benzonitriles in the discovery of potent enzyme inhibitors and receptor modulators.

  • Enzyme Inhibition: A related isomer, 2,4-Difluoro-5-methylbenzonitrile, is a crucial intermediate in the synthesis of novel poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.[5] The fluorine atoms can form critical hydrogen bonds within the enzyme's active site, enhancing the inhibitor's potency.[5]

  • Receptor Modulation: Substituted benzonitriles are integral to the structure of negative allosteric modulators (NAMs) for receptors like the metabotropic glutamate receptor 5 (mGlu5), which are targets for various neurological disorders.[10][11]

  • Materials Science: Fluorinated benzonitriles are also used in the synthesis of materials for organic light-emitting diodes (OLEDs), such as emitters with thermally activated delayed fluorescence (TADF) characteristics.[12]

The diagram below illustrates the potential role of a drug candidate derived from this compound in modulating a signaling pathway.

Signaling_Pathway Figure 2: Conceptual Role in Pathway Modulation Ligand Endogenous Ligand Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Activates G_Protein G-Protein Receptor->G_Protein Activates Drug Derived Modulator (from this compound) Drug->Receptor Modulates (Allosterically) Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Modulation of a G-protein-coupled receptor pathway by a hypothetical drug.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, data for structurally similar compounds provide guidance on potential hazards. Related fluorinated benzonitriles are classified as causing skin and eye irritation, and may be harmful if swallowed, inhaled, or in contact with skin.[13][14][15][16]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][15] Avoid breathing dust, fumes, or vapors.[15] Wash hands thoroughly after handling.[13]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for several minutes. Seek medical attention if irritation persists.[13]

    • Skin: Wash off with soap and plenty of water.[13]

    • Inhalation: Move the person to fresh air.[13]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[13]

  • Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed and away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[4][13]

Disclaimer: This information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of drug discovery and materials science. Its unique combination of fluorine and nitrile functionalities makes it an attractive building block for creating novel molecules with enhanced properties. Researchers should handle this compound with appropriate safety precautions and refer to supplier-specific documentation for detailed characterization and safety information.

References

Physical and chemical properties of 2,3-Difluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Difluoro-5-methylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 1003712-18-2). As a substituted fluorinated aromatic nitrile, this compound represents a valuable and strategic building block for medicinal chemistry and materials science. The strategic placement of two ortho-fluorine atoms, a meta-methyl group, and a nitrile functionality creates a unique electronic and steric profile, influencing its reactivity and potential applications. This document consolidates available data and theoretical analysis to serve as a critical resource for researchers, synthetic chemists, and drug development professionals. We will delve into its physicochemical characteristics, predictive spectroscopic signatures, chemical reactivity, plausible synthetic routes, and its emerging role in the design of targeted therapeutics.

Core Physicochemical Properties

This compound is a poly-substituted aromatic compound whose properties are dictated by the interplay of its functional groups. The nitrile group and fluorine atoms act as electron-withdrawing groups, while the methyl group is weakly electron-donating. This substitution pattern is crucial for its utility in creating complex molecular architectures.

PropertyValueSource(s)
CAS Number 1003712-18-2[1][2][3]
Molecular Formula C₈H₅F₂N[2][3][4]
Molecular Weight 153.13 g/mol [2][3][4]
Appearance Typically a solid (white to off-white)Inferred from related compounds
Melting Point Data not readily available[1][5]
Boiling Point Data not readily available[1][5]
Purity Commercially available up to ≥98%[4]
Solubility Low solubility in water; soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate)Inferred from related compounds[6]

Spectroscopic Data Analysis & Interpretation

While specific experimental spectra for this compound are not widely published, a robust prediction of its spectroscopic characteristics can be made based on established principles and data from closely related isomers.[7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

  • C≡N Stretch: A sharp, strong absorption band is expected in the range of 2230-2240 cm⁻¹ , which is characteristic of an aromatic nitrile.[7]

  • C-F Stretch: Strong absorption bands are expected in the fingerprint region, typically between 1100-1300 cm⁻¹ , corresponding to the C-F stretching vibrations.

  • Aromatic C=C Stretch: Multiple medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

  • C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm⁻¹ , while aliphatic C-H stretching from the methyl group will be seen just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the substitution pattern of the aromatic ring.

  • ¹H NMR:

    • Aromatic Protons (2H): Two signals are expected in the aromatic region (~7.0-7.6 ppm). These protons, located at C4 and C6, will appear as complex multiplets due to proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) coupling.

    • Methyl Protons (3H): A singlet or a narrow triplet/doublet of doublets will appear in the aliphatic region (~2.3-2.5 ppm). The fine splitting may arise from small ⁴JHF and ⁵JHF couplings to the fluorine atoms.

  • ¹³C NMR:

    • Nitrile Carbon (CN): A signal is expected around 115-120 ppm .[10] This carbon will likely show coupling to the adjacent fluorine atoms.

    • Fluorine-Bearing Carbons (C2, C3): These two carbons will exhibit large one-bond carbon-fluorine couplings (¹JCF) and will appear as distinct doublets (or doublet of doublets) in the range of 150-165 ppm .

    • Other Aromatic Carbons (C1, C4, C5, C6): These carbons will appear in the typical aromatic region of 110-140 ppm , each showing smaller multi-bond C-F couplings.

    • Methyl Carbon (CH₃): A signal will be present in the upfield region, around 15-20 ppm .

  • ¹⁹F NMR:

    • Two distinct signals are expected for the two non-equivalent fluorine atoms at C2 and C3. Each signal will be split by the other fluorine (³JFF) and by adjacent protons (³JFH, ⁴JFH), resulting in complex multiplets.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak (M⁺) at m/z = 153.13, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition of C₈H₅F₂N.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the electronic properties of its substituents.

  • Nitrile Group (-CN): This group is a versatile synthetic handle. It can undergo:

    • Hydrolysis: Conversion to a carboxylic acid (-COOH) or amide (-CONH₂) under acidic or basic conditions.

    • Reduction: Transformation into a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄ or catalytic hydrogenation.

    • Organometallic Addition: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.

  • Aromatic Ring: The ring is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the two fluorine atoms and the nitrile group.[11] The ortho/para-directing methyl group is electronically overridden. Any substitution would likely be directed to the C6 position. Conversely, the high degree of electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr) , particularly at positions activated by the electron-withdrawing groups if a suitable leaving group were present.

The "ortho-fluoro effect" is a critical consideration; the presence of a fluorine atom ortho to the nitrile can influence C-CN bond activation in organometallic reactions, a property of increasing interest in synthetic methodology.[12]

Synthesis and Purification Workflow

Diagram: Proposed Synthetic Workflow

G A 1-Bromo-2,3-difluoro-5-methylbenzene (Starting Material) B Cyanation Reaction A->B CuCN or Zn(CN)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) High-boiling solvent (e.g., DMF, NMP) Heat C Crude Product Mixture B->C D Workup & Extraction C->D Quench, Dilute Extract with organic solvent E Purification D->E Silica Gel Column Chromatography or Recrystallization F This compound (Final Product) E->F Characterization (NMR, MS, IR)

Caption: A plausible synthetic route via Palladium-catalyzed cyanation.

Protocol: Representative Synthesis via Cyanation

This protocol is a representative example based on standard procedures for aryl nitrile synthesis and should be adapted and optimized.[13]

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 1-bromo-2,3-difluoro-5-methylbenzene (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous dimethylformamide (DMF) via syringe.

  • Reaction: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into an aqueous solution of sodium bicarbonate or ammonia and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Applications in Drug Discovery and Research

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[14][15] Fluorinated benzonitriles are highly sought-after scaffolds for these reasons.

Diagram: Role in Drug Design Logic

G cluster_0 Structural Features of This compound cluster_1 Conferred Physicochemical Properties cluster_2 Improved Pharmacological Profile A Ortho-Difluoro Motif F Blocked Metabolic Sites A->F G Fine-tunes pKa A->G B Nitrile Group E Hydrogen Bond Acceptor B->E H Enhanced Binding Affinity B->H C Methyl Group D Modulated Lipophilicity (logP) C->D J Improved Cell Permeability D->J E->H I Increased Metabolic Stability F->I

Caption: Structure-Property relationships in drug design.

  • Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, like a carbonyl, and can serve as a hydrogen bond acceptor in enzyme active sites.

  • Metabolic Blocking: The strong C-F bonds are resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine atoms at strategic positions can block unwanted metabolism of a drug molecule, thereby increasing its half-life.[15]

  • Scaffold for Inhibitors: Substituted benzonitriles are key components in a variety of enzyme inhibitors and receptor modulators. While this specific isomer is not explicitly cited in major approved drugs, related structures are crucial in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy and metabotropic glutamate receptor 5 (mGluR5) modulators for neurological disorders.[16]

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with care, following standard safety protocols. The safety information below is based on data for structurally similar fluorinated and nitrated aromatic compounds.[6][17]

  • Hazard Classification: Likely classified as harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][17]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear inspected, chemical-resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.

    • Skin and Body Protection: Wear a lab coat.

    • Respiratory Protection: Handle in a well-ventilated fume hood. If dust or aerosols may be generated, use an approved particulate respirator.[18]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Waste should be handled as hazardous.

References

A Technical Guide to 2,3-Difluoro-5-methylbenzonitrile: Structure, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2,3-Difluoro-5-methylbenzonitrile is a fluorinated aromatic compound of significant interest to the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring a nitrile functional group and vicinal fluorine atoms, makes it a valuable and versatile building block in the synthesis of complex molecular architectures. The strategic placement of fluorine atoms can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, while the nitrile group serves as a key pharmacophore or a precursor for other functional groups.[1][2] This guide provides an in-depth analysis of its structure, molecular weight, physicochemical properties, a representative synthesis protocol, and its applications, particularly within the context of drug development.

Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic nitrile. The core of the molecule is a benzene ring, which is functionalized with a cyano (-C≡N) group, two fluorine atoms (-F) on adjacent carbons (positions 2 and 3), and a methyl group (-CH₃) at position 5.

Chemical Structure

The structural arrangement of the atoms is critical to the compound's reactivity and utility as a chemical intermediate.

Caption: 2D structure of this compound.

Key Identifiers and Properties

A summary of the essential physicochemical data for this compound is provided below. This data is critical for experimental design, safety assessments, and regulatory compliance.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1003712-18-2[3][4][5]
Molecular Formula C₈H₅F₂N[3][6]
Molecular Weight 153.13 g/mol [3][6][7][8]
Appearance Typically a solid[6][8]
Purity Commercially available up to ≥98%[3]
Solubility Low in water; Soluble in organic solvents (e.g., dichloromethane, chloroform)[6]

The Role of Fluorinated Benzonitriles in Drug Discovery

The inclusion of both fluorine and a nitrile group in a single, relatively simple scaffold is a deliberate strategy in medicinal chemistry. Each component imparts specific, advantageous properties to potential drug candidates.

The Nitrile Pharmacophore: A Versatile Functional Group

The nitrile group is a valuable pharmacophore due to its unique electronic properties. It is a polar, metabolically stable group that can participate in critical binding interactions.[2] Its linear geometry allows it to occupy narrow cavities within protein active sites, and the nitrogen atom can act as a hydrogen bond acceptor, mimicking the carbonyl group of amides or ketones.[2] This bioisosteric replacement is a common tactic to improve a compound's metabolic profile without sacrificing binding affinity.

Strategic Incorporation of Fluorine

The introduction of fluorine into drug candidates is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.

  • Binding Affinity: Fluorine can engage in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's active site, thereby enhancing binding affinity.

  • Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

Application in Target-Oriented Design

While specific drugs derived directly from this compound are not publicly documented, structurally similar compounds are integral to the development of potent and selective therapeutics. For instance, fluorinated benzonitriles are key building blocks for novel poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, which are a promising class of anticancer agents.[9] Similarly, complex benzonitrile derivatives have been successfully developed as negative allosteric modulators (NAMs) for receptors such as the metabotropic glutamate receptor 5 (mGlu5), which is a target for neurological disorders.[10][11]

Synthesis and Manufacturing

The synthesis of this compound typically involves the introduction of the nitrile group onto a pre-functionalized difluoro-methylbenzene ring. A common and industrially scalable method is the cyanation of an aryl halide.

Representative Synthesis Workflow

A plausible and efficient route to the target compound is the palladium- or copper-catalyzed cyanation of a corresponding aryl bromide or iodide. The workflow below illustrates a copper-catalyzed Rosenmund-von Braun reaction.

G start 1-Bromo-2,3-difluoro- 5-methylbenzene reagent Copper(I) Cyanide (CuCN) Solvent: DMF or NMP High Temperature start->reagent Reaction product This compound reagent->product Yields purification Workup & Purification (Extraction, Chromatography) product->purification

Caption: A typical synthesis workflow for the target compound.

Detailed Experimental Protocol (Representative)

This protocol describes a laboratory-scale synthesis based on the Rosenmund-von Braun reaction.

Disclaimer: This is a representative protocol and should be performed by trained personnel with appropriate safety precautions.

  • Reaction Setup: In a nitrogen-flushed, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-2,3-difluoro-5-methylbenzene (1.0 eq).

  • Reagent Addition: Add Copper(I) cyanide (CuCN, 1.2 eq) and anhydrous N,N-Dimethylformamide (DMF) as the solvent.

  • Reaction Conditions: Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 6-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

    • Extract the product into an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material using column chromatography on silica gel with a hexane/ethyl acetate gradient to yield pure this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. The expected spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region (approx. 7.0-7.8 ppm), corresponding to the two protons on the benzene ring. A singlet corresponding to the methyl group protons will appear in the upfield region (approx. 2.3-2.5 ppm). The aromatic protons will exhibit complex splitting patterns (e.g., doublet of doublets) due to coupling with each other and with the adjacent fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The nitrile carbon is expected around 115-120 ppm. The two carbons attached to fluorine will show large C-F coupling constants and will be significantly downfield. The remaining aromatic and methyl carbons will appear at their characteristic chemical shifts.[12][13]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound, 153.13.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.

  • Strong absorption bands in the region of 1200-1300 cm⁻¹ are indicative of C-F stretching vibrations.

Summary of Expected Analytical Data
TechniqueExpected Features
¹H NMR Aromatic signals (~7.0-7.8 ppm, complex multiplets); Methyl signal (~2.3-2.5 ppm, singlet).
¹³C NMR 8 distinct signals; Nitrile carbon (~115-120 ppm); Carbons attached to fluorine will show large ¹JCF coupling.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z ≈ 153.
IR Spectroscopy Strong, sharp C≡N stretch (~2220-2240 cm⁻¹); Strong C-F stretches (~1200-1300 cm⁻¹).

Safety, Handling, and Storage

Proper handling and storage are essential when working with this compound, as with most aromatic nitriles.

Hazard Identification

Based on data for similar compounds, this compound should be treated as a hazardous substance.[14]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[14][15]

  • Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[14][15]

  • Decomposition: Hazardous decomposition products upon combustion may include toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[14]

Recommended Handling Procedures
  • Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][16]

  • Avoid breathing dust, fumes, or vapors.[14]

  • Wash hands thoroughly after handling.[14][17]

Storage and Stability
  • Store in a cool, dry, and well-ventilated place.[6][8]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[6]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

  • The compound is stable under normal storage conditions.

Conclusion

This compound is a highly functionalized building block with significant potential for researchers in drug discovery and materials science. Its defined structure, characterized by a molecular weight of 153.13 g/mol , offers a unique combination of a reactive nitrile handle and the property-modulating effects of vicinal fluorine atoms. Understanding its synthesis, analytical profile, and safe handling procedures is crucial for leveraging its full potential in the creation of novel, high-value molecules.

References

An In-depth Technical Guide to 2,3-Difluoro-5-methylbenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,3-Difluoro-5-methylbenzonitrile, a key fluorinated building block for researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, outlines its spectroscopic characterization, discusses its chemical reactivity, and explores its applications, with a particular focus on its role in medicinal chemistry.

Core Compound Properties

This compound is a trifunctional aromatic compound featuring a nitrile group and two fluorine atoms, which impart unique electronic properties and reactivity. These features make it a valuable intermediate in the synthesis of complex molecules.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1003712-18-2[1][2][3][4]
Molecular Formula C₈H₅F₂N[1][2][5]
Molecular Weight 153.13 g/mol [1][2][5]
Appearance Typically a solid[5]
Solubility Low solubility in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform)[5]
Purity Commercially available in various purities (e.g., 95%, 98%)[1][5]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the cyanation of a corresponding aryl halide. The following protocol is a representative method, emphasizing safety and reproducibility.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis Start Starting Material: 1-Bromo-2,3-difluoro-5-methylbenzene Reaction Cyanation Reaction: CuCN, DMF, 150°C Start->Reaction Step 1 Workup Aqueous Workup: FeCl3/HCl, Toluene Reaction->Workup Step 2 Purification Purification: Column Chromatography Workup->Purification Step 3 Product Final Product: This compound Purification->Product Step 4

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 1-Bromo-2,3-difluoro-5-methylbenzene

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Aqueous solution of iron(III) chloride (FeCl₃) and hydrochloric acid (HCl)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 1-bromo-2,3-difluoro-5-methylbenzene and copper(I) cyanide in anhydrous DMF.

  • Reaction: Heat the mixture to 150°C and stir vigorously under a nitrogen atmosphere for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into an aqueous solution of FeCl₃ and HCl to decompose the copper cyanide complex. Extract the product with toluene.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.

Causality Behind Experimental Choices:

  • The use of an anhydrous solvent (DMF) is crucial to prevent the hydrolysis of copper cyanide and other side reactions.

  • The high reaction temperature is necessary to drive the nucleophilic aromatic substitution of the bromide with cyanide.

  • The aqueous FeCl₃/HCl workup is a standard procedure to break down the stable copper-cyanide complexes formed during the reaction, facilitating product isolation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (around 2.3-2.5 ppm). The aromatic region will display signals corresponding to the two aromatic protons, with their chemical shifts and coupling patterns influenced by the fluorine and nitrile substituents.

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the methyl carbon, the nitrile carbon (typically in the range of 115-120 ppm), and the aromatic carbons. The carbons directly bonded to fluorine will show characteristic coupling (C-F coupling).[6]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a sharp, strong absorption band around 2230-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[7][8] Other characteristic bands will include C-H stretching of the methyl and aromatic groups, and C-F stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (153.13 g/mol ). The fragmentation pattern will be characteristic of the loss of small molecules like HCN and methyl radicals.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three functional groups: the nitrile, the fluoro substituents, and the methyl group.

Diagram of Reactivity and Applications

G cluster_reactivity Chemical Reactivity cluster_applications Applications in Drug Discovery Molecule This compound Nitrile Nitrile Group Transformations: - Hydrolysis to Amide/Carboxylic Acid - Reduction to Amine Molecule->Nitrile Aromatic Aromatic Ring Reactions: - Nucleophilic Aromatic Substitution - Electrophilic Aromatic Substitution Molecule->Aromatic Intermediate Pharmaceutical Intermediate Nitrile->Intermediate Scaffold Core Scaffold for Bioactive Molecules Aromatic->Scaffold PARP Synthesis of PARP Inhibitors Scaffold->PARP

Caption: Reactivity and applications of this compound.

Reactivity Profile
  • Nitrile Group: The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid under acidic or basic conditions. It can also be reduced to a primary amine, providing a key functional group for further derivatization.

  • Aromatic Ring: The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution, allowing for the introduction of other functional groups. The electron-withdrawing nature of the nitrile and fluoro groups deactivates the ring towards electrophilic aromatic substitution.[9]

  • Methyl Group: The methyl group can be a site for radical halogenation, allowing for further functionalization at the benzylic position.

Role in Drug Development

Fluorinated benzonitriles are important pharmacophores in modern drug discovery.[10][11] The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitrile group can act as a hydrogen bond acceptor or be transformed into other key functional groups.

This compound and its derivatives are particularly valuable as intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[12][13][14]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not universally available, data from structurally similar compounds can provide guidance.[15][16][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Hazard Classifications for Similar Compounds:

  • Acute toxicity (oral, dermal, inhalation)

  • Skin and eye irritation

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique combination of functional groups provides a platform for a wide range of chemical transformations. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to support the work of researchers and scientists in their pursuit of new discoveries.

References

A Comprehensive Technical Guide to the Safe Handling of 2,3-Difluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Compound Profile and Anticipated Hazards

2,3-Difluoro-5-methylbenzonitrile belongs to the family of fluorinated aromatic nitriles. The presence of the nitrile group and fluorine atoms on the benzene ring dictates its chemical properties and toxicological profile. Analysis of related compounds such as 2,6-difluorobenzonitrile, 3,5-difluorobenzonitrile, and other methylated and fluorinated benzonitriles suggests that this compound should be handled as a compound of moderate acute toxicity.[3][4][5]

Anticipated GHS Hazard Classification:

Based on data from analogous compounds, this compound is anticipated to be classified under the following Globally Harmonized System (GHS) categories:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed[3][4][6][7]
Acute Toxicity, DermalCategory 4Harmful in contact with skin[3][4][6][7]
Acute Toxicity, InhalationCategory 4Harmful if inhaled[3][4][6][7]
Skin Corrosion/IrritationCategory 2Causes skin irritation[3][4][6][7][8]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation[3][4][6][7][8]
Specific target organ toxicity — Single exposureCategory 3May cause respiratory irritation[3][4][6][7][8]

This table is a synthesis of data from SDSs of structurally similar compounds and represents a probable hazard profile.

The nitrile functional group can be metabolized to release cyanide in vivo, which is a primary mechanism of toxicity for many nitriles. The fluorine substituents can influence the metabolic stability and reactivity of the molecule.[9]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[3][4]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[6]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the work area.[3][4][10]

Personal Protective Equipment (PPE):

The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.[11] Gloves should be inspected before use and changed immediately if contaminated.

  • Eye Protection: Chemical splash goggles are mandatory.[3][4] Face shields should be worn when there is a significant risk of splashing.

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against splashes.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.[3][4]

PPE_Workflow cluster_ppe Personal Protective Equipment Protocol start Enter Lab lab_coat Wear Lab Coat start->lab_coat gloves Don Nitrile Gloves respirator Assess Need for Respirator gloves->respirator goggles Wear Chemical Splash Goggles goggles->gloves lab_coat->goggles don_respirator Don Approved Respirator respirator->don_respirator Yes conduct_work Handle Chemical in Fume Hood respirator->conduct_work No don_respirator->conduct_work

Caption: Workflow for donning appropriate PPE before handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and exposure.

Handling:

  • Avoid all personal contact, including inhalation.[12]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Wash hands thoroughly after handling.[3]

  • Keep containers tightly closed when not in use.[3][6]

  • Take precautionary measures against static discharge.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]

  • Keep containers tightly closed to prevent moisture absorption and contamination.[3][6]

  • Store in a locked cabinet or a restricted-access area.[3]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4][6][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]

Spill Response:

For any spill, the primary objective is to ensure personnel safety and contain the material.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.[11]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[11][13]

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[13]

    • Clean the spill area with a suitable decontaminating agent.

  • Large Spills:

    • Evacuate the entire laboratory and alert others in the vicinity.[11][14]

    • Call emergency services and the institutional environmental health and safety office.[11][14]

    • Restrict access to the area.[14]

    • Provide emergency responders with the identity and quantity of the spilled material.[14]

Spill_Response_Flowchart cluster_small Small Spill Protocol cluster_large Large Spill Protocol spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (<1L) assess->small_spill Small large_spill Large Spill (>1L or High Hazard) assess->large_spill Large don_ppe Don PPE small_spill->don_ppe evacuate Evacuate Area large_spill->evacuate contain Contain with Absorbent don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate alert Alert Emergency Services evacuate->alert restrict Restrict Access alert->restrict provide_info Provide Information restrict->provide_info

Caption: Decision-making flowchart for responding to a spill of this compound.

Firefighting Measures

This compound is expected to be a combustible liquid.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen fluoride.[4] Vapors may be heavier than air and can travel to a source of ignition and flash back.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

  • Collect waste in a labeled, sealed container.

  • Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[3]

Conclusion

While this compound is a valuable research chemical, it presents moderate health hazards that necessitate careful and informed handling. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this guide, researchers can effectively mitigate the risks associated with its use. A proactive safety culture, grounded in a thorough understanding of the potential hazards, is the cornerstone of safe and successful scientific advancement.

References

Foreword: The Strategic Imperative of Fluorine in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Role of Fluorine Substitution in Benzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of fluorine into molecular scaffolds represents one of the most powerful strategies in contemporary drug discovery and materials science.[1][2][3] This guide provides an in-depth exploration of the multifaceted roles of fluorine substitution within the benzonitrile framework, a versatile and privileged structural motif.[4][5] We will dissect the profound influence of this small yet exceptionally electronegative atom on the physicochemical and pharmacological properties of benzonitrile derivatives, offering a comprehensive resource for scientists seeking to harness its unique attributes.

The Fundamental Impact of Fluorine Substitution

The substitution of hydrogen with fluorine, despite their comparable van der Waals radii, instigates a cascade of electronic and steric alterations that redefine a molecule's character.[2] Understanding these foundational principles is paramount to the rational design of novel fluorinated benzonitrile derivatives.

Electronic Perturbations: A Game of Induction and Resonance

Fluorine's extreme electronegativity exerts a potent electron-withdrawing inductive effect (-I) that significantly modulates the electron density of the benzonitrile ring and the nitrile group.[1] This can have several critical consequences:

  • Modulation of pKa: The introduction of fluorine can significantly lower the basicity of nearby functional groups.[1][6][7] For benzonitrile derivatives with basic substituents, this can be a crucial tool for optimizing bioavailability and membrane permeability.[2]

  • Enhanced Dipole Moment: The strong C-F bond dipole can alter the overall molecular dipole moment, influencing interactions with biological targets and affecting solubility.[7]

  • Polarization of the Aromatic System: The inductive pull of fluorine can polarize the π-system of the benzonitrile ring, potentially enhancing π-π stacking interactions with protein residues.[8]

Lipophilicity: A Context-Dependent Variable

While often assumed to increase lipophilicity, the effect of fluorine substitution is highly dependent on its position and the overall molecular context.[1] Replacing a hydrogen with a fluorine atom can indeed increase the logarithm of the partition coefficient (logP), which can improve passive membrane permeability and oral bioavailability.[1][9] However, in some aliphatic contexts, fluorine substitution can lead to a decrease in lipophilicity.[10]

Conformational Control: The Power of the Gauche Effect

Fluorine's stereoelectronic properties can enforce specific molecular conformations.[1][6] The gauche effect, where a C-F bond prefers a gauche orientation to an adjacent polar bond, can stabilize bioactive conformations, leading to enhanced binding affinity and selectivity for a target protein.[1][6][9]

Fluorine in Drug Discovery: A Paradigm of Enhanced Performance

The strategic incorporation of fluorine into benzonitrile-containing drug candidates has become a cornerstone of modern medicinal chemistry, offering solutions to common challenges in drug development.[1][3] Approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to its broad utility.[11]

Metabolic Stability: Blocking the "Soft Spots"

One of the most significant advantages of fluorine substitution is the enhancement of metabolic stability.[2][3] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[2][12] By replacing metabolically labile C-H bonds with C-F bonds, particularly at benzylic or other vulnerable positions, the metabolic half-life of a drug can be significantly extended.[1][2]

Table 1: Impact of Fluorination on Metabolic Stability of Selected Drug Scaffolds

Compound ClassParent CompoundFluorinated AnalogImprovement in Metabolic StabilityReference
RisperidoneRisperidone9-Fluororisperidone16-fold more stable[13]
CelecoxibCelecoxib4'-Fluorocelecoxib4-fold more stable[13]
Binding Affinity and Selectivity: A Tale of Enhanced Interactions

Fluorine's unique electronic properties can lead to more potent and selective interactions with biological targets.[2][3] These enhancements can arise from several mechanisms:

  • Hydrogen Bonding: The polarized C-F bond can act as a weak hydrogen bond acceptor, forming favorable interactions with protein backbones or side chains.

  • Dipolar Interactions: The increased dipole moment of fluorinated benzonitriles can lead to stronger electrostatic interactions within a protein's binding pocket.[7]

  • Conformational Rigidity: By locking the molecule into a more favorable conformation for binding, fluorine can increase potency and reduce off-target effects.[1][6]

Bioisosterism: A Versatile Mimic

Fluorine and the nitrile group can, in some contexts, be considered bioisosteres of each other, exhibiting similar electrostatic potentials.[8] This allows for the strategic replacement of one for the other to fine-tune a molecule's properties. Furthermore, fluorine can serve as a bioisosteric replacement for hydrogen, a hydroxyl group, or even a methyl group, offering medicinal chemists a broad palette for structural modification.[12][14][15]

Applications in Materials Science

The influence of fluorine extends beyond pharmaceuticals into the realm of advanced materials. Fluorobenzonitrile derivatives are valuable intermediates in the synthesis of:[4]

  • High-Performance Polymers: The stability and unique electronic properties imparted by fluorine contribute to the development of robust and specialized polymers.[4]

  • Liquid Crystals: The polarity and shape of fluorinated benzonitriles make them key components in liquid crystal displays.[4]

  • Specialty Dyes and Pigments: The electronic effects of fluorine can be used to tune the color and stability of dyes and pigments.[16]

Synthetic Strategies for Fluorinated Benzonitriles

The synthesis of fluorinated benzonitriles can be achieved through various methods, with the choice of strategy depending on the desired substitution pattern and the nature of the starting materials.

Nucleophilic Aromatic Substitution (SNA_r)

A common approach involves the reaction of a chloro- or nitro-benzonitrile with a fluoride source, such as potassium fluoride, often in a polar aprotic solvent at elevated temperatures.[17] The reactivity of the leaving group is a critical factor, with the order of reactivity in some cases being F > Br > Cl > I.[18]

Halogen Exchange (Halex) Reactions

This method involves the exchange of a halogen, typically chlorine or bromine, for fluorine using a fluoride salt. This is a widely used industrial process for the synthesis of various fluorinated aromatics.[16]

Late-Stage Fluorination

Advances in synthetic methodology have enabled the introduction of fluorine at later stages of a synthetic sequence, providing greater flexibility in the design of complex molecules.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a fluorinated benzonitrile derivative compared to its non-fluorinated counterpart.

Materials:

  • Test compounds (fluorinated and non-fluorinated benzonitrile derivatives)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (ice-cold)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compounds. Thaw the liver microsomes on ice. Prepare the NADPH regenerating system.

  • Incubation Setup: In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL). Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Include a negative control without the NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile.[19]

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the half-life (t½) of the compound and calculate the intrinsic clearance (CLint).[19]

Visualization of Key Concepts

Diagram 1: Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare Stock Solutions inc2 Add Test Compound prep1->inc2 prep2 Thaw Liver Microsomes inc1 Combine Microsomes & Buffer prep2->inc1 prep3 Prepare NADPH System react1 Initiate with NADPH prep3->react1 inc1->inc2 inc3 Pre-incubate at 37°C inc2->inc3 inc3->react1 react2 Sample at Time Points react1->react2 react3 Terminate with Acetonitrile react2->react3 ana1 Centrifuge Samples react3->ana1 ana2 LC-MS/MS Analysis ana1->ana2 ana3 Calculate t½ and CLint ana2->ana3

Caption: A generalized workflow for an in vitro microsomal stability assay.[19]

Diagram 2: Impact of Fluorine on Benzonitrile Properties

G cluster_effects F_sub Fluorine Substitution on Benzonitrile prop1 Altered Electronic Properties F_sub->prop1 prop2 Modified Lipophilicity F_sub->prop2 prop3 Enhanced Metabolic Stability F_sub->prop3 prop4 Conformational Control F_sub->prop4 app1 Improved Drug Efficacy prop1->app1 app2 Enhanced Material Performance prop1->app2 prop2->app1 prop2->app2 prop3->app1 prop3->app2 prop4->app1

Caption: The multifaceted impact of fluorine substitution on benzonitrile derivatives.

Analytical Considerations for Fluorinated Compounds

The presence of fluorine necessitates specialized analytical techniques for accurate characterization and quantification.

  • ¹⁹F NMR Spectroscopy: This is a powerful tool for the structural elucidation of fluorinated compounds, as the ¹⁹F nucleus is 100% abundant and has a wide chemical shift range.

  • Mass Spectrometry: While standard mass spectrometry can be used, careful consideration of fragmentation patterns is necessary.

  • Total Fluorine Analysis: Techniques such as combustion ion chromatography (CIC) can be employed to determine the total fluorine content in a sample.[20] For biological samples, methods like ion-selective electrode (ISE) or gas chromatography (GC) after appropriate sample preparation are used.[21][22]

Potential Liabilities and the "Dark Side" of Fluorine

While highly beneficial, the inappropriate placement of fluorine can lead to unforeseen stability and toxicity issues.[23] In certain molecular contexts, the C-F bond can be susceptible to cleavage under physiological conditions, leading to the release of fluoride ions, which can have toxic effects.[23] Additionally, metabolism of some fluorinated compounds can lead to the formation of reactive metabolites.[23][24] A thorough understanding of the potential metabolic pathways and chemical stability of fluorinated benzonitriles is crucial during drug development.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the benzonitrile scaffold is a proven and powerful approach in both drug discovery and materials science. By judiciously leveraging its unique electronic and steric properties, researchers can fine-tune molecular properties to achieve desired outcomes, from enhanced metabolic stability and binding affinity in drug candidates to improved performance in advanced materials. As synthetic methodologies for fluorination continue to evolve, the scope for creating novel and highly functionalized fluorinated benzonitrile derivatives will undoubtedly expand, paving the way for the next generation of innovative medicines and materials.

References

A Technical Guide to 2,3-Difluoro-5-methylbenzonitrile for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Benzonitriles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—allow medicinal chemists to fine-tune a compound's metabolic stability, lipophilicity, pKa, and binding interactions.[1] When combined with the benzonitrile moiety, a versatile pharmacophore and synthetic precursor, the resulting fluorinated benzonitriles become exceptionally valuable building blocks.[2][3]

The benzonitrile group itself is a bioisostere for various functional groups and can act as a hydrogen bond acceptor or engage in dipole-dipole interactions within enzyme active sites.[2] Its chemical robustness and accessibility to a wide range of transformations (e.g., reduction to amines, hydrolysis to carboxylic acids) make it a pivotal synthetic handle.[4][5]

This guide focuses on 2,3-Difluoro-5-methylbenzonitrile , a specific isomer that offers a unique substitution pattern for researchers. The ortho-difluoro arrangement creates a distinct electronic environment that significantly influences the reactivity of the aromatic ring, making it an ideal substrate for regioselective nucleophilic aromatic substitution (SNAr) reactions. The additional methyl group provides a lipophilic contact point and a steric element that can be exploited for optimizing target engagement. This combination of features positions this compound as a high-value intermediate for the synthesis of complex molecules in oncology, neuroscience, and beyond.

Physicochemical Properties and Characterization

Accurate characterization is the foundation of reproducible science. The key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1003712-18-2[6][7][8][9][10]
Molecular Formula C₈H₅F₂N[6][7][8][9]
Molecular Weight 153.13 g/mol [6][7][8][9]
Purity Typically ≥98%[9]
Appearance Solid (Varies from white to yellow/green powder or crystals)
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO)
Spectroscopic Profile: A Predictive Analysis

While comprehensive experimental spectra are proprietary to manufacturers, a detailed analysis based on established principles of spectroscopy allows for a robust prediction of the expected spectral data. This is critical for quality control and reaction monitoring.

  • ¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

    • Methyl Protons (-CH₃): A singlet will appear around δ 2.3-2.5 ppm .

    • Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (δ 7.2-7.8 ppm ). Due to coupling with the adjacent fluorine atoms, these protons will appear as complex multiplets or doublet of doublets. The proton at C6 will be coupled to the fluorine at C2 and the proton at C4. The proton at C4 will be coupled to the fluorine at C3 and the proton at C6.

  • ¹³C NMR: The carbon spectrum provides a clear fingerprint of the molecule.[11]

    • Nitrile Carbon (-CN): A signal around δ 115-120 ppm . The carbon will likely show coupling to the adjacent fluorine atoms.

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 15-20 ppm .

    • Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbons directly bonded to fluorine (C2, C3) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) of approximately 240-260 Hz , appearing as doublets. The other aromatic carbons will show smaller two- or three-bond couplings (²JCF, ³JCF).

  • ¹⁹F NMR: This is the most definitive technique for characterizing fluorinated compounds.[12][13]

    • Two distinct signals are expected in the typical range for aryl fluorides (δ -110 to -160 ppm , relative to CFCl₃).[13]

    • The signals for F2 and F3 will appear as doublets due to coupling to each other (ortho ³JFF coupling) and will exhibit further smaller couplings to the aromatic protons. The precise chemical shifts are sensitive to the solvent and electronic environment.[13]

  • Infrared (IR) Spectroscopy:

    • A sharp, strong absorption band characteristic of the nitrile group (-C≡N ) stretch is expected around 2220-2240 cm⁻¹ .[11]

    • Strong bands corresponding to C-F stretching will be prominent in the fingerprint region, typically between 1100-1300 cm⁻¹ .

    • C-H stretching from the aromatic ring and methyl group will appear around 2850-3100 cm⁻¹ .

Synthesis and Purification

The synthesis of this compound is not widely published in peer-reviewed literature, but a logical and efficient route can be designed based on established organometallic and fluorination chemistry.

Retrosynthetic Analysis

A practical retrosynthetic approach involves the cyanation of a suitable aryl halide precursor. This precursor can be derived from a commercially available aniline, leveraging robust diazotization and Sandmeyer-type reactions.

G product This compound intermediate1 2,3-Difluoro-5-methyliodobenzene product->intermediate1 Cyanation (e.g., CuCN) intermediate2 2,3-Difluoro-5-methylaniline intermediate1->intermediate2 Sandmeyer Reaction (NaNO₂, KI) start Commercially Available Precursor intermediate2->start Standard Synthesis

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Protocol: Cyanation of an Aryl Halide

This protocol outlines a reliable method starting from 2,3-difluoro-5-methylaniline. The causality behind reagent choice is critical: the Sandmeyer reaction is a classic, cost-effective method for converting anilines to aryl halides, and copper(I) cyanide is a standard reagent for nucleophilic cyanation of aryl halides.

Step 1: Diazotization and Iodination of 2,3-Difluoro-5-methylaniline

  • Reaction Setup: In a three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,3-difluoro-5-methylaniline (1.0 eq) in a mixture of water and a strong acid (e.g., H₂SO₄ or HCl) at 0-5 °C using an ice bath.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water. Add this solution dropwise to the aniline solution, ensuring the internal temperature remains below 5 °C. Causality: Low temperature is crucial to prevent the unstable diazonium salt from decomposing.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (KI, 1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. The reaction is often accompanied by nitrogen gas evolution.

  • Work-up: Allow the reaction to warm to room temperature and stir for several hours. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with aqueous sodium thiosulfate to remove residual iodine, followed by brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2,3-difluoro-5-methyliodobenzene.

Step 2: Rosenmund-von Braun Cyanation

  • Reaction Setup: Combine the crude 2,3-difluoro-5-methyliodobenzene (1.0 eq) with copper(I) cyanide (CuCN, 1.2-1.5 eq) in a high-boiling polar aprotic solvent like DMF or NMP. Causality: These solvents are required to reach the high temperatures needed for the reaction and to dissolve the copper salts.

  • Reaction: Heat the mixture to reflux (typically 140-160 °C) for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and HCl or an aqueous ammonia solution to complex with the copper salts and facilitate their removal.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate or toluene. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

Purification Workflow

Purification is essential to achieve the high purity required for subsequent applications.[9]

G crude Crude Product (from work-up) column Silica Gel Column Chromatography crude->column Eluent: Hexane/EtOAc solvent Solvent Evaporation column->solvent Combine Fractions final Pure Product (≥98%) solvent->final Recrystallization (optional)

Caption: Standard purification workflow for the final product.

The crude product is typically purified by silica gel column chromatography. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is effective. Causality: This system allows for the separation of the moderately polar benzonitrile product from non-polar impurities and highly polar baseline material. The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its predictable reactivity at two key sites: the aromatic ring and the nitrile group.

Reactivity of the Aromatic Ring

The defining feature of this molecule is the electron-deficient aromatic ring, which is highly activated towards Nucleophilic Aromatic Substitution (SNAr) .[4][5]

  • Regioselectivity: The two fluorine atoms are the leaving groups. The nitrile group is strongly electron-withdrawing, activating the ortho (C2) and para (C4) positions. The fluorine at C2 is therefore significantly more activated towards nucleophilic attack than the fluorine at C3. This provides a powerful tool for regioselective synthesis.

  • Common Nucleophiles: A wide range of nucleophiles can be used to displace the C2-fluorine, including amines, alcohols, thiols, and carbanions. This reaction is the gateway to constructing highly substituted and complex aromatic cores.

  • Electrophilic Aromatic Substitution (EAS): In contrast, the ring is strongly deactivated towards EAS (e.g., nitration, halogenation). Such reactions would require harsh conditions and would likely result in a mixture of products, with substitution directed by the weakly activating methyl group to the C4 and C6 positions.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into several other important moieties.[5][14]

  • Reduction to Amine: The nitrile can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (e.g., H₂, Raney Nickel). This provides access to substituted benzylamines.

  • Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid (-COOH) under strong acidic or basic conditions, typically with heating.[14]

  • Formation of Heterocycles: The nitrile group is a key precursor for the synthesis of nitrogen-containing heterocycles, such as tetrazoles (via reaction with azides) or thiazoles.

G start This compound snar Substituted Benzonitrile (Nucleophile at C2) start->snar S(N)Ar (e.g., R-NH₂, K₂CO₃) amine Difluoro-methyl-benzylamine start->amine Reduction (e.g., LiAlH₄) acid Difluoro-methyl-benzoic Acid start->acid Hydrolysis (e.g., H₂SO₄, H₂O, Δ)

Caption: Key reaction pathways available from the title compound.

Applications in Drug Discovery

While specific citations for this compound in late-stage drug candidates are limited, its structural motifs are highly relevant. Related fluorinated benzonitriles are key intermediates in the synthesis of targeted therapies, particularly enzyme inhibitors. For instance, the intermediate 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile is crucial for synthesizing PARP inhibitors like Olaparib.[15] This underscores the value of the fluorobenzonitrile scaffold in modern oncology.

The strategic value of this compound lies in its use as a fragment for building more complex molecules. The predictable SNAr reactivity allows for the controlled introduction of a side chain (e.g., an amine-containing heterocycle) at the C2 position, while the nitrile can be elaborated into another functional group, and the methyl group can occupy a specific hydrophobic pocket in a protein's active site. This "three-point" diversity makes it an ideal starting material for library synthesis in a lead discovery program.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols. While specific toxicity data is not available, data from closely related compounds (e.g., other difluorobenzonitriles) suggest the following classifications.[16]

Hazard CategoryClassificationPrecautionary Statements
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340
Skin Irritation Causes skin irritation.P332+P313
Eye Irritation Causes serious eye irritation.P305+P351+P338, P337+P313
Handling and Storage Recommendations:
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use a NIOSH-approved respirator if ventilation is inadequate.

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

References

The Strategic Emergence of Fluorinated Benzonitriles: A Technical Guide to Their Discovery, Synthesis, and Pivotal Role in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, bioavailability, and potency. Within this landscape, fluorinated benzonitriles have emerged as exceptionally valuable synthons, serving as critical building blocks for a multitude of blockbuster pharmaceuticals. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of fluorinated benzonitriles. It delves into the foundational synthetic methodologies that first brought these compounds to the forefront of chemical research and traces their development into the sophisticated techniques utilized today. Through detailed case studies of prominent drugs such as Letrozole, Anastrozole, and Citalopram, this guide illuminates the strategic importance of the fluorinated benzonitrile moiety in drug design, mechanism of action, and structure-activity relationships. Detailed experimental protocols and visual workflows are provided to offer a practical and in-depth understanding for researchers and professionals in the field of drug development.

The Dawn of Aromatic Fluorination and the Genesis of Fluorinated Benzonitriles

The journey to fluorinated benzonitriles is intrinsically linked to the broader history of organofluorine chemistry. Early attempts at direct fluorination of aromatic compounds were often fraught with challenges due to the extreme reactivity of elemental fluorine.[1] A significant breakthrough arrived in 1927 with the development of the Balz-Schiemann reaction , a method that allowed for the transformation of primary aromatic amines into aryl fluorides via a diazonium tetrafluoroborate intermediate.[2][3] This reaction provided a much more controlled and reliable means of introducing fluorine into an aromatic ring.[1]

Concurrently, the Sandmeyer reaction , discovered in 1884, provided a robust method for converting aryl diazonium salts into various functional groups, including nitriles (cyanation).[4][5] The logical convergence of these two powerful reactions laid the foundational groundwork for the synthesis of the first fluorinated benzonitriles. By first employing a Balz-Schiemann reaction to produce a fluoroaniline, followed by diazotization and a Sandmeyer cyanation, early organic chemists could access these novel fluorinated aromatic nitriles.

The following diagram illustrates the logical progression from these foundational reactions to the synthesis of a simple fluorinated benzonitrile.

Foundational_Syntheses cluster_0 Classic Aromatic Transformations cluster_1 Synthesis of Aryl Fluorides cluster_2 Synthesis of Aryl Nitriles cluster_3 Convergent Synthesis of Fluorinated Benzonitrile Aromatic_Amine Aromatic Amine (e.g., Aniline) Diazonium_Salt Aryl Diazonium Salt Aromatic_Amine->Diazonium_Salt Diazotization (NaNO₂, H⁺) Fluoroaniline Fluoroaniline Aromatic_Amine->Fluoroaniline Balz-Schiemann (conceptual step 1) Aryl_Fluoride Aryl Fluoride Diazonium_Salt->Aryl_Fluoride Balz-Schiemann Reaction (HBF₄, heat) Aryl_Nitrile Aryl Nitrile (Benzonitrile) Diazonium_Salt->Aryl_Nitrile Sandmeyer Reaction (CuCN) Fluorinated_Diazonium Fluorinated Diazonium Salt Fluoroaniline->Fluorinated_Diazonium Diazotization Fluorinated_Benzonitrile Fluorinated Benzonitrile Fluorinated_Diazonium->Fluorinated_Benzonitrile Sandmeyer Cyanation (conceptual step 2)

Caption: Foundational pathways to fluorinated benzonitriles.

Evolution of Synthetic Methodologies

While the Balz-Schiemann and Sandmeyer reactions were groundbreaking, they often required harsh conditions and had limitations in terms of substrate scope and yield. The increasing demand for fluorinated benzonitriles as valuable intermediates spurred the development of more efficient and versatile synthetic routes.

Nucleophilic Aromatic Substitution (SNA_r)

A significant advancement in the synthesis of fluorinated benzonitriles came with the application of nucleophilic aromatic substitution (SNA_r) reactions. This approach typically involves the displacement of a leaving group, such as a nitro or chloro group, from an activated aromatic ring by a fluoride source.

Experimental Protocol: Synthesis of 2-Fluorobenzonitrile from 2-Nitrobenzonitrile

This method leverages the electron-withdrawing nature of the nitrile and nitro groups to activate the aromatic ring for nucleophilic attack by fluoride.

  • Reactants: 2-Nitrobenzonitrile, Tetramethylammonium fluoride (TMAF), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a solution of 2-nitrobenzonitrile in anhydrous DMSO, add tetramethylammonium fluoride.

    • Stir the reaction mixture at a controlled temperature (e.g., 25-50°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield 2-fluorobenzonitrile.[6]

The Saccharin Route to 2-Fluorobenzonitrile

An inventive and cost-effective method for the synthesis of 2-fluorobenzonitrile utilizes the readily available artificial sweetener, saccharin.[7]

Experimental Protocol: Synthesis of 2-Fluorobenzonitrile from Saccharin

  • Step 1: Preparation of 2-Cyanobenzenesulfonyl Chloride

    • Stir a mixture of saccharin and phosphorus pentachloride and heat to 110-120°C for approximately 3.5 hours.[7]

    • Isolate the resulting 2-cyanobenzenesulfonyl chloride.

  • Step 2: Fluorination

    • Heat a mixture of 2-cyanobenzenesulfonyl chloride, spray-dried potassium fluoride, and sulfolane under a nitrogen atmosphere to 230-248°C for one hour.[8]

    • Distill the product directly from the reaction mixture to obtain 2-fluorobenzonitrile.[8]

The following diagram illustrates the workflow for the saccharin-based synthesis of 2-fluorobenzonitrile.

Saccharin_Route Saccharin Saccharin Sulfonyl_Chloride 2-Cyanobenzenesulfonyl Chloride Saccharin->Sulfonyl_Chloride Chlorination PCl5 Phosphorus Pentachloride (PCl₅) PCl5->Sulfonyl_Chloride 2_FB 2-Fluorobenzonitrile Sulfonyl_Chloride->2_FB Fluorination KF Potassium Fluoride (KF) KF->2_FB Sulfolane Sulfolane (solvent) Sulfolane->2_FB

Caption: Synthesis of 2-fluorobenzonitrile from saccharin.

Fluorinated Benzonitriles as Pivotal Intermediates in Drug Synthesis: Case Studies

The true value of fluorinated benzonitriles is realized in their application as key building blocks for high-value active pharmaceutical ingredients (APIs). The strategic placement of the fluorine atom and the versatile reactivity of the nitrile group make these compounds ideal starting points for the synthesis of complex drug molecules.

Case Study: Letrozole

Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.[9] Its synthesis prominently features 4-fluorobenzonitrile.

Mechanism of Action: Letrozole competitively and reversibly binds to the heme of the cytochrome P450 subunit of the aromatase enzyme.[10] This binding inhibits the conversion of androgens to estrogens, thereby reducing the levels of estrogen that can stimulate the growth of hormone-receptor-positive breast cancer cells.[10][11]

Role of the Fluorobenzonitrile Moiety: The 4-fluorophenyl group is crucial for the high potency and selectivity of Letrozole. The fluorine atom enhances the binding affinity to the aromatase enzyme and increases the metabolic stability of the molecule, contributing to its long half-life.[12][13]

Synthetic Approach: A common synthetic route to Letrozole involves the reaction of 4-fluorobenzonitrile with 4-[1-(1,2,4-triazolyl)methyl]benzonitrile in the presence of a strong base.[14][15][16]

Experimental Protocol: Synthesis of Letrozole

  • Reactants: 4-Fluorobenzonitrile, 4-[1-(1,2,4-triazolyl)methyl]benzonitrile, Potassium tert-butoxide, Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of 4-[1-(1,2,4-triazolyl)methyl]benzonitrile in anhydrous THF, add potassium tert-butoxide at a controlled low temperature.

    • To this mixture, add a solution of 4-fluorobenzonitrile in THF.

    • Allow the reaction to proceed until completion, as monitored by TLC.

    • Quench the reaction with an aqueous solution and extract the product with an organic solvent.

    • Purify the crude product by crystallization to yield Letrozole.[15]

Case Study: Anastrozole

Anastrozole is another potent and selective non-steroidal aromatase inhibitor used for the treatment of breast cancer.[9] While its synthesis does not directly start from a pre-fluorinated benzonitrile, the core structure features two cyanophenyl groups, and its development highlights the importance of the benzonitrile moiety in this class of drugs. The synthesis typically involves the cyanation of 3,5-bis(bromomethyl)toluene.[17][18]

Mechanism of Action: Similar to Letrozole, Anastrozole is a competitive inhibitor of the aromatase enzyme, leading to a significant reduction in circulating estrogen levels.[19]

Case Study: Citalopram

Citalopram is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.[20] Its structure contains a 4-fluorophenyl group and a 5-carbonitrile group on the dihydroisobenzofuran core. The synthesis of citalopram and its analogs often involves intermediates derived from fluorinated benzonitriles.[21][22][23]

Mechanism of Action: Citalopram selectively inhibits the reuptake of serotonin in the synaptic cleft, thereby increasing the concentration of this neurotransmitter and alleviating symptoms of depression.[20]

Role of the Fluorobenzonitrile Moiety: The 4-fluorophenyl group contributes to the binding affinity and selectivity of Citalopram for the serotonin transporter (SERT). The nitrile group is also a key feature for its activity.[20]

The following table summarizes the key fluorinated benzonitrile intermediates and their corresponding drug products.

Fluorinated Benzonitrile IntermediateDrug ProductTherapeutic Class
4-FluorobenzonitrileLetrozoleAromatase Inhibitor
4-Fluorobenzonitrile (in synthesis of precursors)CitalopramSSRI Antidepressant

The Impact of Fluorine on Physicochemical Properties and Biological Activity

The strategic incorporation of fluorine into the benzonitrile scaffold imparts a range of beneficial properties that are highly advantageous in drug design.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to a longer drug half-life and improved bioavailability.[24]

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity and potency.[12][25]

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target site.[13][26]

  • pKa Modulation: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can affect a drug's solubility and pharmacokinetic profile.

The following diagram illustrates the key influences of fluorine substitution on the properties of a benzonitrile-containing drug candidate.

Fluorine_Effects cluster_properties Physicochemical & Biological Properties FB_Drug Fluorinated Benzonitrile Drug Candidate Metabolic_Stability Increased Metabolic Stability FB_Drug->Metabolic_Stability C-F bond strength Binding_Affinity Enhanced Binding Affinity FB_Drug->Binding_Affinity Electrostatic interactions Lipophilicity Modulated Lipophilicity FB_Drug->Lipophilicity Membrane permeability pKa Altered pKa FB_Drug->pKa Inductive effects

Caption: Key effects of fluorine in drug design.

Conclusion

The discovery and development of fluorinated benzonitriles represent a significant chapter in the history of medicinal chemistry. From their conceptual origins in foundational aromatic chemistry to their synthesis via increasingly sophisticated and efficient methods, these compounds have proven to be indispensable building blocks for a new generation of pharmaceuticals. The strategic incorporation of the fluorinated benzonitrile moiety has led to the development of highly potent and selective drugs that have had a profound impact on the treatment of diseases such as breast cancer and depression. For researchers and scientists in drug development, a deep understanding of the history, synthesis, and structure-activity relationships of fluorinated benzonitriles is crucial for the rational design of future therapeutic agents with improved efficacy and safety profiles.

References

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 2,3-Difluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Benzonitriles

Fluorinated aromatic compounds are cornerstone building blocks in modern medicinal chemistry and materials science. The introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. 2,3-Difluoro-5-methylbenzonitrile (CAS No. 1003712-18-2) is a valuable intermediate, incorporating a synthetically versatile nitrile group alongside a specific fluorine substitution pattern.[1][2] This guide provides a comprehensive, field-proven protocol for its synthesis via the Sandmeyer reaction, a classic and robust transformation in organic chemistry.[3] Our focus is not only on the procedural steps but also on the underlying chemical principles and critical safety considerations necessary for a successful and safe synthesis.

Core Principles: The Diazotization-Sandmeyer Pathway

The synthesis is achieved through a two-stage, one-pot process starting from 2,3-difluoro-5-methylaniline. This pathway is a cornerstone of aromatic chemistry, allowing for the conversion of a primary arylamine into a wide array of functional groups that are otherwise difficult to install directly.[4][5]

  • Diazotization: The process begins with the conversion of the primary aromatic amine into an arenediazonium salt. This reaction is conducted at low temperatures (0–5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6][7] The low temperature is critical to prevent the decomposition of the relatively unstable diazonium salt.[8] The resulting diazonium group (-N₂⁺) is an excellent leaving group, setting the stage for substitution.

  • Sandmeyer Cyanation: The diazonium salt is subsequently treated with a copper(I) cyanide (CuCN) catalyst.[5][9] This is the Sandmeyer reaction, which proceeds through a radical-nucleophilic aromatic substitution mechanism.[3][10] A single electron is transferred from the copper(I) catalyst to the diazonium salt, which then expels nitrogen gas (N₂) to form an aryl radical. This radical abstracts a cyanide group from the copper(II) species, yielding the final benzonitrile product and regenerating the copper(I) catalyst.[10]

The overall transformation is depicted below:

Reaction_Scheme start 2,3-Difluoro-5-methylaniline intermediate Arenediazonium Salt start->intermediate 1. NaNO₂, HCl 2. 0-5 °C product This compound intermediate->product CuCN, Δ

Caption: Overall reaction scheme for the synthesis.

Comprehensive Experimental Protocol

This protocol details the synthesis of this compound from 2,3-difluoro-5-methylaniline.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (Example Scale)Molar Equivalents
2,3-Difluoro-5-methylaniline143.1410.0 g1.0
Concentrated Hydrochloric Acid (~37%)36.4625 mL~4.2
Sodium Nitrite (NaNO₂)69.005.3 g1.1
Copper(I) Cyanide (CuCN)89.567.1 g1.13
Sodium Cyanide (NaCN)49.013.8 g1.11
Deionized Water18.02As needed-
Diethyl Ether (or DCM)74.12As needed for extraction-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed for drying-
Starch-iodide paper-As needed for testing-
Step-by-Step Methodology

PART A: Diazotization of 2,3-Difluoro-5-methylaniline

  • Acidic Amine Solution: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,3-difluoro-5-methylaniline (10.0 g, 69.9 mmol) and deionized water (50 mL). While stirring, slowly add concentrated hydrochloric acid (25 mL). The mixture may warm up; ensure it is well-stirred to form a fine slurry of the amine hydrochloride salt.

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. It is crucial to maintain this temperature range throughout the diazotization process to prevent premature decomposition of the diazonium salt.[8]

  • Nitrite Addition: Prepare a solution of sodium nitrite (5.3 g, 76.8 mmol) in deionized water (15 mL). Add this solution dropwise from the dropping funnel to the cold amine slurry over 30-45 minutes. The rate of addition should be carefully controlled to keep the internal temperature below 5 °C.[8]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. To confirm the presence of a slight excess of nitrous acid, test a drop of the reaction mixture on starch-iodide paper. A positive test (the paper turns blue-black) indicates that all the aniline has been diazotized.[7] If the test is negative, add a small amount of the sodium nitrite solution until a positive test is achieved. The resulting cold solution contains the arenediazonium chloride and should be used immediately in the next step.

PART B: Sandmeyer Cyanation

  • Catalyst Preparation: In a separate 500 mL flask, prepare a solution of copper(I) cyanide (7.1 g, 79.3 mmol) and sodium cyanide (3.8 g, 77.5 mmol) in deionized water (50 mL). Gently warm the mixture to about 60-70 °C with stirring to facilitate dissolution, then cool to room temperature. This forms a solution of sodium dicyanocuprate(I) (Na[Cu(CN)₂]).

  • Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part A to the copper cyanide solution. This addition is often accompanied by vigorous nitrogen gas evolution. Control the rate of addition to manage the effervescence.

  • Reaction Completion: After the addition is complete, gently heat the reaction mixture to 50–60 °C for 30-60 minutes with continued stirring to ensure the reaction goes to completion. The evolution of nitrogen gas should cease.

  • Product Isolation (Work-up): Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts and wash them sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Final Purification: The crude product can be further purified by vacuum distillation or silica gel column chromatography to obtain the final product of high purity.

Workflow Visualization

Workflow cluster_diazotization Part A: Diazotization cluster_cyanation Part B: Sandmeyer Cyanation cluster_purification Part C: Work-up & Purification A1 Dissolve Aniline in HCl A2 Cool to 0-5 °C A1->A2 A3 Dropwise add NaNO₂ solution A2->A3 A4 Stir for 30 min Test with Starch-Iodide Paper A3->A4 B2 Add Diazonium Salt Solution A4->B2 Immediate Use B1 Prepare Na[Cu(CN)₂] solution B1->B2 B3 Heat to 50-60 °C B2->B3 C1 Cool & Extract with Organic Solvent B3->C1 C2 Wash with Water & Brine C1->C2 C3 Dry with MgSO₄ C2->C3 C4 Concentrate under Vacuum C3->C4 C5 Purify (Distillation or Chromatography) C4->C5 Product Product C5->Product Final Product

Caption: Step-by-step experimental workflow diagram.

Critical Safety Imperatives

Chemical synthesis requires rigorous adherence to safety protocols. The following hazards are specific to this procedure and must be managed with extreme care.

  • Diazonium Salts: Solid diazonium salts are shock-sensitive and can be violently explosive.[8] NEVER isolate the diazonium salt. Always keep it in a cold aqueous solution and use it immediately after preparation.

  • Sodium Nitrite (NaNO₂): Sodium nitrite is a strong oxidizer and is toxic if ingested.[11] It can cause methemoglobinemia. Avoid contact with skin and eyes and keep it away from combustible materials.

  • Cyanide Compounds (CuCN, NaCN): Copper(I) cyanide and sodium cyanide are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[12][13]

    • ALWAYS handle solid cyanides and their solutions in a certified chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, splash-proof safety goggles, and heavy-duty nitrile gloves.[13]

    • CRITICAL: Contact with acids will liberate highly toxic hydrogen cyanide (HCN) gas.[13] Ensure all cyanide-containing solutions are kept basic during handling and disposal.

    • Have a certified cyanide antidote kit readily available and ensure all personnel are trained in its use. In case of exposure, immediate medical attention is critical.[14][15]

References

Application Notes & Protocols for the Spectroscopic Characterization of 2,3-Difluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the complete spectroscopic characterization of 2,3-Difluoro-5-methylbenzonitrile (CAS: 1003712-18-2; Formula: C₈H₅F₂N; MW: 153.13 g/mol ). Intended for researchers in synthetic chemistry, materials science, and drug development, this document details the theoretical basis and practical protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FT-IR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). The narrative emphasizes the causality behind experimental choices and provides a framework for interpreting the complex spectral data arising from the unique electronic environment created by the vicinal fluorine atoms and other substituents on the aromatic ring.

Introduction: The Analytical Imperative

This compound is a substituted aromatic compound of interest as a building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and advanced materials. The precise arrangement of its functional groups—a nitrile, a methyl group, and two adjacent fluorine atoms—creates a unique electronic and steric environment. Verifying the identity, purity, and structure of this molecule is paramount for any downstream application. Spectroscopic analysis provides an unambiguous "fingerprint" of the molecule. This guide moves beyond a simple listing of data to explain how and why specific spectroscopic signatures arise, empowering the researcher to confidently validate their material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For a fluorinated compound like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential to resolve the complete structure due to the pervasive influence of fluorine on the magnetic environments of nearby nuclei.

Experimental Protocol: NMR Sample Preparation

The quality of an NMR spectrum is directly dependent on the quality of the sample preparation.[1] The following protocol is designed to ensure high-resolution data acquisition.

Materials:

  • This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[2]

  • High-quality 5 mm NMR tube, clean and free of scratches[3][4]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆; DMSO-d₆)

  • Glass Pasteur pipette with a small plug of glass wool[1]

  • Small vial for dissolution

Procedure:

  • Weighing: Accurately weigh the required amount of the solid sample into a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of ~50 mg is recommended.[2]

  • Dissolution: Add approximately 0.5-0.6 mL of a suitable deuterated solvent to the vial.[3] Chloroform-d is a common first choice for its excellent solubilizing power for many organic compounds.

  • Filtration: To remove any particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity, filter the solution.[1] Draw the solution into a Pasteur pipette that has a small, tight plug of glass wool at its base and carefully transfer the filtrate into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Ensure the exterior of the tube is clean before inserting it into the spectrometer.[4]

Causality Corner: Why use deuterated solvents? The primary reason is to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.[2][3] Additionally, modern spectrometers use the deuterium signal (the "lock") to stabilize the magnetic field, ensuring the accuracy and stability of chemical shift measurements over time.[5]

Predicted ¹H NMR Spectrum & Interpretation

The ¹H NMR spectrum will provide information on the aromatic and methyl protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-4 ~7.35 Doublet of Doublets (dd) ⁴J(H-F) ≈ 7-9 Hz, ⁴J(H-H) ≈ 1-2 Hz
H-6 ~7.20 Doublet of Doublets (dd) ⁴J(H-F) ≈ 4-6 Hz, ⁴J(H-H) ≈ 1-2 Hz

| -CH₃ | ~2.40 | Singlet (s) or narrow triplet | ⁵J(H-F) ≈ 0.5-1.5 Hz (may not be resolved) |

Interpretation:

  • Aromatic Region (H-4, H-6): The two aromatic protons are in distinct chemical environments. H-4 is expected to be further downfield than H-6 due to the deshielding effect of the adjacent nitrile group. Both signals will appear as complex multiplets, specifically a doublet of doublets. This splitting arises from coupling to the other aromatic proton (a small ⁴J meta-coupling) and coupling to one of the fluorine atoms (a ⁴J H-F coupling).

  • Methyl Group (-CH₃): The methyl protons at C-5 will appear as a singlet around 2.40 ppm. There may be a very small long-range coupling to the fluorine at C-3 (a ⁵J H-F coupling), which could slightly broaden the peak or resolve into a very narrow triplet, though this is often not visible in standard resolution spectra.

Predicted ¹³C NMR Spectrum & Interpretation

The ¹³C NMR spectrum is critical for confirming the carbon backbone and observing the direct impact of fluorine substitution.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (J, Hz)
C-CN ~115 Doublet of Doublets (dd) ³J(C-F) ≈ 3-5 Hz, ⁴J(C-F) ≈ 1-2 Hz
C-1 ~110 Doublet of Doublets (dd) ²J(C-F) ≈ 10-15 Hz, ³J(C-F) ≈ 3-5 Hz
C-2 ~155 Doublet of Doublets (dd) ¹J(C-F) ≈ 250-270 Hz, ²J(C-F) ≈ 15-20 Hz
C-3 ~152 Doublet of Doublets (dd) ¹J(C-F) ≈ 245-265 Hz, ²J(C-F) ≈ 15-20 Hz
C-4 ~128 Doublet of Doublets (dd) ²J(C-F) ≈ 5-8 Hz, ³J(C-F) ≈ 2-4 Hz
C-5 ~140 Singlet (s) or narrow multiplet
C-6 ~120 Doublet of Doublets (dd) ²J(C-F) ≈ 4-6 Hz, ³J(C-F) ≈ 1-3 Hz

| -CH₃ | ~20 | Singlet (s) or narrow quartet | ⁴J(C-F) ≈ 1-2 Hz (may not be resolved) |

Interpretation:

  • Carbon-Fluorine Coupling: The most striking feature will be the large one-bond coupling constants (¹J(C-F)) for C-2 and C-3, typically in the range of 250 Hz. This is a definitive indicator of a direct C-F bond.

  • Multiplicity: Nearly every carbon on the aromatic ring will appear as a doublet of doublets due to coupling to the two non-equivalent fluorine atoms. The magnitude of the coupling constant decreases as the number of bonds between the carbon and fluorine atoms increases (¹J > ²J > ³J). This complex splitting pattern provides powerful confirmation of the substitution pattern.

Predicted ¹⁹F NMR Spectrum & Interpretation

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[6][7]

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
F-2 ~ -125 to -135 Doublet (d) ³J(F-F) ≈ 18-22 Hz

| F-3 | ~ -130 to -140 | Doublet (d) | ³J(F-F) ≈ 18-22 Hz |

Interpretation:

  • Chemical Shifts: The two fluorine atoms are in different chemical environments and will therefore have distinct chemical shifts. The exact positions are influenced by the electronic effects of the neighboring nitrile and methyl groups. Aromatic fluorine chemical shifts typically appear in the -100 to -170 ppm range.[8][9]

  • Fluorine-Fluorine Coupling: A key diagnostic feature will be the mutual coupling between the two fluorine atoms. The ortho-relationship (a three-bond coupling, ³J(F-F)) is expected to produce a coupling constant of approximately 20 Hz. This will result in two distinct doublets in the ¹⁹F spectrum, providing unambiguous evidence for the 2,3-difluoro substitution pattern. Each doublet may be further split by smaller couplings to the aromatic protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 5-50 mg of Sample dissolve Dissolve in 0.6 mL CDCl₃ weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr Acquire Spectra on Spectrometer filter->nmr Insert Sample h1 ¹H Experiment nmr->h1 c13 ¹³C Experiment nmr->c13 f19 ¹⁹F Experiment nmr->f19 process Process FID (FT, Phasing) h1->process c13->process f19->process interpret Interpret Spectra (Shifts, Couplings) process->interpret structure Elucidate Final Structure interpret->structure

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: KBr Pellet Method

For solid samples, the KBr pellet method is a standard technique that involves dispersing the analyte in a solid matrix that is transparent to infrared radiation.[10][11]

Materials:

  • This compound (~1-2 mg)

  • Spectroscopy-grade Potassium Bromide (KBr), dried (~100-200 mg)[12]

  • Agate mortar and pestle

  • Pellet press and die set

  • Heat lamp or drying oven (for KBr)

Procedure:

  • Drying KBr: Gently heat the KBr powder under a heat lamp or in a drying oven to remove any absorbed moisture, which can cause interfering peaks (broad absorptions around 3400 cm⁻¹ and 1640 cm⁻¹) in the spectrum.[10]

  • Grinding: Place ~100 mg of the dried KBr into an agate mortar and grind it to a fine, consistent powder.

  • Mixing: Add ~1 mg of the sample to the mortar. The optimal sample-to-KBr ratio is typically 1:100 by weight.[10] Grind the mixture thoroughly for several minutes to ensure the sample is homogeneously dispersed and its particle size is minimized to reduce light scattering.[11]

  • Pressing the Pellet: Transfer a portion of the mixture to the pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes.[11]

  • Analysis: Carefully remove the resulting thin, transparent, or translucent pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Causality Corner: Why KBr? Potassium bromide is used because it is transparent in the mid-infrared range (4000-400 cm⁻¹) and, under pressure, it deforms plastically to form a solid, glass-like matrix that holds the sample particles, allowing light to pass through for analysis.[11]

Predicted IR Spectrum & Interpretation

The IR spectrum will show characteristic absorption bands corresponding to the specific bonds within the molecule.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
~3100-3000 Aromatic C-H Stretch Medium-Weak Characteristic of sp² C-H bonds.
~2950-2850 Methyl C-H Stretch Medium-Weak Characteristic of sp³ C-H bonds.
~2230 C≡N (Nitrile) Stretch Strong, Sharp A highly diagnostic peak for the nitrile group.[13]
~1610, 1480 Aromatic C=C Stretch Medium-Strong Skeletal vibrations of the benzene ring.
~1280-1200 C-F Stretch Strong The strong electronegativity of fluorine results in a strong absorption.

| ~850-750 | Aromatic C-H Bend (out-of-plane) | Strong | The exact position can give clues about the substitution pattern. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy, causing predictable bond cleavages.[14][15][16]

Experimental Protocol: Electron Ionization (EI-MS)

Instrument: Typically a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe. Ionization Mode: Electron Ionization (EI) Electron Energy: 70 eV (standard for library matching and reproducible fragmentation)[14]

Procedure:

  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

  • Vaporization: The sample is introduced into the instrument (via GC or direct probe), where it is vaporized under high vacuum.

  • Ionization: The gaseous analyte molecules pass through a beam of high-energy (70 eV) electrons. This collision ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).[15][17]

  • Fragmentation: The excess energy imparted during ionization causes the unstable molecular ion to fragment into smaller, characteristic ions and neutral radicals.[18]

  • Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum & Interpretation

The mass spectrum will show a peak for the molecular ion and various fragment ions.

Molecular Ion:

  • [M]⁺•: The molecular ion peak should be observed at m/z = 153 , corresponding to the molecular weight of C₈H₅F₂N. The presence of one nitrogen atom means the molecular weight is odd, consistent with the Nitrogen Rule.[19]

Table 5: Predicted Key Fragment Ions

Predicted m/z Ion Formula Neutral Loss Description
153 [C₈H₅F₂N]⁺• - Molecular Ion (M⁺•)
134 [C₈H₅FN]⁺• F Loss of a fluorine radical.
126 [C₇H₅F₂]⁺ CN Loss of a cyanide radical.
107 [C₇H₅F]⁺ F, CN Loss of fluorine and cyanide radicals.

| 100 | [C₆H₂F₂]⁺ | HCN, CH₃ | Loss of HCN and a methyl radical. |

MS_Fragmentation M [C₈H₅F₂N]⁺• m/z = 153 (Molecular Ion) F1 [C₈H₅FN]⁺• m/z = 134 M->F1 - F• F2 [C₇H₅F₂]⁺ m/z = 126 M->F2 - •CN F4 [C₆H₂F₂]⁺ m/z = 100 M->F4 - HCN, •CH₃ F3 [C₇H₅F]⁺ m/z = 107 F1->F3 - •CN F2->F3 - F•

Conclusion

The structural elucidation of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H, ¹³C, and ¹⁹F NMR provide a detailed map of the atomic connectivity and electronic environment, with characteristic C-F and F-F couplings serving as definitive proof of the substitution pattern. FT-IR spectroscopy rapidly confirms the presence of key functional groups, most notably the strong, sharp nitrile stretch. Finally, EI-MS validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. By following the detailed protocols and understanding the principles of interpretation outlined in this guide, researchers can confidently characterize this and other complex fluorinated aromatic compounds.

References

Application Note: ¹H and ¹³C NMR Spectral Analysis of 2,3-Difluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3-Difluoro-5-methylbenzonitrile, a key intermediate in various synthetic applications, including pharmaceutical and agrochemical research. In the absence of experimentally published spectra, this document leverages established NMR principles and data from analogous compounds to offer a robust interpretation of the expected spectral features. This application note serves as a valuable resource for the structural elucidation and quality control of this and structurally related fluorinated aromatic compounds.

Introduction

This compound is a substituted aromatic compound whose structural complexity, arising from the presence of fluorine atoms, presents a unique NMR spectral signature. The ¹⁹F nucleus, with a spin of I = 1/2 and 100% natural abundance, leads to characteristic splitting patterns in both ¹H and ¹³C NMR spectra due to heteronuclear coupling.[1] A thorough understanding of these spectra is paramount for confirming the compound's identity and purity. This guide will delve into the predicted chemical shifts and coupling constants, explain the underlying principles governing these spectral characteristics, and provide a standardized protocol for sample preparation and data acquisition.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established substituent effects on aromatic systems and analysis of spectral data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.35dd (doublet of doublets)~³JHF = 8.5, ⁴JHH = 2.0H-6
~7.20dd (doublet of doublets)~⁴JHF = 5.5, ⁴JHH = 2.0H-4
~2.40s (singlet)--CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~152.0dd (doublet of doublets)¹JCF ≈ 250, ²JCF ≈ 15C-2
~150.0dd (doublet of doublets)¹JCF ≈ 250, ²JCF ≈ 15C-3
~142.0t (triplet)⁴JCF ≈ 3C-5
~128.0d (doublet)³JCF ≈ 8C-6
~120.0d (doublet)³JCF ≈ 4C-4
~115.0t (triplet)²JCF ≈ 10C-1
~114.0s (singlet)--CN
~20.0q (quartet)⁵JCF ≈ 1-CH₃

Scientific Rationale and Spectral Interpretation

¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons, H-4 and H-6.

  • H-6: This proton is expected to appear as a doublet of doublets. The larger coupling constant arises from the three-bond coupling (³J) to the fluorine atom at C-2. The smaller coupling is due to a four-bond coupling (⁴J) with H-4.

  • H-4: This proton is also predicted to be a doublet of doublets, with coupling to the fluorine at C-3 (a four-bond coupling, ⁴J) and to H-6 (a four-bond coupling, ⁴J).

  • -CH₃: The methyl protons will appear as a singlet, as there are no adjacent protons to cause splitting. A small long-range coupling to the fluorine atoms might be observable with high-resolution instruments.

The downfield shift of the aromatic protons is a consequence of the deshielding effect of the electronegative fluorine atoms and the nitrile group.

¹³C NMR Spectrum

The ¹³C NMR spectrum will be more complex due to carbon-fluorine coupling. The magnitude of the C-F coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.[2]

  • C-2 and C-3: These carbons, directly bonded to fluorine, will exhibit large one-bond coupling constants (¹JCF) and will appear as doublets of doublets due to coupling with both fluorine atoms.

  • C-1, C-4, C-5, and C-6: These carbons will show smaller two-, three-, or four-bond couplings to the fluorine atoms, resulting in doublets or triplets.

  • -CN and -CH₃: The nitrile carbon and the methyl carbon are also expected to show small long-range couplings to the fluorine atoms.

The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the fluorine, methyl, and nitrile substituents.

Experimental Protocol: NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[3]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[4]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer being used (typically 4-5 cm).[4]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[5]

Caption: Workflow for NMR sample preparation.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning: Tune the NMR probe to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.[3]

  • Acquisition Parameters:

    • ¹H NMR: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

    • ¹³C NMR: A wider spectral width is required (e.g., 0-160 ppm). Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary. Proton decoupling should be employed to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Acquisition: Initiate the data acquisition process.

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.[6]

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.[6]

  • Referencing: Reference the spectrum to the chemical shift of the residual solvent peak or the internal standard (TMS at 0.00 ppm).[7]

  • Integration and Peak Picking: Integrate the signals to determine the relative number of protons and identify the precise chemical shift of each peak.

Caption: Workflow for NMR data processing.

Conclusion

This application note provides a comprehensive guide to the predicted ¹H and ¹³C NMR spectra of this compound. The detailed interpretation of the expected chemical shifts and coupling constants, grounded in fundamental NMR principles, offers a valuable predictive framework for researchers. The inclusion of standardized protocols for sample preparation and data acquisition ensures that scientists can obtain high-quality, reliable data for the structural verification of this important synthetic intermediate.

References

Application Notes and Protocols for 2,3-Difluoro-5-methylbenzonitrile in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in agrochemical development. The focus is on the strategic application of 2,3-Difluoro-5-methylbenzonitrile as a pivotal building block for the synthesis of novel insecticidal agents. This document provides a detailed protocol for the synthesis of a promising class of pyrimidin-4-amine derivatives, elucidates the underlying structure-activity relationships, and offers a standardized protocol for preliminary insecticidal bioassays. The strategic incorporation of the 2,3-difluoro-5-methylphenyl moiety is highlighted as a key factor in enhancing biological efficacy.

Introduction: The Strategic Importance of Fluorinated Benzonitriles in Agrochemicals

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a significant focus on fluorinated organic molecules. The introduction of fluorine into a molecule can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Benzonitrile derivatives, in particular, are versatile intermediates in the synthesis of a wide array of bioactive compounds, including pharmaceuticals and agrochemicals.[3][4][5]

This compound (CAS No. 1003712-18-2) is an emerging building block of significant interest. Its unique substitution pattern—two vicinal fluorine atoms and a methyl group on the aromatic ring—offers a valuable scaffold for the development of next-generation pesticides. The fluorine atoms can enhance the molecule's binding affinity to target enzymes and increase its metabolic stability, while the methyl group can be a key site for further chemical modification or can contribute to the overall steric and electronic profile of the final active ingredient. This guide will explore the practical application of this compound in the synthesis of potent insecticidal compounds.

Synthesis of Pyrimidin-4-amine Derivatives: A Case Study in Insecticide Development

A promising application of this compound is in the synthesis of pyrimidin-4-amine derivatives, a class of compounds that has demonstrated significant insecticidal activity.[6][7] The following protocol is adapted from established methodologies for the synthesis of analogous compounds and is presented as a robust starting point for laboratory-scale synthesis.

Overall Synthetic Workflow

The synthesis is a multi-step process beginning with the conversion of this compound to an amidine, which is then cyclized to form the pyrimidine core, followed by functionalization to yield the final insecticidal compounds.

G cluster_0 Step 1: Amidine Synthesis cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Functionalization A This compound C N-Substituted Amidine Intermediate A->C Copper Catalyst, Base, Solvent B Amine Nucleophile B->C D N-Substituted Amidine Intermediate F Substituted Pyrimidinone D->F Base-catalyzed Cyclocondensation E β-ketoester E->F G Substituted Pyrimidinone I 4-Chloropyrimidine Intermediate G->I e.g., POCl3 H Chlorinating Agent H->I K Final Pyrimidin-4-amine Product I->K Nucleophilic Substitution J Amine J->K

Figure 1: Synthetic workflow for pyrimidin-4-amine insecticides.
Detailed Experimental Protocol

Step 1: Synthesis of N-Substituted 2,3-Difluoro-5-methylbenzamidine

This step involves the copper-catalyzed nucleophilic addition of an amine to the nitrile group of this compound.[8][9]

  • Materials:

    • This compound (1.0 eq)

    • Amine (e.g., benzylamine) (1.2 eq)

    • Copper(I) chloride (CuCl) (0.1 eq)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • 2,2'-Bipyridine (0.1 eq)

    • 2,2,2-Trifluoroethanol (TFE)

  • Procedure:

    • To a dry Schlenk tube, add this compound, CuCl, Cs₂CO₃, and 2,2'-bipyridine.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

    • Add the amine and TFE via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-substituted amidine.

Step 2: Synthesis of the Substituted Pyrimidinone Core

This step involves the cyclocondensation of the amidine with a β-ketoester to form the pyrimidine ring.

  • Materials:

    • N-Substituted 2,3-Difluoro-5-methylbenzamidine (1.0 eq)

    • β-ketoester (e.g., ethyl acetoacetate) (1.1 eq)

    • Sodium ethoxide (NaOEt) (1.2 eq)

    • Ethanol (anhydrous)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-substituted amidine in anhydrous ethanol.

    • Add sodium ethoxide to the solution and stir for 15 minutes at room temperature.

    • Add the β-ketoester dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude pyrimidinone.

    • Purify the product by recrystallization or column chromatography.

Step 3: Synthesis of the Final Pyrimidin-4-amine Product

The final step involves the conversion of the pyrimidinone to a 4-chloropyrimidine intermediate, followed by nucleophilic substitution with an amine.

  • Materials:

    • Substituted Pyrimidinone (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (excess)

    • Amine (e.g., cyclopropylamine) (1.5 eq)

    • Triethylamine (Et₃N) or another suitable base (2.0 eq)

    • Dichloromethane (DCM) or another suitable solvent

  • Procedure:

    • Chlorination:

      • Carefully add the pyrimidinone to an excess of phosphorus oxychloride at 0 °C.

      • Slowly warm the mixture to reflux and heat for 2-4 hours.

      • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

      • Extract the aqueous mixture with DCM.

      • Wash the organic layer with saturated sodium bicarbonate solution and brine.

      • Dry the organic layer, filter, and concentrate to obtain the crude 4-chloropyrimidine intermediate. This intermediate is often used in the next step without further purification.

    • Amination:

      • Dissolve the crude 4-chloropyrimidine in DCM.

      • Add the desired amine and triethylamine.

      • Stir the reaction at room temperature for 6-12 hours.

      • Monitor the reaction by TLC.

      • Upon completion, wash the reaction mixture with water and brine.

      • Dry the organic layer, filter, and concentrate.

      • Purify the final product by column chromatography to obtain the target pyrimidin-4-amine.

Structure-Activity Relationship (SAR) and the Role of Fluorine

The biological activity of the synthesized pyrimidin-4-amine derivatives is significantly influenced by the substitution pattern on the phenyl ring.

  • Fluorine Atoms: The two fluorine atoms at the 2- and 3-positions of the phenyl ring play a crucial role in enhancing insecticidal activity.[1][2][10]

    • Electronic Effects: Fluorine is the most electronegative element, and its presence can alter the electron density of the aromatic ring, influencing how the molecule interacts with the target site.

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by enzymes within the insect, thus increasing its bioavailability and duration of action.[11][12]

    • Binding Affinity: Fluorine atoms can participate in hydrogen bonding and other non-covalent interactions with the target protein, leading to a stronger binding affinity and higher potency.

  • Methyl Group: The methyl group at the 5-position also contributes to the overall activity profile. It can influence the molecule's lipophilicity, which affects its ability to penetrate the insect's cuticle and reach the target site. Additionally, its steric bulk can help to orient the molecule correctly within the binding pocket of the target enzyme.

SAR cluster_Core Core Scaffold cluster_Properties Enhanced Properties cluster_Outcome Biological Outcome Core 2,3-Difluoro-5-methylphenyl P1 Increased Metabolic Stability Core->P1 C-F Bond Strength P2 Enhanced Binding Affinity Core->P2 Electronic Effects P3 Optimal Lipophilicity Core->P3 Methyl Group Contribution Outcome Improved Insecticidal Efficacy P1->Outcome P2->Outcome P3->Outcome

Figure 2: Key structure-activity relationships.

Protocol for Primary Insecticidal Screening

Once the target compounds are synthesized and purified, a primary bioassay is necessary to evaluate their insecticidal activity. The following is a general protocol for a contact toxicity bioassay.[4][13][14]

Materials and Methods
  • Test Insects: A susceptible laboratory strain of a target pest (e.g., fruit flies, aphids, or mosquito larvae).

  • Test Compounds: Synthesized pyrimidin-4-amine derivatives.

  • Solvent: A low-toxicity, volatile solvent such as acetone.

  • Equipment:

    • Micropipettes

    • Glass vials or petri dishes

    • Ventilated holding area with controlled temperature and humidity

    • Stereomicroscope

Procedure
  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound in acetone (e.g., 1000 ppm).

    • From the stock solution, prepare a series of dilutions to test a range of concentrations (e.g., 100, 50, 25, 10, 1 ppm).

    • Prepare a solvent-only control.

  • Application:

    • Apply a known volume (e.g., 1 mL) of each test solution to the inner surface of a glass vial or petri dish.

    • Gently rotate the container to ensure an even coating.

    • Allow the solvent to evaporate completely, leaving a thin film of the test compound.

  • Insect Exposure:

    • Introduce a known number of test insects (e.g., 10-20) into each treated container.

    • Seal the containers with a breathable material (e.g., cotton or fine mesh).

  • Observation and Data Collection:

    • Maintain the insects under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark cycle).

    • Assess insect mortality at predetermined time points (e.g., 24, 48, and 72 hours). Mortality is typically defined as the inability of the insect to make a coordinated movement when gently prodded.

    • Record the number of dead insects in each replicate for each concentration.

Data Analysis
  • Correct the observed mortality for any mortality in the control group using Abbott's formula.

  • Perform a probit analysis to determine the LC₅₀ (lethal concentration to kill 50% of the population) for each compound.

  • Compare the LC₅₀ values of the newly synthesized compounds to a known standard insecticide to evaluate their relative potency.

Data Summary

Parameter Description Significance in Agrochemical Development
Starting Material This compoundProvides a key fluorinated scaffold for building novel active ingredients.
Target Compound Class Pyrimidin-4-amine derivativesA class of compounds with demonstrated insecticidal potential.
Key Synthetic Steps Amidine formation, pyrimidine cyclization, aminationA robust and adaptable synthetic route for generating a library of analogues.
Role of Fluorine Enhanced metabolic stability and binding affinityLeads to increased potency and duration of action of the final pesticide.[1][2][10]
Primary Bioassay Contact toxicity assayA fundamental method for the initial evaluation of a compound's insecticidal efficacy.[4][13]
Key Efficacy Metric LC₅₀ (Lethal Concentration, 50%)A quantitative measure of the potency of an insecticide.

Conclusion

This compound is a highly valuable and versatile intermediate for the development of novel agrochemicals, particularly insecticides. The synthetic protocols and screening methods outlined in these application notes provide a solid foundation for researchers to explore the potential of this building block. The unique combination of vicinal fluorine atoms and a methyl group on the benzonitrile scaffold offers a strategic advantage in the design of potent and effective next-generation crop protection agents. Further derivatization of the pyrimidine core and exploration of other heterocyclic systems based on this starting material are promising avenues for future research.

References

Palladium-catalyzed cross-coupling reactions with 2,3-Difluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2,3-Difluoro-5-methylbenzonitrile

For the modern researcher in medicinal chemistry and materials science, the ability to selectively functionalize complex aromatic scaffolds is paramount. This compound represents a valuable, yet challenging, building block. Its electron-deficient nature, a consequence of two fluorine atoms and a nitrile group, significantly influences its reactivity. This guide provides detailed application notes and protocols for leveraging palladium-catalyzed cross-coupling reactions to derivatize this scaffold, offering insights into the underlying principles and experimental design. The strategic introduction of fluorine atoms is a well-established tactic in drug design to modulate physicochemical and pharmacokinetic properties of lead compounds.[1][2]

The Influence of Fluorine on Reactivity

The presence of two ortho- and meta-fluorine substituents on the benzonitrile ring has profound electronic effects that must be considered when designing cross-coupling reactions. These electron-withdrawing groups can impact the oxidative addition step in the catalytic cycle. While C-F bonds themselves can be activated under certain conditions[3], cross-coupling reactions on fluorinated arenes typically proceed at a carbon center bearing a more labile leaving group, such as bromine, iodine, or a triflate. The protocols detailed below assume the presence of such a leaving group on the this compound core, for instance, at the 4- or 6-position. The electron-deficient nature of the ring generally makes oxidative addition of palladium(0) to the C-X bond more facile compared to electron-rich arenes.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and the commercial availability and low toxicity of boronic acid reagents.[4][5] When applied to an activated this compound derivative, it allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6][7] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For electron-deficient substrates, electron-rich and bulky phosphine ligands are often employed.

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [R-B(OR)3]- Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-X Ar-X (e.g., 4-Bromo-2,3-difluoro- 5-methylbenzonitrile) R-B(OH)2 R-B(OH)2 (Boronic Acid) Base Base (e.g., K2CO3) Ar-R Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical 4-bromo-2,3-difluoro-5-methylbenzonitrile with phenylboronic acid.

Materials:

  • 4-Bromo-2,3-difluoro-5-methylbenzonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2,3-difluoro-5-methylbenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add degassed water (0.5 mL) to the reaction mixture.

  • Seal the flask and heat the mixture at 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[8][9] This reaction has broad functional group tolerance and has become indispensable in pharmaceutical synthesis.[10][11]

Mechanistic Insights

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[12] A key step is the formation of a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond.[11] The choice of base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.

Buchwald_Hartwig_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation R2NH, Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Ar-X Ar-X (e.g., 4-Bromo-2,3-difluoro- 5-methylbenzonitrile) R2NH R2NH (Amine) Base Base (e.g., NaOtBu) Ar-NR2 Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the coupling of 4-bromo-2,3-difluoro-5-methylbenzonitrile with morpholine.

Materials:

  • 4-Bromo-2,3-difluoro-5-methylbenzonitrile

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, add NaOtBu (1.4 mmol) to a dry Schlenk flask.

  • Add 4-bromo-2,3-difluoro-5-methylbenzonitrile (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and XPhos (0.024 mmol, 2.4 mol%).

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).

  • Seal the flask, remove it from the glovebox, and heat the mixture at 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[13] This reaction is typically co-catalyzed by palladium and copper(I) salts.[14][15]

Mechanistic Overview

The Sonogashira reaction involves two interconnected catalytic cycles.[13] The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex. Copper-free versions of the Sonogashira coupling have also been developed.[16]

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Ar-X, Alkyne, Base, Pd Catalyst, Cu(I) salt in Solvent Heating Heat under Inert Atmosphere Reagents->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final Product Final Product Purification->Final Product

Caption: General experimental workflow for Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of 4-bromo-2,3-difluoro-5-methylbenzonitrile with phenylacetylene.

Materials:

  • 4-Bromo-2,3-difluoro-5-methylbenzonitrile

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-bromo-2,3-difluoro-5-methylbenzonitrile (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (2.5 mmol).

  • Add phenylacetylene (1.1 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature or gentle heat (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography.

Summary of Reaction Conditions

Reaction TypePalladium CatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂SPhosK₂CO₃1,4-Dioxane/H₂O80-100
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOtBuToluene100
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃NTHF25-50

Disclaimer: These are generalized protocols and may require optimization for specific substrates and desired outcomes. The assumed starting material is a halogenated derivative of this compound.

References

Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of 2,3-Difluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value in Synthesis

2,3-Difluoro-5-methylbenzonitrile is a versatile and highly valuable building block for professionals in pharmaceutical research, agrochemical development, and materials science. Its utility stems from the strategic placement of three key functional groups on the aromatic ring: a strongly electron-withdrawing nitrile group, two fluorine atoms that serve as activators and potential leaving groups, and a methyl group that provides a steric and electronic anchor.

The electron-deficient nature of the aromatic ring makes this substrate exceptionally well-suited for nucleophilic aromatic substitution (SNAr) reactions.[1][2] This powerful transformation allows for the precise and regioselective introduction of a wide array of nucleophiles—including amines, alcohols, and thiols—to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This guide provides a deep dive into the mechanistic underpinnings, regiochemical control, and practical execution of SNAr reactions using this substrate, offering robust protocols for laboratory application.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike the more familiar electrophilic substitutions of electron-rich aromatics, SNAr reactions proceed via a distinct two-step addition-elimination mechanism.[3][4] The reaction is contingent on the aromatic ring being rendered sufficiently electron-poor by the presence of potent electron-withdrawing groups (EWGs).

Pillar 1: Activation by Electron-Withdrawing Groups The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring.[5] In this compound, the nitrile (-CN) group and the two highly electronegative fluorine atoms serve as powerful activators, withdrawing electron density from the ring and making it susceptible to nucleophilic attack.

Pillar 2: Formation of the Meisenheimer Complex The nucleophilic attack breaks the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][5][6] The stability of this complex is the cornerstone of the SNAr mechanism. The negative charge is delocalized across the ring and, most importantly, onto the electron-withdrawing groups positioned ortho or para to the site of attack.[4] This delocalization significantly lowers the activation energy of the first, rate-determining step.[5]

Pillar 3: Elimination and Re-aromatization In the final, typically rapid step, the leaving group (in this case, a fluoride ion) is expelled, and the aromaticity of the ring is restored to yield the final substituted product.[4] A notable feature of SNAr is the "element effect," where the reactivity of halogens as leaving groups is F > Cl > Br > I.[3][7] This is because the highly electronegative fluorine atom strongly activates the ring for the initial nucleophilic attack (the rate-determining step), an effect that outweighs its strong carbon-fluorine bond strength.[5]

Caption: General mechanism of the SNAr reaction.

Controlling Regioselectivity: The C2 vs. C3 Position

A critical question for any substitution on this substrate is which of the two fluorine atoms will be displaced. The outcome is overwhelmingly governed by the electronic influence of the nitrile group.

  • Attack at C2: The fluorine atom at the C2 position is ortho to the powerful electron-withdrawing nitrile group. A nucleophilic attack at this position generates a Meisenheimer complex where the negative charge can be directly delocalized onto the nitrogen of the nitrile group through resonance. This provides substantial stabilization for the intermediate.

  • Attack at C3: The fluorine atom at the C3 position is meta to the nitrile group. While the nitrile group still exerts an inductive electron-withdrawing effect, it cannot stabilize the negative charge of the Meisenheimer complex via resonance.

Caption: Regioselectivity is driven by resonance stabilization.

Experimental Protocols & Workflow

The following protocols are designed to be self-validating and provide a clear rationale for each step. They serve as a robust starting point for derivatization.

General Experimental Workflow

Workflow A 1. Reaction Setup - Inert atmosphere (N₂/Ar) - Dry glassware - Add solvent, base, nucleophile B 2. Substrate Addition - Add this compound - (May be added as solution) A->B C 3. Heating & Monitoring - Heat to specified temperature - Monitor by TLC or LC-MS B->C D 4. Work-up - Cool to RT - Quench reaction - Aqueous extraction C->D E 5. Isolation - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo D->E F 6. Purification - Column chromatography or - Recrystallization E->F G 7. Characterization - NMR, MS, IR - Purity analysis (HPLC) F->G

Caption: Standard laboratory workflow for SNAr reactions.

Protocol 1: Synthesis of 2-(Morpholin-4-yl)-3-fluoro-5-methylbenzonitrile

This protocol details the reaction with a common secondary amine nucleophile, morpholine.

Reaction Scheme:

Materials:

ReagentMW ( g/mol )Amount (mmol)Equivalents
This compound153.145.01.0
Morpholine87.126.01.2
Potassium Carbonate (K₂CO₃)138.2110.02.0
Dimethylformamide (DMF)-25 mL-

Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium carbonate (1.38 g, 10.0 mmol). The flask is purged with nitrogen gas.

  • Reagent Addition: Add anhydrous DMF (25 mL) followed by morpholine (0.52 mL, 6.0 mmol). Stir the suspension for 10 minutes at room temperature.

  • Substrate Addition: Add this compound (0.766 g, 5.0 mmol) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath. Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold water. A precipitate may form. Stir for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 30 mL). Alternatively, if an oil forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: The crude product can be purified by recrystallization from ethanol/water or by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure product as a white to off-white solid.

Causality Insights:

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation, increasing the nucleophilicity of the amine and accelerating the reaction.[8]

  • Base: K₂CO₃ is a mild inorganic base that serves as an acid scavenger, neutralizing the HF formed during the reaction. Using two equivalents ensures the reaction medium remains basic.

Protocol 2: Synthesis of 2-Methoxy-3-fluoro-5-methylbenzonitrile

This protocol demonstrates the use of a strong alkoxide nucleophile.

Reaction Scheme:

Materials:

ReagentMW ( g/mol )Amount (mmol)Equivalents
This compound153.145.01.0
Sodium Methoxide (NaOMe)54.025.51.1
Methanol (MeOH)-20 mL-

Procedure:

  • Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add anhydrous methanol (20 mL) and sodium methoxide (0.297 g, 5.5 mmol). Stir until the solid is completely dissolved.

  • Substrate Addition: Add this compound (0.766 g, 5.0 mmol) to the methoxide solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Cool the reaction to room temperature and carefully quench by adding 20 mL of water. Most of the methanol can be removed under reduced pressure.

  • Isolation: Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Purification: After concentrating the solvent in vacuo, the crude product can be purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford the pure 2-methoxy derivative.

Causality Insights:

  • Nucleophile: Sodium methoxide is a potent nucleophile, allowing the reaction to proceed rapidly and often at lower temperatures compared to neutral amine nucleophiles.

  • Solvent: Methanol serves as both the solvent and the source of the methoxide, though using a higher-boiling polar aprotic solvent like DMF could also be effective.

Summary of Representative Reactions

NucleophileTypeBaseSolventTemp (°C)Typical Outcome
MorpholineSecondary AmineK₂CO₃DMF80-100High yield of C2-aminated product
Sodium MethoxideAlkoxideN/A (reagent)MeOH / THF25-65High yield of C2-ether product
Sodium ThiophenoxideThiolateN/A (reagent)DMF25-60High yield of C2-thioether product

Troubleshooting and Key Considerations

  • Moisture Control: SNAr reactions, especially with anionic nucleophiles like alkoxides and thiolates, are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Di-substitution: At elevated temperatures or with a large excess (>2 equiv.) of a highly reactive nucleophile, substitution of the second fluorine at the C3 position can occur as an undesired side reaction. Monitor the reaction closely to avoid over-reaction.

  • Nitrile Hydrolysis: Under strongly basic conditions combined with high temperatures and prolonged reaction times, the nitrile group may be susceptible to hydrolysis to the corresponding amide or carboxylic acid.

  • Base Selection: For amine nucleophiles, non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or diisopropylethylamine (DIPEA) are ideal. For generating alkoxides or thiolates in situ from the corresponding alcohol or thiol, stronger bases like sodium hydride (NaH) are required, which necessitates extra safety precautions.[8]

References

Synthesis of Novel Heterocyclic Scaffolds from 2,3-Difluoro-5-methylbenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic utility of 2,3-Difluoro-5-methylbenzonitrile as a versatile starting material for the preparation of medicinally relevant heterocyclic compounds. The strategic placement of fluorine atoms and a nitrile group on the benzene ring imparts unique reactivity, enabling access to a variety of privileged scaffolds. This document outlines detailed, field-proven protocols for the synthesis of fluorinated tetrazoles and benzimidazoles, offering insights into reaction mechanisms, experimental design, and expected outcomes.

Introduction: The Strategic Advantage of Fluorinated Benzonitriles

Fluorine-containing heterocyclic compounds are of paramount importance in modern drug discovery. The incorporation of fluorine can profoundly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation and thereby improving its pharmacokinetic profile.

This compound (CAS No. 1003712-18-2) is a valuable building block that combines the advantageous properties of fluorine with the versatile reactivity of the nitrile functional group. The electron-withdrawing nature of the two fluorine atoms and the nitrile group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the nitrile itself can participate in a range of cycloaddition and condensation reactions. This guide will explore two key transformations of this starting material to generate high-value heterocyclic systems.

Physicochemical and Safety Profile of this compound

A thorough understanding of the starting material's properties and hazards is critical for safe and effective experimentation.

PropertyValueSource
CAS Number 1003712-18-2--INVALID-LINK--
Molecular Formula C₈H₅F₂N--INVALID-LINK--
Molecular Weight 153.13 g/mol --INVALID-LINK--
Appearance Typically a solid--INVALID-LINK--
Solubility Low solubility in water; soluble in common organic solvents.--INVALID-LINK--

Safety and Handling:

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Protocol 1: Synthesis of 5-(2,3-difluoro-5-methylphenyl)-1H-tetrazole via [3+2] Cycloaddition

This protocol details the synthesis of a 5-substituted tetrazole through a zinc-catalyzed [3+2] cycloaddition reaction between this compound and sodium azide. Tetrazoles are important pharmacophores, often used as bioisosteres for carboxylic acids in drug design.

Causality of Experimental Choices:

The use of a zinc salt, such as zinc bromide or zinc chloride, is crucial for this transformation. The zinc(II) ion acts as a Lewis acid, coordinating to the nitrogen atom of the nitrile group. This coordination polarizes the carbon-nitrogen triple bond, making the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack by the azide ion.[3][4] This catalytic activation significantly lowers the activation energy of the reaction, allowing it to proceed under milder conditions than the uncatalyzed reaction.[3] Water is often a suitable solvent for this reaction, offering safety and environmental benefits.[5]

Experimental Workflow Diagram:

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2,3-Difluoro-5-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,3-Difluoro-5-methylbenzonitrile

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for optimizing this important synthesis. As a key building block in pharmaceutical and agrochemical research, achieving a high-yield, high-purity synthesis of this molecule is often critical. This document provides FAQs, a detailed troubleshooting guide, and a validated experimental protocol to support your success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and industrially relevant method is the Sandmeyer reaction, starting from 2,3-Difluoro-5-methylaniline.[1][2][3] This two-step, one-pot process involves:

  • Diazotization: The conversion of the primary aromatic amine (2,3-Difluoro-5-methylaniline) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid).[4][5][6]

  • Cyanation: The subsequent displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) cyanide salt.[2][7]

This method is generally favored for its reliability and the commercial availability of the starting aniline.

Q2: What are the critical safety precautions I should take during this synthesis?

Safety is paramount. Please consider the following:

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry.[4] The primary safety protocol is to generate and use the diazonium salt in situ at low temperatures (typically 0-5 °C) without isolating it.[6]

  • Cyanide: Copper(I) cyanide (CuCN) and any cyanide source (e.g., KCN, NaCN) are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and ensure all lab personnel are aware of its location and use.

  • Acidic Conditions: The reaction mixture is strongly acidic. Accidental addition of cyanide salts to a strong acid can liberate highly toxic hydrogen cyanide (HCN) gas. Ensure the pH is controlled and additions are performed carefully.

Q3: How can I effectively monitor the progress of the reaction?

  • Diazotization: The completion of diazotization can be checked by placing a drop of the reaction mixture onto starch-iodide paper. A positive test (blue-black color) indicates the presence of excess nitrous acid, signifying that all the aniline has been converted.

  • Cyanation: The primary method for monitoring the cyanation step is Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A small aliquot of the reaction mixture can be quenched, extracted, and analyzed to observe the disappearance of the starting material and the appearance of the product spot/peak.

Q4: What kind of yield and purity can I realistically expect?

With an optimized protocol, yields for the Sandmeyer cyanation can typically range from 70% to over 90%.[1] Purity of the crude product may vary, but after purification (e.g., column chromatography or recrystallization), a purity of >98% is achievable.[8]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The logical flow for diagnosing problems is outlined in the diagram below.

G cluster_start Problem Identification cluster_diagnosis Diagnosis Pathway cluster_causes_yield Low Yield: Potential Causes cluster_causes_impurity Impurity: Potential Causes cluster_causes_stall Stall: Potential Causes Start Reaction Issue Encountered Yield Low or No Yield? Start->Yield Check Yield Impurity High Impurity Profile? Start->Impurity Analyze Purity (TLC/GC) Stall Reaction Stalled / Incomplete? Start->Stall Monitor Progress Diazotization_Fail Incomplete Diazotization Yield->Diazotization_Fail Temp_High Temperature Too High Yield->Temp_High CuCN_Inactive Inactive Cu(I) Catalyst Yield->CuCN_Inactive Hydrolysis Phenol Formation (Hydrolysis) Impurity->Hydrolysis Side_Reaction Azo Coupling / Biaryl Formation Impurity->Side_Reaction Time Insufficient Reaction Time Stall->Time Reagent_Stoich Incorrect Stoichiometry Stall->Reagent_Stoich

Caption: Troubleshooting decision tree for the Sandmeyer reaction.

Problem 1: Low or No Product Yield

This is one of the most common issues, often traced back to the sensitive diazotization step.

  • Potential Cause A: Incomplete Diazotization

    • Why it happens: The diazonium salt is the essential intermediate. If it doesn't form completely, the subsequent cyanation cannot proceed. This can be due to impure aniline, insufficient acid, or issues with the sodium nitrite solution.

    • How to fix:

      • Verify Aniline Quality: Ensure the starting 2,3-Difluoro-5-methylaniline is pure. If it's old or discolored, consider purification by distillation or chromatography.

      • Ensure Acidic Conditions: A sufficient excess of strong acid (e.g., HCl, H₂SO₄) is crucial to fully protonate the aniline and form nitrous acid from NaNO₂.[5]

      • Fresh NaNO₂ Solution: Prepare the sodium nitrite solution fresh just before use.

      • Confirm with Starch-Iodide: Always perform a spot test to confirm excess nitrous acid is present before proceeding to the cyanation step.

  • Potential Cause B: Decomposition of the Diazonium Salt

    • Why it happens: Diazonium salts are thermally unstable.[6][9] If the temperature rises above the recommended 0-5 °C range during its formation or before the addition of the copper cyanide catalyst, it will decompose, primarily to the corresponding phenol, releasing nitrogen gas.

    • How to fix:

      • Maintain Strict Temperature Control: Use an efficient ice/salt bath and monitor the internal reaction temperature closely.

      • Slow Reagent Addition: Add the sodium nitrite solution slowly and dropwise to manage the exothermic nature of the diazotization reaction.

  • Potential Cause C: Inactive Copper(I) Catalyst

    • Why it happens: The Sandmeyer reaction mechanism involves a single-electron transfer from the copper(I) species.[2][3] If the CuCN has oxidized to Cu(II), it will be ineffective as a catalyst.

    • How to fix:

      • Use High-Quality CuCN: Use freshly purchased, high-purity copper(I) cyanide.

      • Prepare Fresh Solution: Prepare the solution of CuCN and KCN/NaCN just prior to use. Some protocols recommend adding a small amount of a reducing agent if oxidation is suspected.

Problem 2: Significant Formation of Impurities

The appearance of unexpected spots on a TLC plate or peaks in a GC trace indicates side reactions are occurring.

  • Potential Cause A: Phenol Impurity (2,3-Difluoro-5-methylphenol)

    • Why it happens: As mentioned above, this is the primary decomposition product of the diazonium salt reacting with water.[9] Its presence directly correlates with poor temperature control.

    • How to fix: The solution is preventative. Maintain a reaction temperature of 0-5 °C throughout the diazotization and addition to the cyanide solution.

  • Potential Cause B: Azo Coupling or Biaryl Impurities

    • Why it happens: The highly reactive diazonium salt can react with other nucleophiles in the mixture. It can couple with unreacted aniline to form an azo compound or undergo radical-mediated dimerization to form biaryl impurities.[3][10] This is more likely if the addition to the copper catalyst is too slow or if the reaction is not stirred efficiently.

    • How to fix:

      • Ensure Complete Diazotization: Make sure all the starting aniline is consumed before the cyanation step.

      • Efficient Mixing: Add the cold diazonium salt solution to the vigorously stirred copper cyanide solution to ensure rapid reaction and minimize side product formation.

Problem 3: Reaction Stalls or is Incomplete

If reaction monitoring shows a significant amount of starting material remaining after the expected reaction time, the reaction has likely stalled.

  • Potential Cause A: Incorrect Stoichiometry

    • Why it happens: An insufficient amount of sodium nitrite will lead to incomplete diazotization. Similarly, an insufficient amount of copper cyanide will result in an incomplete Sandmeyer reaction.

    • How to fix: Carefully re-check all calculations and measurements for the key reagents: aniline, sodium nitrite, and copper(I) cyanide. It is common to use a slight excess (1.1-1.2 equivalents) of both nitrite and cyanide reagents.

  • Potential Cause B: Insufficient Reaction Time or Temperature

    • Why it happens: While the initial diazotization must be cold, the cyanation step often requires gentle warming to proceed to completion. The optimal temperature is typically between room temperature and 60 °C.[1]

    • How to fix:

      • Allow for Warm-up: After adding the diazonium salt solution to the cyanide solution at low temperature, allow the mixture to slowly warm to room temperature.

      • Gentle Heating: If the reaction is slow at room temperature, gently heat the mixture (e.g., to 40-50 °C) and monitor by TLC/GC until completion.

Optimized Experimental Protocol

This protocol is based on the principles of the Sandmeyer reaction and is optimized for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Materials & Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2,3-Difluoro-5-methylaniline143.1450.01.0
Hydrochloric Acid (conc.)36.46~200~4.0
Sodium Nitrite (NaNO₂)69.0055.01.1
Copper(I) Cyanide (CuCN)89.5660.01.2
Sodium Cyanide (NaCN)49.0165.01.3
Dichloromethane (DCM)---
Anhydrous MgSO₄---
Silica Gel---

Procedure:

  • Diazotization:

    • In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,3-Difluoro-5-methylaniline (7.16 g, 50.0 mmol), water (50 mL), and concentrated hydrochloric acid (17 mL, ~200 mmol).

    • Stir the mixture until the aniline salt has fully dissolved.

    • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

    • Dissolve sodium nitrite (3.80 g, 55.0 mmol) in water (20 mL) and add it dropwise to the aniline solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, stir for an additional 15 minutes. Confirm the presence of excess nitrous acid using starch-iodide paper (a sample should immediately turn the paper blue-black). The resulting diazonium salt solution should be kept cold for the next step.

  • Cyanation:

    • In a separate 1 L flask, dissolve copper(I) cyanide (5.37 g, 60.0 mmol) and sodium cyanide (3.19 g, 65.0 mmol) in water (100 mL). Stir until a clear solution is formed, and cool this solution to 0-5 °C in an ice bath.

    • Slowly, over 30-45 minutes, add the cold diazonium salt solution from Step 1 to the stirred copper cyanide solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during this addition.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to 40-50 °C and stir for 1-2 hours, or until TLC/GC analysis indicates the reaction is complete.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with water (100 mL) and then brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a pure solid or oil.[11][12]

References

Common byproducts in the synthesis of 2,3-Difluoro-5-methylbenzonitrile and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Difluoro-5-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis and purification of this important fluorinated intermediate.

Introduction: The Synthetic Landscape

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The introduction of fluorine atoms into organic molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2] However, the synthesis of selectively fluorinated aromatic compounds is often challenging, with the potential for byproduct formation that can complicate purification and reduce yields.

This guide focuses on two prevalent synthetic strategies for this compound:

  • Nucleophilic Aromatic Substitution (SNAr) : Often starting from a more halogenated precursor, this method relies on the displacement of a leaving group by a cyanide source.

  • Sandmeyer Reaction : This classical transformation converts an amino group on the aromatic ring into a nitrile via a diazonium salt intermediate.[3][4][5]

Understanding the nuances of each method is critical to minimizing byproduct formation and optimizing your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of this compound.

FAQ 1: My SNAr reaction is sluggish and gives a low yield. What are the likely causes and how can I improve it?

Common Causes:

  • Insufficient Activation of the Aromatic Ring: SNAr reactions require significant electron deficiency in the aromatic ring to facilitate nucleophilic attack. If your starting material is not sufficiently activated, the reaction will be slow.

  • Poor Leaving Group: The efficiency of the substitution is highly dependent on the nature of the leaving group.

  • Solvent Choice: The choice of solvent is crucial in SNAr reactions.[6]

  • Reaction Temperature: Inadequate temperature can lead to slow reaction rates.

Troubleshooting Strategies:

Parameter Recommendation Scientific Rationale
Starting Material Ensure your starting material has strong electron-withdrawing groups positioned ortho or para to the leaving group.Electron-withdrawing groups stabilize the negatively charged Meisenheimer complex intermediate, lowering the activation energy of the reaction.
Leaving Group If possible, use a starting material with a better leaving group (e.g., -NO2 > -F > -Cl > -Br > -I).The rate of SNAr is often dependent on the stability of the leaving group anion.
Solvent Use a polar aprotic solvent such as DMF, DMSO, or NMP.These solvents effectively solvate the cation of the cyanide salt, increasing the nucleophilicity of the cyanide anion.
Temperature Gradually increase the reaction temperature, monitoring for decomposition.Higher temperatures increase the reaction rate, but can also lead to the formation of degradation byproducts.
Cyanide Source Consider using a more soluble cyanide source, such as a tetraalkylammonium cyanide, or adding a phase-transfer catalyst.Increased solubility of the cyanide source enhances its effective concentration in the reaction mixture.
FAQ 2: I am observing significant amounts of regioisomeric byproducts in my synthesis. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge in the synthesis of substituted aromatic compounds.

Primary Cause:

  • Incomplete Diazotization or Competing Reactions in the Sandmeyer Reaction: In the Sandmeyer reaction, incomplete conversion of the amine to the diazonium salt can lead to side reactions. Furthermore, if other nucleophiles are present, they can compete with the cyanide, leading to a mixture of products.[7]

  • Multiple Reactive Sites in SNAr: If the starting material for an SNAr reaction has multiple potential leaving groups, a mixture of regioisomers can be formed.

Troubleshooting Flowchart:

G start Regioisomeric Byproducts Observed reaction_type Identify Reaction Type start->reaction_type sandmeyer Sandmeyer Reaction reaction_type->sandmeyer Sandmeyer snar SNAr Reaction reaction_type->snar SNAr sandmeyer_q1 Check Diazotization Conditions sandmeyer->sandmeyer_q1 snar_q1 Examine Starting Material Structure snar->snar_q1 sandmeyer_a1 Ensure low temperature (0-5 °C) and slow addition of nitrite. sandmeyer_q1->sandmeyer_a1 Yes sandmeyer_q2 Assess Purity of Starting Amine sandmeyer_a1->sandmeyer_q2 sandmeyer_a2 Recrystallize or chromatograph the starting aniline derivative. sandmeyer_q2->sandmeyer_a2 Yes sandmeyer_q3 Control Nucleophile Addition sandmeyer_a2->sandmeyer_q3 sandmeyer_a3 Add CuCN solution slowly to the diazonium salt solution. sandmeyer_q3->sandmeyer_a3 Yes snar_a1 Select a precursor with a single, highly activated leaving group. snar_q1->snar_a1 Yes snar_q2 Optimize Reaction Conditions snar_a1->snar_q2 snar_a2 Lowering the temperature may favor the kinetically controlled product. snar_q2->snar_a2 Yes G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction amine Aromatic Amine (Ar-NH2) diazonium Diazonium Salt (Ar-N2+) amine->diazonium NaNO2, HCl, 0-5 °C nitrile Aryl Nitrile (Ar-CN) diazonium->nitrile CuCN

References

Troubleshooting low yield in 2,3-Difluoro-5-methylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Difluoro-5-methylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated intermediate. We will address specific issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Part 1: Troubleshooting Palladium-Catalyzed Cyanation Routes

The palladium-catalyzed cyanation of an aryl halide, such as 1-bromo-2,3-difluoro-5-methylbenzene, is a prevalent and modern approach. However, its success is highly sensitive to catalyst integrity, reagent choice, and reaction conditions.

Question 1: My Pd-catalyzed cyanation reaction has stalled, showing low conversion of the starting aryl bromide. What are the most probable causes and how can I rectify them?

Low or stalled conversion in a palladium-catalyzed cyanation is most frequently linked to the deactivation of the palladium catalyst. The cyanide anion (CN⁻) is a potent ligand for palladium and can form stable, inactive palladium-cyanide complexes, effectively poisoning the catalyst and halting the catalytic cycle.[1][2]

Core Diagnostic Steps:

  • Evaluate the Cyanide Source:

    • High Cyanide Concentration: Using highly soluble cyanide sources like NaCN or KCN can lead to a high concentration of free CN⁻ in the solution, rapidly poisoning the catalyst.[1] Consider switching to a less soluble source like zinc cyanide (Zn(CN)₂) or a non-toxic alternative like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[1]

    • Zinc Cyanide (Zn(CN)₂): While effective, Zn(CN)₂ is extremely toxic. It functions as a slow-release source of cyanide, keeping the free CN⁻ concentration low.

    • Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This is a safer, non-toxic alternative.[1] However, its use often requires a base (e.g., Na₂CO₃) to facilitate the release of the cyanide ion and may require additives like tetrabutylammonium bromide (TBAB) to improve efficiency, especially for less reactive substrates.[3]

  • Assess the Catalyst System (Palladium & Ligand):

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can protect the palladium center and facilitate the reductive elimination step, which forms the C-CN bond.[3] For aryl chlorides, which are less reactive, bulky phosphine ligands are often required.[4] A common and effective ligand for cyanation is 1,1'-Bis(diphenylphosphino)ferrocene (dppf).[5]

    • Catalyst Deactivation: If using Pd/C, catalyst deactivation can be mitigated by incorporating additives like zinc formate dihydrate, which helps reactivate the palladium catalyst.[5]

  • Verify Reaction Conditions:

    • Solvent Purity: Ensure the use of dry, anhydrous solvents (e.g., DMF, DMAc). Water can interfere with the reaction and contribute to side product formation.

    • Temperature: Cyanation reactions often require elevated temperatures (110-140 °C) to proceed efficiently.[3] Ensure your reaction is reaching and maintaining the target temperature.

    • Inert Atmosphere: These reactions are air-sensitive. Ensure the reaction is set up and maintained under a robust inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and ligands.

Troubleshooting Workflow: Low Conversion

G start Low Conversion Observed q1 Is the reaction atmosphere strictly inert? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No. Purge system, use Schlenk line. q1->a1_no q2 Is the solvent anhydrous? a1_yes->q2 end Re-run optimized reaction. a1_no->end a2_yes Yes q2->a2_yes Yes a2_no No. Use freshly dried solvent. q2->a2_no q3 Analyze Catalyst System: - Is the ligand appropriate (e.g., dppf)? - Is catalyst loading sufficient (1-5 mol%)? a2_yes->q3 a2_no->end a3_yes Yes q3->a3_yes Yes a3_no No. Optimize ligand and/or catalyst loading. q3->a3_no q4 Evaluate Cyanide Source: - Using KCN/NaCN? - Using K4[Fe(CN)6] without base? a3_yes->q4 a3_no->end sol1 Switch to Zn(CN)2 or K4[Fe(CN)6] + Base. Consider additives (e.g., TBAB). q4->sol1 Yes q4->end No a4_yes Yes a4_no No sol1->end

Caption: A workflow for diagnosing low conversion in Pd-catalyzed cyanation.

Part 2: Troubleshooting the Sandmeyer Reaction

The Sandmeyer reaction is a classic method involving the diazotization of an aniline (2,3-difluoro-5-methylaniline) followed by reaction with a copper(I) cyanide salt. While powerful, it is notorious for its sensitivity and potential for side reactions.[6][7]

Question 2: My diazotization of 2,3-difluoro-5-methylaniline appears to be failing, or the subsequent cyanation step yields a dark, tarry mixture with very little product. What is going wrong?

This is a common outcome when one or both stages of the Sandmeyer reaction are not properly controlled. The issues can be pinpointed to either the diazonium salt formation or its subsequent reaction.

1. Problems in the Diazotization Step (Aniline → Diazonium Salt):

  • Cause - Temperature Instability: Aryl diazonium salts are thermally unstable. The reaction must be kept cold (typically 0-5 °C) throughout the addition of sodium nitrite. If the temperature rises, the diazonium salt will decompose, often leading to phenol formation (reaction with water) and nitrogen gas evolution, reducing the amount of active reagent for the next step.[8]

  • Solution: Use an ice/salt bath to maintain a consistent low temperature. Add the sodium nitrite solution slowly, dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Cause - Incorrect Stoichiometry/Incomplete Reaction: An incorrect amount of sodium nitrite or acid will lead to incomplete diazotization. Excess nitrous acid can also lead to unwanted side reactions.

  • Solution: Ensure accurate stoichiometry. After the addition is complete, stir for an additional 15-30 minutes in the cold. Test for the presence of excess nitrous acid using starch-iodide paper (it should turn blue). A slight excess is often desired to ensure full conversion, but a large excess should be quenched (e.g., with sulfamic acid) before proceeding.

2. Problems in the Cyanation Step (Diazonium Salt → Benzonitrile):

  • Cause - Premature Decomposition: Adding the acidic diazonium salt solution to a neutral or basic CuCN solution can cause vigorous decomposition and tar formation. The pH of the reaction is critical.

  • Solution: The copper(I) cyanide should be freshly prepared or purified and dissolved in a solution of excess cyanide (e.g., KCN or NaCN) to form the soluble [Cu(CN)₂]⁻ complex. The cold diazonium salt solution should then be added slowly to this warmed (typically 60-90 °C) copper cyanide solution. Neutralizing the diazonium salt solution itself is generally not recommended as it can cause premature coupling or decomposition.

  • Cause - Unwanted Nucleophilic Substitution: The diazonium salt is a potent electrophile. In aqueous solutions, water can act as a nucleophile, leading to the formation of 2,3-difluoro-5-methylphenol. Furthermore, in highly fluorinated systems, nucleophilic aromatic substitution (SNAᵣ) of a fluoride atom by hydroxide can occur, leading to unexpected quinone-type byproducts.[9]

  • Solution: Minimize the amount of water where possible and control the temperature carefully during the cyanation step to favor reaction with the cyanide nucleophile over water or hydroxide.

Sandmeyer Reaction Mechanism

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation Aniline Ar-NH₂ (2,3-Difluoro-5-methylaniline) Diazonium Ar-N₂⁺ (Diazonium Salt) Aniline->Diazonium NaNO₂, HCl 0-5 °C ArylRadical Ar• (Aryl Radical) Diazonium->ArylRadical Cu(I)CN (SET) - N₂ Product Ar-CN (Benzonitrile) ArylRadical->Product Cu(II)(CN)₂

References

How to improve the purity of 2,3-Difluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 2,3-Difluoro-5-methylbenzonitrile

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile fluorinated building block. Achieving high purity is critical for ensuring reproducible results in downstream applications, from drug discovery to materials science.

This document provides a structured, in-depth guide to troubleshoot common purity issues and offers validated protocols for purification. It is organized into a question-and-answer format to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route. Common synthesis pathways, such as halogen exchange reactions, can introduce specific impurities.[1][2] The most frequently encountered impurities include:

  • Isomeric Impurities: Positional isomers, such as 3,4-Difluoro-5-methylbenzonitrile, can form if the starting materials or reaction conditions are not perfectly regioselective.[3]

  • Unreacted Starting Materials: Precursors from the synthesis, for example, a di-chloro or bromo-analogue, may persist if the reaction has not gone to completion.

  • Hydrolysis Products: The nitrile group (-CN) is susceptible to hydrolysis under acidic or basic conditions, especially during aqueous work-ups at elevated temperatures. This can lead to the formation of 2,3-Difluoro-5-methylbenzamide or 2,3-Difluoro-5-methylbenzoic acid.[4][5]

  • Residual Solvents: Solvents used during the reaction or initial purification steps (e.g., toluene, dimethylformamide, acetonitrile) can be retained in the crude product.[6]

Q2: What are the primary laboratory-scale methods for purifying this compound?

A2: For a solid compound like this compound, the three most effective purification techniques are recrystallization, column chromatography, and vacuum distillation.[7][8]

  • Recrystallization is excellent for removing small amounts of impurities and is often the final polishing step.[9]

  • Silica Gel Column Chromatography is highly effective for separating the target compound from starting materials, non-polar byproducts, and more polar impurities like hydrolysis products.[4]

  • Vacuum Distillation can be used to purify the crude product before recrystallization, especially for removing non-volatile inorganic salts or high-boiling point solvents.[7]

Q3: How can I accurately assess the purity of my final product?

A3: A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of separating and quantifying closely related impurities.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can detect impurities if they are present at levels typically >1%. ¹⁹F NMR is particularly useful for identifying any fluorine-containing byproducts.[12]

  • Melting Point Analysis: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically broaden and depress the melting point range.[4]

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification process and provides actionable solutions.

Problem 1: My crude product has a low purity (<95%) with multiple peaks in the HPLC/GC-MS.

  • Potential Cause: This often indicates an incomplete reaction or the formation of significant side products. The impurities could be a mix of unreacted starting materials and byproducts like isomers or hydrolysis products.[13]

  • Recommended Solution: A multi-step purification strategy is necessary. Do not proceed directly to recrystallization, as this is unlikely to remove large quantities of diverse impurities.

    • Initial Wash: If the crude product is a solid, wash it with a solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., cold hexanes or a hexanes/ethyl acetate mixture). This can remove non-polar contaminants.

    • Column Chromatography: This should be your primary purification method. It is highly effective at separating compounds with different polarities. See Protocol 2 for a detailed methodology.

    • Final Recrystallization: After column chromatography, collect the pure fractions (as determined by TLC or HPLC), concentrate them, and perform a final recrystallization to obtain a highly pure, crystalline product. See Protocol 1 .

Problem 2: During recrystallization, my compound "oils out" instead of forming crystals.

  • Potential Cause: Oiling out occurs when the dissolved solid comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute, or if the chosen solvent is too non-polar.[14]

  • Recommended Solution:

    • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation, then allow it to cool much more slowly. Insulating the flask can promote slow cooling.[9]

    • Change Solvent System: The initial solvent may be inappropriate. Conduct a solvent screen (see Table 2 ). Often, a mixed-solvent system is the solution. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a few drops of the "good" solvent to clarify and then allow to cool slowly.[14]

Problem 3: I see poor separation or significant tailing of my compound on the silica column.

  • Potential Cause:

    • Poor Separation: The eluent system (mobile phase) polarity is not optimized. If spots are too high on the TLC plate (high Rf), the eluent is too polar. If they remain at the baseline (low Rf), it is not polar enough.

    • Tailing: This is often caused by acidic or highly polar compounds interacting strongly with the silica gel. While this compound is moderately polar, any acidic hydrolysis byproducts will tail significantly. Overloading the column with too much crude material can also cause tailing and poor separation.

  • Recommended Solution:

    • Optimize Eluent: Use Thin Layer Chromatography (TLC) to systematically test different solvent ratios (e.g., Hexane:Ethyl Acetate). Aim for an Rf value of 0.25-0.35 for the desired compound.

    • Reduce Tailing: If tailing is observed, adding a very small amount of a modifier to the eluent, such as 0.1-0.5% triethylamine (for basic compounds) or acetic acid (for acidic impurities), can improve peak shape. However, be mindful that this will need to be removed from the final product.

    • Proper Loading: Ensure the amount of crude material is not more than 1-5% of the mass of the silica gel. Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" technique often results in better separation.

Data Summary & Key Parameters

Table 1: Potential Impurities and Recommended Purification Strategies

Impurity TypePotential Structure/ClassLikely SourceRecommended Removal Method
Isomeric3,4-Difluoro-5-methylbenzonitrileNon-selective synthesisPreparative HPLC or careful fractional distillation
Starting Materiale.g., 2,3-Dichloro-5-methylbenzonitrileIncomplete reactionSilica gel column chromatography
Hydrolysis2,3-Difluoro-5-methylbenzamideAqueous work-upSilica gel column chromatography (more polar)
Hydrolysis2,3-Difluoro-5-methylbenzoic acidAqueous work-up (acidic/basic)Silica gel column chromatography (very polar) or basic wash
Residual SolventToluene, DMF, AcetonitrileReaction/Work-upDrying under high vacuum; Recrystallization

Table 2: General Solvent Screening Guide for Recrystallization

SolventPolaritySuitability as a Primary SolventSuitability as a Co-Solvent ("Poor" Solvent)Comments
Heptane/Hexane Non-polarUnlikely (probably too insoluble)ExcellentGood for precipitating the product from a more polar solvent.
Toluene Moderately Non-polarPossiblePossibleMay have good solubility characteristics at high temperatures.
Dichloromethane Moderately PolarLikely too soluble at room temp.NoUseful for dissolving for column chromatography.
Ethyl Acetate PolarPossiblePossibleA good starting point for screening.
Isopropanol/Ethanol Very PolarGood candidateNoOften a good choice for aromatic compounds.
Water Highly PolarUnlikely (insoluble)ExcellentCan be used as the "poor" solvent with ethanol or acetone.

Purification Workflows & Protocols

General Purification Workflow

The following diagram illustrates a general, robust workflow for proceeding from a crude synthetic product to a highly pure, crystalline solid.

Purification_Workflow Crude Crude Product (<95% Purity) Wash Aqueous Wash (e.g., NaHCO3) Crude->Wash Remove acids Column Silica Gel Column Chromatography Wash->Column Primary purification Fractions Combine Pure Fractions (TLC/HPLC) Column->Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Fractions->Solvent_Removal Recrystallize Recrystallization Solvent_Removal->Recrystallize Final polishing Dry Vacuum Drying Recrystallize->Dry Pure Pure Product (>99.5% Purity) Dry->Pure

Caption: General workflow for the purification of this compound.

Protocol 1: Recrystallization

This protocol provides a step-by-step method for purifying this compound via recrystallization, assuming prior screening has identified a suitable solvent system (e.g., isopropanol or an ethyl acetate/hexane mixture).

Materials:

  • Crude this compound (post-chromatography recommended)

  • Recrystallization solvent(s)

  • Erlenmeyer flasks, hot plate, magnetic stirrer

  • Büchner funnel and vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen primary solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid just completely dissolves. Using the minimum amount of solvent is critical for maximizing recovery.[9]

  • (Optional) Hot Filtration: If the solution contains insoluble impurities or is colored, this is the time to add a spatula tip of activated charcoal, swirl for a few minutes, and perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.[8]

  • (For Mixed-Solvent System): If using a co-solvent like hexane, add it dropwise to the hot, clear solution until faint turbidity (cloudiness) persists. Then, add a few drops of the hot primary solvent to re-clarify the solution.[14]

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Ice Bath: Once crystal formation at room temperature appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and another analytical technique (e.g., HPLC) to confirm purity.

Troubleshooting Recrystallization

Recrystallization_Troubleshooting Start Problem Encountered During Recrystallization Oiling Compound 'Oils Out' Start->Oiling NoCrystals No Crystals Form Start->NoCrystals LowYield Low Recovery Yield Start->LowYield Sol_Oiling1 Re-heat, add more solvent, cool slowly Oiling->Sol_Oiling1 Cause: Supersaturation Sol_Oiling2 Change to a more polar solvent system Oiling->Sol_Oiling2 Cause: Poor Solvent Choice Sol_NoCrystals1 Concentrate solution (evaporate some solvent) NoCrystals->Sol_NoCrystals1 Cause: Too Dilute Sol_NoCrystals2 Induce crystallization: - Scratch flask wall - Add a seed crystal NoCrystals->Sol_NoCrystals2 Cause: Supersaturation Sol_LowYield1 Used too much solvent during dissolution LowYield->Sol_LowYield1 Corrective Action Sol_LowYield2 Ensure sufficient cooling in ice bath LowYield->Sol_LowYield2 Corrective Action

Caption: Decision tree for troubleshooting common recrystallization issues.

Protocol 2: Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., Hexane:Ethyl Acetate mixture, optimized by TLC)

  • Chromatography column, sand, cotton or glass wool

  • Collection tubes/flasks

Procedure:

  • Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the eluent and carefully pour it into the column, avoiding air bubbles. Allow the silica to pack under gravity or with gentle pressure, continuously tapping the column. Add another layer of sand on top of the packed silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). For "dry loading" (recommended), add a small amount of silica gel to this solution, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.

  • Elution: Carefully add the eluent to the column. Begin eluting the sample through the column, collecting fractions in separate tubes. Maintain a constant head of eluent above the silica bed to prevent the column from running dry.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.

  • Collection & Concentration: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator.

  • Final Step: The resulting solid can be further purified by recrystallization (Protocol 1 ) if necessary.

References

Side reactions of 2,3-Difluoro-5-methylbenzonitrile with strong nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Difluoro-5-methylbenzonitrile. This molecule is a valuable intermediate in the synthesis of pharmaceuticals and functional materials, prized for its specific reactivity in nucleophilic aromatic substitution (SNAr) reactions.[1] However, its polyfunctional nature, featuring two fluorine atoms and an electrophilic nitrile group, presents unique challenges when reacting with strong nucleophiles.

This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reactions encountered during their experiments. We will delve into the mechanistic underpinnings of these reactions to provide not just solutions, but a deeper understanding of the system's behavior.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in a practical, question-and-answer format.

Question 1: My reaction yield is low, and mass spectrometry of the crude product shows a significant peak corresponding to a ketone. What happened?

Symptom: You intended to perform a nucleophilic aromatic substitution (SNAr) of a fluorine atom using a Grignard (RMgX) or organolithium (RLi) reagent, but the primary product resulted from an attack on the nitrile group.

Probable Cause: Strong, hard nucleophiles like Grignard and organolithium reagents are highly reactive and can attack the electrophilic carbon of the nitrile group in addition to the aromatic ring.[2][3] This addition reaction, upon aqueous workup, hydrolyzes to form a ketone. This pathway often competes with or even dominates the desired SNAr reaction, especially at low temperatures where the SNAr activation barrier may not be overcome as readily.[4]

Proposed Solution:

  • Modify the Nucleophile: If possible, switch to a softer nucleophile. For example, if you are introducing an oxygen nucleophile, use a sodium or potassium alkoxide (RO⁻Na⁺/K⁺) instead of preparing an organometallic reagent. Amines and thiols are also excellent nucleophiles for SNAr that do not typically react with the nitrile group under these conditions.[5]

  • Control Reaction Temperature: The addition of Grignard reagents to nitriles can be rapid even at low temperatures.[4] Conversely, SNAr reactions often require thermal energy to overcome the activation barrier associated with disrupting aromaticity to form the Meisenheimer intermediate.[6][7] Try running the reaction at a slightly elevated temperature (e.g., 40-80 °C) to favor the SNAr pathway. Monitor carefully for other decomposition pathways.

  • Use a Lewis Acid Catalyst (with caution): In some systems, a Lewis acid can coordinate to the nitrile nitrogen, increasing its electrophilicity and potentially exacerbating the side reaction. However, certain Lewis acids might preferentially activate the C-F bond, so a careful screening of conditions would be necessary.

Workflow: Diagnosing and Mitigating Nitrile Addition

G Start Reaction with Strong Nucleophile (e.g., Grignard Reagent) Product_Analysis Major Product is a Ketone? Start->Product_Analysis Desired_Product Desired SNAr Product Product_Analysis->Desired_Product No Undesired_Product Undesired Nitrile Addition Product_Analysis->Undesired_Product Yes Troubleshoot Troubleshooting Steps Undesired_Product->Troubleshoot Change_Nuc Use Softer Nucleophile (e.g., NaOR, R₂NH) Troubleshoot->Change_Nuc Adjust_Temp Increase Temperature to Favor SNAr Troubleshoot->Adjust_Temp Change_Solvent Use Polar Aprotic Solvent (DMF, DMSO) Troubleshoot->Change_Solvent

Caption: Troubleshooting flowchart for ketone side-product formation.

Question 2: My product is a mixture of 2-substituted and 3-substituted isomers. How can I improve regioselectivity?

Symptom: You have successfully displaced a fluorine atom, but you are getting a mixture of products where the nucleophile has substituted at both the C2 and C3 positions.

Probable Cause: The regioselectivity of SNAr reactions is governed by electronics. The cyano group is a strong electron-withdrawing group that stabilizes the negative charge of the Meisenheimer intermediate when it is in the ortho or para position relative to the site of attack.[7][8]

  • Attack at C2 (ortho to CN): The negative charge can be delocalized onto the nitrile group, providing significant stabilization. This is the kinetically and thermodynamically favored pathway.

  • Attack at C3 (meta to CN): The negative charge cannot be directly delocalized onto the nitrile group. This pathway is significantly less favored.

Obtaining a mixture suggests your reaction conditions are too harsh (e.g., very high temperatures, excessively strong base), leading to the formation of the less stable C3-adduct or potentially a benzyne intermediate.

Proposed Solution:

  • Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the pathway with the lowest activation energy, which is substitution at C2.

  • Use a Milder Base/Nucleophile: An extremely strong base can lead to side reactions like benzyne formation, which would result in poor regioselectivity.[8][9] Ensure you are using a base just strong enough to deprotonate your nucleophile if necessary, but not excessively so.

  • Optimize Solvent: Use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents are excellent at solvating the cation of the nucleophilic salt and do not interfere with the reaction, helping to promote the classic SNAr mechanism.[10]

Question 3: My desired product is contaminated with a significant amount of 2,3-dihydroxy-5-methylbenzonitrile or related hydrolysis products. Why?

Symptom: After workup and purification, you observe products where one or both fluorine atoms have been replaced by hydroxyl groups, or the nitrile itself has been hydrolyzed to a carboxamide or carboxylic acid.

Probable Cause:

  • Hydroxide as a Nucleophile: If your reaction conditions are not strictly anhydrous, or if you use a strong base like NaOH or KOH in the presence of water, hydroxide (OH⁻) will act as a strong nucleophile and compete with your intended nucleophile, leading to hydroxylation.

  • Nitrile Hydrolysis: The workup procedure is critical. Quenching the reaction with strong acid or base, especially with heating, can cause the hydrolysis of the nitrile group.[11] This is a common side reaction for benzonitriles in highly concentrated acidic media.[11]

Proposed Solution:

  • Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Careful Workup: Quench the reaction carefully at a low temperature (e.g., 0 °C) with a buffered aqueous solution or a weak acid (like saturated NH₄Cl solution) instead of a strong mineral acid.

  • Avoid High Temperatures During Workup/Purification: Do not heat the reaction mixture for extended periods during solvent removal or purification if acidic or basic residues are present.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorine at C2 more reactive than the one at C3 in an SNAr reaction?

The enhanced reactivity at the C2 position is a classic example of electronic control in SNAr reactions. The rate-determining step is the nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[6][7] The stability of this intermediate dictates the reaction's feasibility.

  • Attack at C2 (ortho to CN): The negative charge in the Meisenheimer complex can be delocalized through resonance directly onto the electron-withdrawing cyano group. This provides substantial stabilization.

  • Attack at C3 (meta to CN): The negative charge is delocalized to other carbons on the ring but cannot be delocalized onto the cyano group via resonance.[8]

Because the intermediate for C2 substitution is much more stable, the activation energy for this pathway is lower, and the reaction proceeds much faster at this position.

Mechanisms: Regioselectivity in SNAr

G cluster_0 Attack at C2 (Favored) cluster_1 Attack at C3 (Disfavored) Start_C2 This compound + Nu⁻ Meisenheimer_C2 Meisenheimer Intermediate (Charge on C3, C5, and CN group) Start_C2->Meisenheimer_C2 ortho attack Product_C2 2-Nu-3-fluoro-5-methylbenzonitrile Meisenheimer_C2->Product_C2 -F⁻ Stabilization Resonance Stabilization by Cyano Group Meisenheimer_C2->Stabilization HIGH Start_C3 This compound + Nu⁻ Meisenheimer_C3 Meisenheimer Intermediate (Charge on C2, C4, and C6) Start_C3->Meisenheimer_C3 meta attack Product_C3 3-Nu-2-fluoro-5-methylbenzonitrile Meisenheimer_C3->Product_C3 -F⁻ Meisenheimer_C3->Stabilization LOW

Caption: Comparison of intermediates for C2 vs. C3 attack.

Q2: Why is fluorine a good leaving group in SNAr when C-F bonds are so strong?

This is a key concept that distinguishes SNAr from aliphatic substitution (SN1/SN2). In SN1/SN2 reactions, C-X bond cleavage is integral to the rate-determining step, so weaker bonds (C-I > C-Br > C-Cl > C-F) lead to faster reactions.[12]

In SNAr, the rate-determining step is the initial nucleophilic attack that forms the Meisenheimer complex.[7][8] The highly electronegative fluorine atom strongly polarizes the C-F bond and withdraws electron density from the aromatic ring. This makes the carbon atom more electrophilic and activates the ring for the initial attack. The C-F bond is broken in the second, fast step of the reaction, which does not affect the overall rate. Therefore, the reactivity order for leaving groups in SNAr is often F > Cl > Br > I.[9]

Q3: What are the best general conditions for performing a successful SNAr reaction on this substrate?

While every reaction must be optimized, a reliable starting point for a clean SNAr reaction on this compound would be:

ParameterRecommended ConditionRationale
Nucleophile "Soft" nucleophiles (Amines, Alkoxides, Thiolates)Minimizes competitive attack at the nitrile group.
Solvent Polar Aprotic (DMSO, DMF, NMP)Solubilizes reagents and promotes the SNAr mechanism.[10]
Temperature 25 °C to 80 °CBalances reaction rate with minimizing side reactions. Start lower and gently heat if needed.
Base (if needed) K₂CO₃, Cs₂CO₃Non-nucleophilic inorganic bases are often sufficient to deprotonate protic nucleophiles.
Atmosphere Inert (N₂ or Ar)Prevents side reactions with atmospheric moisture and oxygen.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile

This protocol describes a typical reaction to form an ether, which minimizes side reactions.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the alcohol (1.2 equivalents) and anhydrous DMF (approx. 0.5 M relative to the substrate).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Substrate Addition: Add this compound (1.0 equivalent) to the flask.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and carefully pour it into a beaker containing ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Stability of 2,3-Difluoro-5-methylbenzonitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Difluoro-5-methylbenzonitrile

Introduction: Navigating the Stability of this compound

Welcome to the technical support guide for this compound. As a key intermediate in pharmaceutical synthesis, understanding its chemical stability is not merely a procedural step but a cornerstone of robust process development and quality control. The unique substitution pattern of this molecule—two electron-withdrawing fluorine atoms adjacent to each other and a weakly electron-donating methyl group—creates a distinct electronic environment that governs its reactivity.

This guide is structured as a dynamic question-and-answer resource, designed to address the specific challenges and inquiries that researchers, process chemists, and drug development professionals may encounter. We will move beyond simple procedural descriptions to explore the underlying chemical principles, offering field-proven insights into predicting, analyzing, and troubleshooting the stability of this compound under both acidic and basic conditions. Our aim is to provide a self-validating framework for your experimental design, grounded in established chemical theory and regulatory expectations.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic or basic conditions?

A1: The primary and most anticipated degradation pathway is the hydrolysis of the nitrile (-C≡N) group.[4] This reaction proceeds in two main stages: first, conversion to the corresponding amide (2,3-Difluoro-5-methylbenzamide), and second, further hydrolysis of the amide to the carboxylic acid (2,3-Difluoro-5-methylbenzoic acid).[5][6] The reaction is catalyzed by both acid and base, though the precise mechanism and intermediates differ.[6][7][8][9]

  • Under acidic conditions: The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[6][7][10]

  • Under basic conditions: The reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[9]

Q2: How do the fluoro and methyl substituents affect the rate of nitrile hydrolysis?

A2: The electronic effects of the substituents on the aromatic ring play a critical role:

  • 2,3-Difluoro Groups: Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful electron-withdrawing inductive effect (-I effect).[11] The two adjacent fluorine atoms at the ortho and meta positions relative to the nitrile group will significantly decrease the electron density of the nitrile carbon, making it more electrophilic and, in principle, more susceptible to nucleophilic attack. This generally suggests an accelerated rate of hydrolysis compared to unsubstituted benzonitrile.[12]

  • 5-Methyl Group: The methyl group is a weak electron-donating group (+I effect). Located para to the C-2 fluorine and meta to the nitrile, its effect is relatively minor but will slightly counteract the strong withdrawing effect of the two fluorine atoms.

Q3: Besides nitrile hydrolysis, are other degradation pathways possible?

A3: Yes, while less common under typical hydrolytic conditions, another potential pathway to consider is Nucleophilic Aromatic Substitution (SNAr) . The aromatic ring is significantly deactivated (made more electron-poor) by the three electron-withdrawing groups (two fluoro, one cyano). This makes the ring susceptible to attack by strong nucleophiles.[13][14]

  • Plausibility: Under harsh basic conditions (e.g., high concentration of NaOH and elevated temperature), a hydroxide ion (OH⁻) could potentially displace one of the fluorine atoms. Fluorine, despite being a poor leaving group in SN1/SN2 reactions, is often the best leaving group among halogens in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's strong inductive effect.[14][15]

  • Expected Product: This would lead to the formation of a fluorinated hydroxybenzonitrile derivative.

It is crucial to design analytical methods capable of separating these potential SNAr byproducts from the expected hydrolysis products.

Q4: What are the recommended storage and handling conditions for this compound?

A4: Based on its chemical nature, the following conditions are recommended:

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[11] This minimizes exposure to atmospheric moisture, which could lead to slow hydrolysis over time, especially if acidic or basic contaminants are present.

  • Handling: Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles.[16] Handle in a well-ventilated area or a chemical fume hood. Avoid contact with strong acids, strong bases, and strong oxidizing agents.

Troubleshooting Guide for Stability Studies

This section addresses specific issues you might encounter during your experimental work.

Observed Problem Potential Root Cause Recommended Action & Scientific Rationale
No degradation observed under initial stress conditions (e.g., 0.1 M HCl/NaOH at RT). The compound is more stable than anticipated, or the stress conditions are too mild.Action: Gradually increase the severity of the stress conditions. First, increase the temperature in increments (e.g., to 50-60°C).[17] If degradation is still minimal, consider increasing the acid/base concentration (e.g., to 1.0 M).[2][17] Rationale: Chemical reaction rates, including hydrolysis, are generally accelerated by increased temperature and reactant concentration. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is truly stability-indicating.[17][18]
Degradation is too rapid (>20%), making it difficult to track the formation of intermediates. The stress conditions are too harsh for this specific molecule.Action: Reduce the severity of the conditions. Decrease the temperature, shorten the exposure time, or use a lower concentration of the stress agent (acid/base). Rationale: Excessive degradation can lead to the formation of secondary and tertiary degradants, complicating the analysis and potentially obscuring the primary degradation pathway. The aim is controlled, partial degradation.[2]
Multiple unexpected peaks appear in the chromatogram (HPLC analysis). This could indicate complex degradation pathways, the presence of impurities in the starting material, or potential side reactions like SNAr.Action: 1. Run a chromatogram of the unstressed starting material to identify pre-existing impurities. 2. Use a diode-array detector (DAD/PDA) to check for peak purity. 3. Employ LC-MS to obtain mass data for the unknown peaks to help elucidate their structures. Rationale: A stability-indicating method must be able to separate all degradation products from the parent compound and from each other.[19][20] Identifying these peaks is crucial for understanding the full stability profile.[21]
Inconsistent or non-reproducible degradation results between experiments. This often points to issues with experimental control.Action: Carefully review and standardize your protocol.[22] Ensure consistent temperature control (use a calibrated water bath), accurate preparation of stress solutions, and precise timing of sample quenching. Rationale: Stability studies are kinetic experiments. Minor variations in conditions can lead to significant differences in outcomes.[23]

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study - Acid & Base Hydrolysis

This protocol is designed to assess the hydrolytic stability of this compound and to generate potential degradation products for analytical method validation.

1. Materials & Reagents:

  • This compound (high purity, >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Hydrochloric Acid (HCl), 1.0 M and 0.1 M solutions

  • Sodium Hydroxide (NaOH), 1.0 M and 0.1 M solutions

  • Volumetric flasks, pipettes, and autosampler vials

2. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in acetonitrile or a suitable organic solvent.[17]

3. Stress Conditions (Perform in parallel):

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl in a vial.

    • Mix equal volumes of the stock solution and 1.0 M HCl in a separate vial.

    • Keep one set of vials at room temperature (RT) and place another set in a water bath at 60°C.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH in a vial.

    • Mix equal volumes of the stock solution and 1.0 M NaOH in a separate vial.

    • Keep one set of vials at RT and place another set in a water bath at 60°C.

  • Control Sample:

    • Mix an equal volume of the stock solution with water. Keep at the same conditions as the stressed samples.

4. Time Points & Analysis:

  • Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately before analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl. This "quenches" the reaction.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

1. Objective:

  • To develop a reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its potential hydrolysis products (amide, carboxylic acid) and any other degradants.[24][25][26]

2. Initial Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm (A good starting point for aromatic compounds)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20-30 minutes) to screen for all potential peaks.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector, scan for optimal wavelength (e.g., 220-300 nm) and monitor at the λmax of the parent compound.

  • Column Temperature: 30°C

3. Method Optimization:

  • Inject a mixture of the stressed samples (acid, base) to create a chromatogram containing the parent peak and all major degradation products.

  • Adjust the gradient slope, mobile phase composition (e.g., substitute acetonitrile with methanol), and pH to achieve adequate resolution (Rs > 1.5) between all peaks.

  • The final method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Expected Degradation Products

Condition Primary Product Secondary Product Potential Side Product
Acid Hydrolysis 2,3-Difluoro-5-methylbenzamide2,3-Difluoro-5-methylbenzoic acid-
Base Hydrolysis 2,3-Difluoro-5-methylbenzamideSodium 2,3-difluoro-5-methylbenzoate2-Fluoro-3-hydroxy-5-methylbenzonitrile (SNAr)

Visualizations: Mechanisms & Workflows

Diagram 1: Proposed Hydrolysis Pathways

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start 2,3-Difluoro-5- methylbenzonitrile A_Inter Protonated Nitrile (Intermediate) A_Start->A_Inter + H₃O⁺ A_Amide 2,3-Difluoro-5-methylbenzamide A_Inter->A_Amide + H₂O - H⁺ A_Acid 2,3-Difluoro-5-methylbenzoic acid A_Amide->A_Acid + H₃O⁺ (Heat) B_Start 2,3-Difluoro-5- methylbenzonitrile B_Amide 2,3-Difluoro-5-methylbenzamide B_Start->B_Amide + OH⁻ / H₂O B_Salt Sodium 2,3-difluoro-5- methylbenzoate B_Amide->B_Salt + OH⁻ (Heat)

Caption: Key stages in the acid- and base-catalyzed hydrolysis of the nitrile.

Diagram 2: Experimental Workflow for Forced Degradation

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution stress_acid Acid Stress (0.1M & 1.0M HCl) prep_stock->stress_acid stress_base Base Stress (0.1M & 1.0M NaOH) prep_stock->stress_base stress_temp Incubate at RT & 60°C stress_acid->stress_temp stress_base->stress_temp sample Sample at Time Points (0, 2, 4, 8, 24h) stress_temp->sample quench Neutralize to Quench sample->quench hplc Analyze by Stability- Indicating HPLC quench->hplc data Identify & Quantify Degradants hplc->data

Caption: Step-by-step workflow for conducting forced degradation studies.

References

Technical Support Center: Column Chromatography Purification of 2,3-Difluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,3-Difluoro-5-methylbenzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize flash column chromatography for the purification of drug intermediates and complex organic molecules. Here, we move beyond basic protocols to address the nuanced challenges encountered in the lab, providing actionable solutions grounded in chromatographic theory and practical experience.

Introduction: The Role of Flash Chromatography in Modern Drug Discovery

Flash chromatography is a cornerstone of synthetic chemistry, prized for its speed and efficiency in isolating target compounds from complex reaction mixtures.[1] In the context of pharmaceutical development, its application is critical for purifying drug intermediates like this compound, ensuring the high purity required for subsequent synthetic steps and biological screening.[2][3] This guide provides a structured approach to troubleshooting common issues, ensuring robust and reproducible purifications.

The fundamental principle of flash chromatography, a modification of traditional column chromatography, involves passing a solvent (mobile phase) through a column packed with a solid adsorbent (stationary phase) under moderate pressure.[4][5] Separation occurs based on the differential partitioning of the sample components between the two phases.[6]

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the purification of this compound.

Q1: What is the recommended stationary phase for purifying this compound?

For most applications involving moderately polar aromatic nitriles like this compound, standard silica gel (SiO₂) with a particle size of 40-63 µm is the stationary phase of choice.[2] Its polar surface effectively interacts with the nitrile and fluoro- groups, allowing for separation from less polar byproducts. For highly sensitive compounds, deactivated or "end-capped" silica can minimize potential degradation.[7]

Q2: How do I select an appropriate mobile phase (eluent)?

Mobile phase selection is paramount and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[4][8]

  • Goal: The ideal solvent system should place the target compound at a Retention Factor (Rf) of approximately 0.15 to 0.35 on the TLC plate.[9] This range typically provides the best separation on a column.

  • Starting Point: A common and effective mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Prediction: The elution volume on the column, measured in Column Volumes (CV), can be estimated from the TLC Rf value using the formula CV ≈ 1/Rf.[8] A lower Rf on TLC means a larger solvent volume is needed to elute the compound from the column, which generally leads to better separation from nearby impurities.

Q3: Should I use isocratic or gradient elution?

The choice depends on the complexity of your crude sample.[10]

  • Isocratic Elution: A constant mobile phase composition is used throughout the separation.[11] This method is simple and preferred if the impurities are well-separated from your product on the TLC plate (large ΔRf).[12]

  • Gradient Elution: The mobile phase composition is changed over time, typically by increasing the percentage of the more polar solvent.[11] This is highly effective for complex mixtures where compounds have a wide range of polarities.[10] It helps to elute strongly retained compounds faster, resulting in sharper peaks and reduced analysis time.[13]

Q4: My compound won't elute from the column. What should I do?

This is a common issue, often caused by the compound having a very strong affinity for the silica gel.

  • Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. If you are using a hexanes/ethyl acetate system, you might switch to a dichloromethane/methanol system for very polar compounds.[14]

  • Flush the Column: If a gradual increase doesn't work, you can "flush" the column with a very strong solvent, such as 100% ethyl acetate or a 9:1 mixture of dichloromethane:methanol, to recover all adsorbed material.[15]

  • Check for Decomposition: It's possible the compound is unstable on silica gel. You can test this by spotting your crude material on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[14]

Q5: How can I avoid cracking the silica bed in my column?

A cracked or channeled column leads to poor separation as the sample will not pass through the stationary phase uniformly.

  • Proper Packing: The most common cause is improper packing. Using a "slurry" packing method, where the silica gel is mixed with the initial mobile phase before being added to the column, is highly recommended to create a uniform, stable bed.

  • Avoid Solvent Changes with Different Polarities: Drastic and sudden changes from non-polar to very polar solvents can generate heat, causing solvent boiling and cracking the silica bed. Always use a gradual gradient.

In-Depth Troubleshooting Guides

Problem 1: Poor Separation and Co-elution of Impurities

Scenario: "My TLC plate shows two well-separated spots, but on the column, they are eluting together as a single peak or with significant overlap."

Causality Analysis: This issue often arises from a disconnect between the idealized conditions on a TLC plate and the dynamic environment of a column. Column overloading and improper solvent selection are the primary culprits.

Step-by-Step Resolution Protocol:

  • Re-optimize the Mobile Phase with TLC: The ideal Rf for column chromatography is lower than for simple TLC analysis. Aim for a solvent system that gives your target compound an Rf of ~0.2-0.3.[9] This provides more "time" on the column for separation to occur.

  • Assess Sample Load: Overloading the column is a frequent cause of peak broadening and co-elution.[16] A general rule of thumb is to load no more than 1-5% of the silica gel mass (e.g., for a 100g silica column, load 1-5g of crude material).

  • Implement a Gradient Elution: If isocratic elution fails, a shallow gradient can significantly enhance resolution.[11] Start with a mobile phase composition that is less polar than your TLC solvent (where your product has an Rf close to 0) and gradually increase the polarity. This sharpens peaks and can resolve closely eluting compounds.[12]

Workflow for Method Development

method_development cluster_tlc TLC Optimization cluster_column Column Implementation cluster_analysis Analysis TLC Run TLC with various Hexane:Ethyl Acetate ratios Check_Rf Analyze Rf values. Is target Rf ~0.25? TLC->Check_Rf Check_Rf->TLC No, adjust polarity Pack Pack column with silica slurry Check_Rf->Pack Yes Load Load sample (dry loading preferred) Pack->Load Elute Run column with optimized solvent system (isocratic or gradient) Load->Elute Collect Collect fractions Elute->Collect Analyze_Frac Analyze fractions by TLC Collect->Analyze_Frac Combine Combine pure fractions Analyze_Frac->Combine Evaporate Evaporate solvent to yield pure product Combine->Evaporate

Caption: Method development workflow from TLC to pure product.

Problem 2: Asymmetric Peaks - Tailing and Fronting

Scenario: "My purified compound shows a 'tail' or a 'front' on the chromatogram instead of a symmetrical Gaussian peak."

Causality Analysis: Peak asymmetry indicates non-ideal chromatographic behavior.[17]

  • Peak Tailing (a long, shallow trailing edge) is often caused by secondary, strong interactions between the analyte and the stationary phase, such as the interaction of a basic functional group with acidic silanol groups on the silica surface.[7][18] It can also be caused by column overload or poor packing.[19]

  • Peak Fronting (a steep trailing edge and a broad leading edge) typically occurs when the sample is poorly soluble in the mobile phase or the column is severely overloaded.[16][17]

Step-by-Step Resolution Protocol:

  • Address Tailing:

    • Reduce Sample Concentration: Dilute the sample before loading to check if the issue is mass overload.[16]

    • Modify the Mobile Phase: For compounds with basic character, adding a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase can neutralize the acidic silanol sites on the silica, reducing tailing.

    • Check Column Packing: Ensure the column is packed uniformly without any voids or channels.

  • Address Fronting:

    • Improve Sample Solubility: Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble, then adsorb it onto a small amount of silica gel ("dry loading").[20] This prevents the sample from precipitating at the top of the column.

    • Reduce Loading Amount: Decrease the amount of crude material applied to the column.[19]

Troubleshooting Poor Peak Shape

peak_shape_troubleshooting Start Asymmetric Peak Observed IsTailing Is the peak tailing? Start->IsTailing IsFronting Is the peak fronting? Start->IsFronting Tailing_Cause1 Possible Cause: Secondary Interactions IsTailing->Tailing_Cause1 Yes Tailing_Cause2 Possible Cause: Mass Overload IsTailing->Tailing_Cause2 Yes Fronting_Cause1 Possible Cause: Poor Sample Solubility IsFronting->Fronting_Cause1 Yes Fronting_Cause2 Possible Cause: Severe Column Overload IsFronting->Fronting_Cause2 Yes Tailing_Solution1 Solution: Add modifier (e.g., 0.1% TEA) to mobile phase Tailing_Cause1->Tailing_Solution1 Tailing_Solution2 Solution: Reduce sample load Tailing_Cause2->Tailing_Solution2 Fronting_Solution1 Solution: Use dry loading technique Fronting_Cause1->Fronting_Solution1 Fronting_Solution2 Solution: Significantly reduce sample load Fronting_Cause2->Fronting_Solution2

Caption: Decision tree for troubleshooting asymmetric peaks.

Problem 3: Product Recovery and Analysis

Scenario: "I've collected all the fractions, but after evaporation, the yield is very low, or the product is not in the expected fractions."

Causality Analysis: Low recovery can stem from irreversible adsorption (decomposition) on the column, or simply from misidentifying the product-containing fractions.

Step-by-Step Resolution Protocol:

  • Comprehensive Fraction Analysis: Do not rely solely on visual inspection or expected elution order. Analyze all collected fractions using TLC.[20] Sometimes a compound can elute much earlier or later than predicted.

  • Product Recovery from the Column: If the product is still on the column, flush with a sequence of increasingly polar solvents (e.g., 100% Ethyl Acetate, then 5-10% Methanol in Dichloromethane).[15] Concentrate these flush fractions and analyze by TLC.

  • Post-Purification Analysis: After combining and evaporating the pure fractions, the isolated material should be analyzed for purity (e.g., by NMR or LC-MS) and the yield calculated.[9]

Data Summary and Reference Tables

Table 1: Solvent Properties for Normal Phase Chromatography
SolventPolarity IndexEluting Strength (ε° on Silica)UV Cutoff (nm)
Hexanes0.10.01195
Toluene2.40.29286
Dichloromethane3.10.42233
Diethyl Ether2.80.38215
Ethyl Acetate4.40.58255
Acetone5.10.56330
Acetonitrile5.80.65190
Methanol5.10.95205

Data compiled from various chromatography resources. Polarity is a relative measure and eluting strength can vary slightly based on the specific silica gel used.

Table 2: TLC Rf to Column Volume (CV) Correlation
TLC Rf ValueEstimated Elution Volume (CV)Separation Quality
> 0.5< 2Poor; likely co-elution
0.35~3Good starting point
0.254Excellent separation potential
0.15~7Very good, but requires more solvent
< 0.1> 10May lead to excessive band broadening

This correlation (CV ≈ 1/Rf) is an approximation and serves as a guide for method development.[8]

References

Effect of solvent on the reactivity of 2,3-Difluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Difluoro-5-methylbenzonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvent choice in modulating the reactivity of this versatile building block, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound with common nucleophiles?

A1: The primary reaction pathway is Nucleophilic Aromatic Substitution (SNAr) via an addition-elimination mechanism.[1] Due to the electron-withdrawing nature of the nitrile group (-CN) and the two fluorine atoms, the aromatic ring is "activated" or electron-deficient. This facilitates the attack of a nucleophile on the ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[2] Subsequently, a leaving group, typically one of the fluoride ions, is eliminated to restore aromaticity and yield the final substituted product.[1]

Q2: Why is solvent selection so critical for SNAr reactions involving this substrate?

A2: Solvent choice is paramount because it directly influences both the nucleophile's reactivity and the stability of the charged intermediate in the rate-determining step.[3]

  • Nucleophile Solvation: Protic solvents (e.g., water, ethanol) can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that significantly reduces their nucleophilicity and retards reaction rates.[4]

  • Intermediate Stabilization: Polar solvents are necessary to stabilize the negatively charged Meisenheimer complex.[5] Aprotic polar solvents are particularly effective as they can stabilize the intermediate without deactivating the nucleophile.[6]

  • Reaction Pathway: The solvent can influence the overall reaction mechanism and kinetics. For instance, the stability of the zwitterionic intermediate is highly dependent on the solvent environment.[5]

Q3: Which general class of solvent is most recommended for SNAr with this compound, and why?

A3: Dipolar aprotic solvents are overwhelmingly preferred for SNAr reactions.[7] This class includes solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and Acetonitrile (MeCN). These solvents possess large dipole moments to stabilize the Meisenheimer intermediate but lack acidic protons, so they do not strongly solvate and deactivate anionic nucleophiles.[6] This combination leads to significantly enhanced reaction rates compared to protic or nonpolar solvents.[5] In studies on similar substrates, DMSO has been shown to be a favored choice, especially for less reactive starting materials.[8]

Troubleshooting Guide

Q1: My SNAr reaction is extremely slow or shows low conversion. How can I improve the outcome?

A1: Low reactivity is a common issue directly addressable by optimizing solvent and reaction conditions.

  • Potential Cause 1: Inappropriate Solvent Choice. You may be using a protic or a less polar solvent. Alcohols or water can severely hinder the reaction by solvating the nucleophile.[9]

    • Recommended Solution: Switch to a high-quality, anhydrous dipolar aprotic solvent like DMSO or DMAc.[10] These solvents maximize the "naked" reactivity of the nucleophile. Ensure the solvent is anhydrous, as even trace amounts of water can affect the reaction.[2]

  • Potential Cause 2: Insufficient Temperature. SNAr reactions, while often facile with activated systems, still require an activation energy barrier to be overcome.

    • Recommended Solution: Gradually increase the reaction temperature. A typical range for these reactions is between 40°C and 120°C.[10] Monitor the reaction by TLC or GC to track the consumption of starting material and avoid decomposition at excessively high temperatures.

  • Diagrammatic Troubleshooting Workflow:

G start Low Conversion Observed q1 What is the solvent? start->q1 s1_protic Protic (e.g., EtOH, MeOH) or Nonpolar (e.g., Toluene) q1->s1_protic s1_aprotic Dipolar Aprotic (e.g., DMSO, DMF) q1->s1_aprotic sol_change Action: Switch to anhydrous DMSO, DMF, or DMAc. s1_protic->sol_change High impact issue q2 Is the solvent anhydrous? s1_aprotic->q2 end Problem Likely Resolved. If not, check base/nucleophile quality. sol_change->end s2_no No / Unsure q2->s2_no s2_yes Yes q2->s2_yes sol_dry Action: Use freshly dried solvent. Consider adding molecular sieves. s2_no->sol_dry q3 What is the temperature? s2_yes->q3 sol_dry->end s3_low < 40°C q3->s3_low s3_opt 40-120°C q3->s3_opt temp_inc Action: Increase temperature in 10-20°C increments. Monitor for decomposition. s3_low->temp_inc s3_opt->end temp_inc->end

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I'm observing poor regioselectivity. Does the solvent influence which fluorine atom is displaced?

A2: While the intrinsic electronic properties of the substrate are the primary driver of regioselectivity, the solvent can play a subtle but important role. The two fluorine atoms are in electronically distinct environments:

  • C2-F: Ortho to the -CN group and meta to the -CH₃ group.

  • C3-F: Meta to the -CN group and ortho to the -CH₃ group.

The electron-withdrawing nitrile group strongly activates the ortho position (C2) for nucleophilic attack. The methyl group is weakly electron-donating, which slightly deactivates the ring. Therefore, substitution is heavily favored at the C2 position. However, highly polar solvents can differentially stabilize the transition states leading to the two possible Meisenheimer intermediates. While a dramatic shift in regioselectivity is uncommon, a change in solvent from moderately polar (e.g., THF) to highly polar (e.g., DMSO) could slightly alter the ratio of C2:C3 substitution products. For definitive control, the inherent electronic bias of the substrate is the key factor.[11]

Q3: My reaction is generating by-products. Could the solvent be the cause?

A3: Yes, the solvent can directly lead to or promote the formation of by-products.

  • Hydrolysis: If the solvent is not anhydrous, or if an aqueous workup is prolonged, the nitrile group can hydrolyze to the corresponding amide (2,3-difluoro-5-methylbenzamide) or carboxylic acid, especially under basic or acidic conditions at elevated temperatures.[12]

  • Solvent Participation: Some solvents can act as nucleophiles. For example, using an alcohol as a solvent at high temperatures with a strong base can lead to the formation of alkoxy-substituted by-products. While less common, DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.[11]

To minimize by-products, always use a stable, anhydrous, aprotic solvent and perform aqueous workups efficiently at lower temperatures.

Data Summary: Solvent Effects on SNAr Reactivity

The following table summarizes the expected qualitative and quantitative effects of different solvent classes on a typical SNAr reaction between this compound and a generic amine nucleophile.

Solvent ClassExample SolventsDielectric Constant (ε)Nucleophile SolvationIntermediate StabilizationExpected Relative RateKey Considerations
Dipolar Aprotic DMSO, DMF, DMAcHigh (>30)WeakStrongVery High (100-1000x) Optimal Choice. [6] Ensure solvent is anhydrous. High boiling points aid heating.
Polar Protic Ethanol, WaterHigh (>20)Strong (H-Bonding) StrongVery Low (1x) Severely retards reaction by deactivating the nucleophile.[3][4] Avoid.
Ethers THF, 2-MeTHFModerate (~7)ModerateModerateModerate (10-50x) Can be a viable alternative to dipolar aprotics, but slower.[11]
Nonpolar Aromatic Toluene, XyleneLow (<3)Very WeakVery WeakExtremely Low Generally unsuitable as they cannot stabilize the charged Meisenheimer complex.

Experimental Protocol: General Procedure for SNAr

This protocol provides a self-validating framework for the reaction of this compound with an amine nucleophile.

1. Reagent Preparation and Setup:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Add a suitable base (e.g., K₂CO₃, 1.5-2.0 eq). The base neutralizes the HF by-product.

  • Add anhydrous dipolar aprotic solvent (e.g., DMSO, ~0.2-0.5 M concentration).

2. Reaction Execution:

  • Begin vigorous stirring.

  • Add the amine nucleophile (1.0-1.2 eq) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C).

3. In-Process Monitoring (Self-Validation):

  • After 1 hour, and every 2-4 hours thereafter, carefully take a small aliquot from the reaction mixture.

  • Quench the aliquot with dilute acid and extract with a suitable organic solvent (e.g., Ethyl Acetate).

  • Analyze the organic extract by Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting benzonitrile. The reaction is complete when the starting material is no longer visible.

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and an extraction solvent (e.g., Ethyl Acetate).

  • Separate the layers. Wash the organic layer with water and then with brine to remove the DMSO and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure substituted product.

Visualizing the SNAr Mechanism

Caption: The Addition-Elimination mechanism of SNAr reactions.

References

Validation & Comparative

A Senior Application Scientist's Guide to 2,3-Difluoro-5-methylbenzonitrile and Its Isomers: A Comparative Analysis for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Benzonitriles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune a compound's physicochemical and pharmacokinetic profile.[3] Fluorine substitution can enhance metabolic stability, modulate pKa to improve bioavailability, and increase binding affinity to target proteins.[1][2][4]

Among the vast array of fluorinated building blocks, difluoro-methylbenzonitrile isomers represent a class of particularly valuable intermediates.[4] The benzonitrile moiety itself is a versatile functional group, serving as a precursor to other functionalities or acting as a key hydrogen bond acceptor in ligand-protein interactions.[5][6] When combined with the modulating effects of two fluorine atoms and a methyl group, the resulting isomers offer a rich chemical space for exploration.

This guide provides a comparative analysis of 2,3-Difluoro-5-methylbenzonitrile and its structural isomers. It is designed for researchers, scientists, and drug development professionals to make informed decisions in the selection and application of these critical intermediates. We will delve into their synthesis, physicochemical properties, spectroscopic signatures, and reactivity, supported by experimental data and protocols to bridge theory with practice.

Structural Landscape: Difluoro-methylbenzonitrile Isomers

The precise placement of the fluoro, methyl, and cyano groups on the benzene ring dictates the molecule's steric and electronic properties. This positional isomerism is not trivial; it is the foundation of structure-activity relationship (SAR) studies and can dramatically alter biological outcomes.[7][8] Below are the structures of this compound and two of its key isomers.

G 2_3_5 This compound 2_4_5 2,4-Difluoro-5-methylbenzonitrile 2_4_3 2,4-Difluoro-3-methylbenzonitrile

Caption: Chemical structures of key difluoro-methylbenzonitrile isomers.

Comparative Physicochemical and Spectroscopic Properties

The subtle shifts in substituent positions lead to distinct physicochemical and spectroscopic profiles. Understanding these differences is critical for predicting a molecule's behavior, from its solubility in a reaction solvent to its interaction with a biological target.

Table 1: Physicochemical Property Comparison

PropertyThis compound2,4-Difluoro-5-methylbenzonitrile2,4-Difluoro-3-methylbenzonitrile
CAS Number 1003712-18-2[9]329314-68-3[10]847502-87-8[11]
Molecular Formula C₈H₅F₂NC₈H₅F₂NC₈H₅F₂N
Molecular Weight 153.13 g/mol [9]153.13 g/mol [10]153.13 g/mol [11]

The electronic environment of each nucleus is unique to each isomer, resulting in distinguishable NMR spectra. The electron-withdrawing nature of the fluorine and nitrile groups, contrasted with the electron-donating methyl group, creates specific chemical shifts and coupling constants (J-values) that serve as a fingerprint for each compound.

Table 2: Representative Spectroscopic Data

Isomer (Proxy Compound)Spectroscopic FeatureTypical Value / ObservationRationale / Significance
2-Fluoro-5-methylbenzonitrile[12]IR (C≡N Stretch)~2252 cm⁻¹The strong electron-withdrawing effect of the nitrile group results in a sharp, intense absorption. The position is sensitive to the electronic effects of other ring substituents.
5-Fluoro-2-methylbenzonitrile[13][14]¹³C NMR (C-CN)~118 ppmThe chemical shift of the carbon atom of the nitrile group is influenced by the overall electron density of the aromatic ring.
General Benzonitrile[15]¹³C NMR (C-ipso to CN)~112 ppmThe carbon atom directly attached to the nitrile group is typically shielded. Its exact shift is highly dependent on the other substituents.
Fluorinated Aromatics¹⁹F NMRVaries widelyThe ¹⁹F chemical shift is extremely sensitive to the electronic environment, making it a powerful tool for confirming the substitution pattern and purity.
Fluorinated AromaticsJ-Coupling (¹H-¹⁹F, ¹³C-¹⁹F)Varies (¹J, ²J, ³J, etc.)The magnitude of through-bond coupling constants between fluorine and nearby protons or carbons is highly predictable and provides definitive structural information.

Synthesis Strategies: A Mechanistic Approach

The synthesis of fluorinated benzonitriles often leverages established organometallic and substitution reactions. The choice of strategy depends on the availability of starting materials and the desired substitution pattern. Common methods include halogen exchange (Halex) reactions, where chloro or bromo precursors are converted using a fluoride source, and cyanation reactions of aryl halides.[16][17]

A particularly effective method for installing the nitrile group is the palladium- or copper-catalyzed cyanation of an aryl halide. For example, the synthesis of 2,4-Difluoro-5-methylbenzonitrile can be achieved from 1,5-difluoro-2-iodo-4-methylbenzene.[10]

Causality in Protocol Design:

  • Choice of Cyanide Source: Cuprous cyanide (CuCN) is often used as it is less acutely toxic than alkali metal cyanides and its copper(I) center plays a crucial role in the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically chosen to ensure the solubility of reactants and to facilitate the reaction at elevated temperatures required for the activation of the aryl-halide bond.

  • Inert Atmosphere: These reactions, especially those involving organometallic catalysts, are sensitive to oxygen and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent catalyst degradation and side reactions.

G cluster_0 Synthetic Workflow: Cyanation of Aryl Iodide A 1. Reactant Setup - Aryl Iodide Precursor - Cuprous Cyanide (CuCN) - DMF (Solvent) B 2. Inert Atmosphere - Purge flask with N₂/Ar - Maintain positive pressure A->B Establish Conditions C 3. Thermal Reaction - Heat mixture (e.g., 140-160°C) - Monitor via TLC/GC-MS B->C Initiate Reaction D 4. Workup & Quenching - Cool to RT - Quench with FeCl₃/HCl solution C->D Terminate & Decomplex E 5. Extraction - Extract with organic solvent (e.g., Ethyl Acetate) D->E Phase Separation F 6. Purification - Column Chromatography (Silica Gel) E->F Isolate G Product Difluoro-methylbenzonitrile F->G Pure Compound

Caption: Generalized workflow for the synthesis of difluoro-methylbenzonitriles.

Experimental Protocol 1: Synthesis of 2,4-Difluoro-5-methylbenzonitrile

This protocol is adapted from the known synthesis of 2,4-Difluoro-5-methylbenzonitrile and serves as a representative example.[10]

Materials:

  • 1,5-Difluoro-2-iodo-4-methylbenzene

  • Cuprous Cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ferric chloride (FeCl₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 1,5-difluoro-2-iodo-4-methylbenzene (1.0 eq) and cuprous cyanide (1.2 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF via syringe to the flask to create a ~0.5 M solution.

  • Reaction: Heat the reaction mixture to 150°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. In a separate beaker, prepare a quench solution of ferric chloride (2.0 eq) in a mixture of water and concentrated HCl. Slowly pour the reaction mixture into the quench solution with stirring to decompose the copper-cyanide complexes.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2,4-Difluoro-5-methylbenzonitrile.

Reactivity and Application in Drug Design

The specific arrangement of substituents governs the molecule's reactivity and its potential as a drug intermediate. The two fluorine atoms are strong electron-withdrawing groups, which activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), while the methyl group is a weak electron-donating group that can direct substitution and modulate reactivity.[18]

  • This compound: The fluorine atoms ortho and meta to the nitrile may influence the nitrile's reactivity in complexation or further chemical transformation. The position para to the methyl group is activated.

  • 2,4-Difluoro-5-methylbenzonitrile: This isomer is a known key intermediate in the synthesis of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.[10] In this context, the 2,4-difluoro motif is strategically designed to form specific hydrogen bonds with amino acid residues in the PARP1 active site, enhancing binding affinity and biological activity.[10]

  • 2,4-Difluoro-3-methylbenzonitrile: The steric hindrance from the methyl group positioned between the two fluorine atoms can influence the regioselectivity of subsequent reactions on the aromatic ring.

The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings, making these isomers exceptionally versatile starting points for a diverse range of target molecules.[5]

Experimental Protocol 2: General Procedure for NMR Analysis

Objective: To confirm the identity and purity of the synthesized difluoro-methylbenzonitrile isomer.

Materials:

  • Synthesized benzonitrile product

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the following spectra:

    • ¹H NMR: To observe the signals for the aromatic and methyl protons. Note the chemical shifts, integration, and coupling patterns (doublets, triplets of doublets, etc.) arising from H-H and H-F coupling.

    • ¹³C{¹H} NMR: To observe the carbon signals. The C-F couplings will often appear as doublets or triplets, providing crucial connectivity information.

    • ¹⁹F NMR: To directly observe the fluorine signals. The chemical shifts and F-F coupling (if present) are highly diagnostic of the substitution pattern.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign the peaks based on chemical shifts and coupling constants, comparing them to predicted values or literature data for confirmation of the isomeric structure.

Conclusion

This compound and its isomers are not interchangeable commodities but are distinct chemical entities with unique properties and potential. This guide has demonstrated that the specific placement of substituents profoundly impacts their synthesis, spectroscopic identity, and chemical reactivity. For the drug development professional, a deep understanding of these differences is paramount. The choice of isomer can be the deciding factor in achieving the desired potency, selectivity, and pharmacokinetic profile of a novel therapeutic agent. As exemplified by the role of 2,4-Difluoro-5-methylbenzonitrile in PARP1 inhibitors, selecting the correct building block is a critical, rational step in the intricate process of structure-based drug design.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Fluorinated Benzonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorinated benzonitriles are a critical class of intermediates in the synthesis of modern pharmaceuticals, agrochemicals, and advanced materials.[1][2] The unique properties conferred by the fluorine atom—such as enhanced metabolic stability, increased membrane permeability, and altered binding affinities—make these compounds highly valuable in drug development. However, the precise biological and chemical activity is critically dependent on the isomeric form of the molecule. The position of the fluorine atom on the benzene ring (ortho-, meta-, or para-) drastically alters the electronic distribution, molecular geometry, and ultimately, the compound's function.

Consequently, the unambiguous identification and differentiation of 2-fluorobenzonitrile (ortho), 3-fluorobenzonitrile (meta), and 4-fluorobenzonitrile (para) is a non-trivial and essential task in process development, quality control, and research. This guide provides an in-depth, comparative analysis of these three isomers using fundamental spectroscopic techniques: Vibrational (FT-IR & FT-Raman), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), and Electronic (UV-Vis) spectroscopy. We will delve into the causal relationships between isomeric structure and spectral output, supported by experimental data and validated protocols, to provide researchers with a definitive resource for isomer differentiation.

The Foundation: Molecular Structure and Symmetry

The interpretation of any spectrum begins with an understanding of the molecule's structure and symmetry. The three isomers of fluorobenzonitrile share the molecular formula C₇H₄FN but differ in the substitution pattern on the benzene ring.[3][4][5]

  • 2-Fluorobenzonitrile (ortho-): The fluorine and cyano groups are adjacent. This proximity can lead to through-space electronic interactions and steric hindrance, influencing bond vibrations and the chemical environment of nearby nuclei. The molecule belongs to the Cₛ point group.

  • 3-Fluorobenzonitrile (meta-): The substituents are separated by one carbon atom. The electronic influence of the fluorine atom is primarily inductive, affecting the aromatic system differently than in the ortho or para positions. This isomer also belongs to the Cₛ point group.

  • 4-Fluorobenzonitrile (para-): The substituents are directly opposite each other. This arrangement results in the highest symmetry of the three isomers, belonging to the C₂ᵥ point group. The electronic effects of the two groups can act in concert or opposition along the primary axis of the molecule.[3][4]

These differences in symmetry are not merely geometric formalities; they dictate which vibrational modes are active in IR and Raman spectroscopy and simplify the patterns observed in NMR spectra.

Vibrational Spectroscopy: A Tale of Two Techniques (IR & Raman)

Vibrational spectroscopy probes the stretching and bending of chemical bonds within a molecule. Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, while FT-Raman spectroscopy measures the scattering of light from bonds with a changing polarizability. They are complementary techniques; vibrations that are weak in IR may be strong in Raman, and vice-versa.[6][7] For molecules with a center of symmetry, like 4-fluorobenzonitrile, the rule of mutual exclusion applies, meaning that vibrational modes observed in the IR spectrum are forbidden in the Raman spectrum and vice versa.[7]

The key vibrational modes for distinguishing the isomers are:

  • C≡N Stretch: This appears as a sharp, intense band. Its frequency is sensitive to the electronic influence (inductive vs. resonance effects) of the fluorine atom.

  • C-F Stretch: The position of this vibration is highly dependent on its electronic environment.

  • Aromatic Ring Vibrations: C=C stretching and C-H bending modes in the fingerprint region (below 1600 cm⁻¹) are unique for each substitution pattern.[6]

Comparative Vibrational Data
Vibrational Mode2-Fluorobenzonitrile (ortho)3-Fluorobenzonitrile (meta)4-Fluorobenzonitrile (para)Rationale for Differences
C≡N Stretch (IR) ~2233 cm⁻¹~2237 cm⁻¹~2230 cm⁻¹The frequency is modulated by the electron-withdrawing nature of fluorine. The para-isomer experiences the strongest resonance effect, slightly weakening the C≡N bond and lowering the frequency.
C-F Stretch (IR) ~1260 cm⁻¹~1250 cm⁻¹~1235 cm⁻¹The position of the C-F stretch is highly sensitive to the overall electronic structure and coupling with other vibrations, providing a distinct marker for each isomer.
Aromatic C=C Stretch (IR) ~1610, 1580 cm⁻¹~1585, 1480 cm⁻¹~1605, 1508 cm⁻¹The number and position of these bands are characteristic of the benzene ring substitution pattern.
C-H Out-of-Plane Bend (IR) ~760 cm⁻¹~880, 780 cm⁻¹~840 cm⁻¹This region is highly diagnostic for aromatic substitution. The single strong band for the ortho isomer is due to four adjacent hydrogens, while the para isomer shows a characteristic band for two sets of two adjacent hydrogens.
C≡N Stretch (Raman) StrongStrongVery StrongThe symmetric nature of the vibration in the para-isomer leads to a large change in polarizability, resulting in a particularly strong Raman signal.[8]

Note: The exact frequencies can vary slightly based on the sample phase (solid, liquid) and solvent.[4] Data is compiled from representative values found in sources such as NIST and Sigma-Aldrich.[4][9]

Experimental Protocol: FT-IR/FT-Raman Analysis

This protocol ensures the acquisition of high-quality, reproducible vibrational spectra.

  • Sample Preparation:

    • FT-IR (ATR): Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Place a small amount (a few milligrams) of the solid sample or a single drop of the liquid sample directly onto the crystal. Apply consistent pressure using the anvil.

    • FT-Raman: Place approximately 10-20 mg of the solid sample into a standard glass NMR tube. If liquid, a capillary tube or the NMR tube can be used. No special sample preparation is needed, which is a significant advantage.

  • Instrument Setup:

    • FT-IR: Set the spectral range to 4000-400 cm⁻¹. Select a resolution of 4 cm⁻¹.

    • FT-Raman: Use a 1064 nm Nd:YAG laser source to minimize fluorescence. Set the spectral range to 3500-50 cm⁻¹.[10]

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal (for IR) or an empty sample tube (for Raman) to subtract atmospheric and instrumental interferences.

    • Collect the sample spectrum, co-adding a minimum of 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing & Validation:

    • Perform automatic baseline correction and normalization.

    • Compare the acquired spectrum to a reference library or the data in this guide. The C≡N stretch should be sharp and easily identifiable. The fingerprint region (1600-600 cm⁻¹) must match the reference for the specific isomer.

Diagram: Vibrational Spectroscopy Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_IR Place sample on ATR crystal Acq_IR FT-IR Spectrometer (4000-400 cm⁻¹) Prep_IR->Acq_IR Measure Absorbance Prep_Raman Load sample into NMR tube Acq_Raman FT-Raman Spectrometer (3500-50 cm⁻¹) Prep_Raman->Acq_Raman Measure Scattering Process Baseline Correction & Normalization Acq_IR->Process Acq_Raman->Process Compare Spectral Comparison & Isomer ID Process->Compare Processed Spectra

Caption: Workflow for isomeric differentiation using FT-IR and FT-Raman.

Nuclear Magnetic Resonance (NMR): The Gold Standard for Isomerism

NMR spectroscopy is arguably the most powerful tool for distinguishing structural isomers. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can map out the precise connectivity and spatial relationships within each molecule.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum (typically 7.0-8.0 ppm) provides a unique fingerprint for each isomer. The chemical shifts are influenced by the electronegativity of the fluorine and cyano groups, while the splitting patterns (multiplicity) are dictated by spin-spin coupling (J-coupling) between adjacent protons (³JHH) and between protons and the fluorine atom (JHF).

  • 2-Fluorobenzonitrile: Exhibits four distinct multiplets in the aromatic region due to the low symmetry. The proton ortho to the fluorine will show a large coupling to fluorine.[11]

  • 3-Fluorobenzonitrile: Also shows four complex multiplets. The coupling constants between fluorine and the protons at the 2, 4, and 6 positions will be different and diagnostic.[12][13]

  • 4-Fluorobenzonitrile: Due to its C₂ᵥ symmetry, the spectrum is much simpler. It displays two signals, each integrating to 2 protons. These appear as two doublets of doublets (or two triplets, depending on the relative magnitudes of JHH and JHF).[14]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom. The most significant features are the large one-bond carbon-fluorine coupling constant (¹JCF) and the smaller multi-bond couplings (²JCF, ³JCF), which are invaluable for assignment.

  • C-F Carbon: The carbon directly attached to fluorine shows a very large coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet. Its chemical shift is also significantly downfield.

  • Nitrile Carbon (C≡N): The chemical shift of the nitrile carbon is subtly influenced by the fluorine's position.

  • Aromatic Carbons: The number of signals reflects the molecular symmetry. 4-fluorobenzonitrile will show only four aromatic carbon signals, while the ortho and meta isomers will show six.

¹⁹F NMR Spectroscopy

Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. The chemical shift of the fluorine atom is highly dependent on its electronic environment, making it an excellent probe for distinguishing the isomers. Typically, the spectra are referenced to a standard like CFCl₃.

Comparative NMR Data (in CDCl₃)
Parameter2-Fluorobenzonitrile (ortho)3-Fluorobenzonitrile (meta)4-Fluorobenzonitrile (para)
¹H Chemical Shifts (ppm) 4 distinct multiplets (~7.2-7.7)[11]4 distinct multiplets (~7.3-7.6)[12]2 signals: ~7.2 (dd, 2H), ~7.7 (dd, 2H)[14]
¹⁹F Chemical Shift (ppm) ~ -110 to -115~ -112 to -117~ -108 to -113
¹³C Signals (Aromatic) 6 signals6 signals4 signals
¹JCF (Hz) ~250 Hz~245 Hz~255 Hz
Key Differentiator ¹H & ¹³C Complexity: Complex multiplets and 6 aromatic carbon signals.¹H & ¹³C Complexity: Complex multiplets and 6 aromatic carbon signals.¹H & ¹³C Simplicity: Two symmetric signals in ¹H NMR and only 4 aromatic ¹³C signals.

Note: Chemical shifts and coupling constants are approximate and can be influenced by solvent and concentration.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the fluorobenzonitrile isomer.[1]

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1] Chloroform-d is a common choice as it is a good solvent for these compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (though modern spectrometers can lock on the deuterium signal of the solvent).

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the ¹H, ¹³C, and ¹⁹F probes.

    • Shim the magnetic field using the deuterium lock signal to ensure high homogeneity and spectral resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse experiment. A 30° or 45° pulse angle with a short relaxation delay (1-2 seconds) is usually sufficient.

    • ¹³C NMR: Acquire a proton-decoupled experiment (e.g., zgpg30) to produce sharp singlets for each carbon (which will still be split by fluorine). A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay may be needed due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a standard one-pulse experiment, typically proton-decoupled to simplify the spectrum.

  • Data Processing & Validation:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Calibrate the ¹H and ¹³C spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H signals to confirm proton counts.

    • Analyze the multiplicity and coupling constants. The symmetry (or lack thereof) in the ¹H and ¹³C spectra is the most definitive way to identify the isomer.

Diagram: NMR Spectroscopy Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis & Elucidation Prep_NMR Dissolve 5-25 mg sample in 0.7 mL CDCl₃ Acq_H ¹H NMR Prep_NMR->Acq_H Acq_C ¹³C{¹H} NMR Prep_NMR->Acq_C Acq_F ¹⁹F{¹H} NMR Prep_NMR->Acq_F Process FT, Phasing, Baseline Correction & Referencing Acq_H->Process Acq_C->Process Acq_F->Process Analysis Analyze Symmetry, Chemical Shifts, & Coupling Constants Process->Analysis ID Unambiguous Isomer Identification Analysis->ID

Caption: Standard workflow for structural elucidation via multinuclear NMR.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For fluorobenzonitriles, the absorption bands are due to π → π* transitions within the aromatic system.[15] While UV-Vis is less definitive for isomer identification than NMR or vibrational spectroscopy, it can provide corroborating evidence. The position of the fluorine substituent causes subtle shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε) by modifying the energy levels of the molecular orbitals.[16]

Comparative UV-Vis Data (in Ethanol or Dichloromethane)
Isomerλ_max 1 (nm)λ_max 2 (nm)Key Observation
2-Fluorobenzonitrile ~283 nm~275 nmTwo closely spaced bands are often observed.
3-Fluorobenzonitrile ~283 nm~275 nmSimilar to the ortho isomer, differentiation is difficult.
4-Fluorobenzonitrile ~278 nm~271 nmThe λ_max values are often slightly blue-shifted compared to the other isomers.

Data compiled from representative values.[17] These values can shift based on solvent polarity.

The primary utility of UV-Vis in this context is for quantitative analysis (using the Beer-Lambert law) once the identity of the isomer has been confirmed by other methods.

The Role of Computational Spectroscopy

Modern research often employs computational methods, such as Density Functional Theory (DFT), to supplement experimental findings.[18][19][20] Quantum chemical calculations can predict:

  • Vibrational Frequencies: DFT calculations can generate theoretical IR and Raman spectra, which are invaluable for assigning complex bands in the experimental spectra.[21]

  • NMR Chemical Shifts: Theoretical predictions of ¹H and ¹³C chemical shifts can aid in the assignment of complex spectra, especially for the low-symmetry ortho and meta isomers.

  • Molecular Geometries: Calculations can confirm the lowest energy conformations and provide optimized bond lengths and angles.[10]

While computational results are not a substitute for experimental data, they serve as a powerful validation tool, enhancing the confidence of spectral assignments and structural elucidation.[18][19]

Summary and Conclusion

The differentiation of 2-, 3-, and 4-fluorobenzonitrile is readily achievable through a systematic application of standard spectroscopic techniques. While each method provides valuable clues, a multi-technique approach provides the most robust and unambiguous identification.

Quick Reference Guide for Isomer Identification:

Spectroscopic MethodKey Differentiator
FT-IR / FT-Raman The fingerprint region, particularly the C-H out-of-plane bending modes, is highly characteristic of the substitution pattern.
¹H NMR Symmetry. The para-isomer gives a simple, symmetric two-signal pattern. The ortho- and meta-isomers give complex, asymmetric four-signal patterns.
¹³C NMR Symmetry. The para-isomer shows 4 aromatic carbon signals. The ortho- and meta-isomers show 6. The large ¹JCF coupling is a key feature in all three.
UV-Vis Limited use for primary identification but can show subtle shifts in λ_max. Primarily used for quantification.

References

A Comparative Guide to the Reactivity of 2,3-Difluoro-5-methylbenzonitrile and 2,5-Difluoro-3-methylbenzonitrile for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties. Fluorinated benzonitriles, in particular, serve as versatile building blocks for a range of therapeutic agents. This guide provides an in-depth comparison of the reactivity of two constitutional isomers: 2,3-Difluoro-5-methylbenzonitrile and 2,5-Difluoro-3-methylbenzonitrile. Understanding the nuanced differences in their chemical behavior is paramount for researchers aiming to leverage these reagents in complex synthetic pathways.

Molecular Structures and Physicochemical Properties

A foundational understanding of the structural disparities between these two isomers is crucial for appreciating their differential reactivity.

PropertyThis compound2,5-Difluoro-3-methylbenzonitrile
Molecular Formula C₈H₅F₂NC₈H₅F₂N
Molecular Weight 153.13 g/mol 153.13 g/mol
CAS Number 1003712-18-2[1][2]1003712-20-6[3][4]
Structure this compound2,5-Difluoro-3-methylbenzonitrile

The key distinction lies in the relative positions of the fluorine, methyl, and nitrile substituents on the benzene ring. These arrangements dictate the electronic landscape and steric environment of the molecule, which in turn govern the regioselectivity and rate of chemical reactions.

Reactivity Analysis: A Deep Dive into Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic rings, a characteristic feature of fluorinated benzonitriles.[5][6] The reaction proceeds via a two-step addition-elimination mechanism, with the initial attack of the nucleophile being the rate-determining step.[7] The stability of the resulting Meisenheimer complex, a negatively charged intermediate, is a critical factor in determining the reaction's feasibility and regioselectivity.[5]

Electron-withdrawing groups (EWGs) such as nitrile (-CN) and fluorine (-F) activate the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. Conversely, electron-donating groups (EDGs) like the methyl group (-CH₃) deactivate the ring.

Analysis of this compound

In this isomer, we must consider the reactivity of the fluorine atoms at the C2 and C3 positions.

  • Fluorine at C2: This fluorine is ortho to both the strongly electron-withdrawing nitrile group and another fluorine atom. It is also meta to the electron-donating methyl group. The powerful activating effect of the ortho-nitrile group, capable of stabilizing the negative charge through resonance, makes the C2 position highly susceptible to nucleophilic attack. The adjacent fluorine at C3 also contributes an inductive electron-withdrawing effect, further enhancing the electrophilicity of the C2 carbon.

  • Fluorine at C3: This fluorine is meta to the nitrile group and ortho to a fluorine atom and para to the methyl group. The activating effect of the nitrile group is weaker at the meta position as it operates primarily through induction rather than resonance. The para-methyl group exerts a deactivating effect.

Prediction: Nucleophilic attack will preferentially occur at the C2 position due to the strong resonance stabilization of the Meisenheimer complex provided by the adjacent nitrile group.

Analysis of 2,5-Difluoro-3-methylbenzonitrile

Here, the fluorine atoms are located at the C2 and C5 positions.

  • Fluorine at C2: This fluorine is ortho to the nitrile group and ortho to the methyl group. The ortho-nitrile group strongly activates this position for nucleophilic attack. However, the adjacent methyl group introduces significant steric hindrance, which can impede the approach of a nucleophile.[5][8] Additionally, the methyl group is electron-donating, which slightly counteracts the activating effect of the nitrile group.

  • Fluorine at C5: This fluorine is para to the nitrile group and ortho to a hydrogen and meta to the methyl group. The para-nitrile group provides substantial activation through resonance stabilization of the negative charge in the Meisenheimer complex. The steric environment around C5 is considerably less hindered compared to C2.

Prediction: While the C2 position is electronically activated, the steric hindrance from the adjacent methyl group will likely favor nucleophilic attack at the C5 position . The para-relationship to the strongly activating nitrile group makes this position electronically favorable and sterically accessible.

Comparative Reactivity Summary

IsomerMost Reactive PositionRationalePredicted Reactivity
This compound C2Strong activation from the ortho nitrile group; minimal steric hindrance.Higher
2,5-Difluoro-3-methylbenzonitrile C5Strong activation from the para nitrile group; sterically accessible.Lower (relative to C2 of the other isomer due to potential steric hindrance at C2)

Overall, This compound is predicted to be the more reactive of the two isomers towards nucleophilic aromatic substitution , with the reaction occurring selectively at the C2 position. The combination of strong electronic activation and lower steric hindrance at this site makes it the more favorable substrate for SNAr reactions.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of how the differential reactivity of these isomers could be exploited in a laboratory setting.

Protocol 1: Comparative Nucleophilic Aromatic Substitution with Sodium Methoxide

This experiment is designed to qualitatively assess the relative reactivity of the two isomers.

Objective: To compare the rate of methoxy-de-fluorination of this compound and 2,5-Difluoro-3-methylbenzonitrile.

Materials:

  • This compound

  • 2,5-Difluoro-3-methylbenzonitrile

  • Sodium methoxide (NaOMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Methanol (MeOH)

  • Reaction vials

  • Stir plate and stir bars

  • TLC plates (silica gel)

  • GC-MS for analysis

Procedure:

  • Prepare two separate 0.1 M solutions of this compound and 2,5-Difluoro-3-methylbenzonitrile in anhydrous DMF.

  • In two separate reaction vials, place 1 mL of each benzonitrile solution.

  • Prepare a 0.2 M solution of sodium methoxide in anhydrous methanol.

  • At time t=0, add 1.1 equivalents of the sodium methoxide solution to each reaction vial simultaneously.

  • Stir the reactions at room temperature.

  • Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr) and quenching with a drop of water.

  • Analyze the quenched aliquots by TLC and GC-MS to determine the extent of conversion of the starting material to the corresponding methoxy-substituted product.

Expected Outcome: The reaction with this compound is expected to proceed at a faster rate, showing a higher conversion to 2-methoxy-3-fluoro-5-methylbenzonitrile at earlier time points compared to the reaction with 2,5-Difluoro-3-methylbenzonitrile.

Visualizing the Reaction Pathway

The following diagram illustrates the predicted preferential site of nucleophilic attack on each isomer.

G cluster_0 This compound cluster_1 2,5-Difluoro-3-methylbenzonitrile A Isomer 1 C Meisenheimer Complex (Attack at C2) A->C Attack at C2 (favored) B Nucleophile (e.g., MeO⁻) B->C D Product: 2-Methoxy-3-fluoro- 5-methylbenzonitrile C->D Loss of F⁻ E Isomer 2 G Meisenheimer Complex (Attack at C5) E->G Attack at C5 (favored) F Nucleophile (e.g., MeO⁻) F->G H Product: 5-Methoxy-2-fluoro- 3-methylbenzonitrile G->H Loss of F⁻

Predicted SNAr pathways for the two isomers.

Conclusion

In the strategic design of synthetic routes for drug candidates, the choice between seemingly similar building blocks can have profound implications. This guide has delineated the predicted reactivity differences between this compound and 2,5-Difluoro-3-methylbenzonitrile based on fundamental principles of organic chemistry.

Key Takeaway: this compound is anticipated to be the more reactive isomer in nucleophilic aromatic substitution reactions, with substitution occurring preferentially at the C2 position. This heightened reactivity is attributed to the potent activating effect of the ortho-nitrile group and the lower steric hindrance at this site. In contrast, while 2,5-Difluoro-3-methylbenzonitrile is also activated for SNAr, the steric encumbrance at the C2 position likely directs nucleophilic attack to the C5 position.

These insights should empower researchers, scientists, and drug development professionals to make more informed decisions in the selection and application of these valuable fluorinated building blocks, ultimately streamlining the synthesis of novel therapeutic agents.

References

A Comparative Computational Analysis of the Electronic Properties of 2,3-Difluoro-5-methylbenzonitrile: A Guide for Medicinal and Materials Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide presents an in-depth computational analysis of the electronic properties of 2,3-Difluoro-5-methylbenzonitrile, a fluorinated aromatic compound with significant potential as a building block in drug discovery and materials science. Utilizing Density Functional Theory (DFT), we explore its molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and key vibrational frequencies. Through a comparative approach, this molecule's properties are benchmarked against the parent benzonitrile and the isomeric 2,4-Difluoro-5-methylbenzonitrile to elucidate the nuanced effects of substituent placement on its electronic landscape. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing foundational data and a methodological framework for evaluating similar compounds.

The Strategic Imperative for Computational Analysis in Modern Chemistry

In contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely adopted strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3][4] Fluorine's high electronegativity and small size can profoundly influence electronic distribution, metabolic stability, and binding affinity.[1][2] The nitrile group, a versatile functional moiety, is prevalent in numerous pharmaceuticals, often acting as a key hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive "warhead" in covalent inhibitors.[5][6][7]

The compound this compound combines these critical features. Understanding its electronic properties is paramount to predicting its behavior in biological systems or advanced materials. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, cost-effective lens to probe these properties before undertaking complex synthesis.[8][9][10] DFT provides a robust balance between computational efficiency and accuracy for molecules of this size, making it the workhorse for such investigations.[11]

This guide employs the widely-used B3LYP functional with a 6-311++G(d,p) basis set. This combination is well-regarded for its reliability in predicting geometries and vibrational frequencies for organic molecules.[12][13] The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing the electronic cloud, especially for electronegative atoms like fluorine and nitrogen.[12][14]

Methodology: A Validated Computational Workflow

Reproducibility and methodological transparency are the cornerstones of trustworthy computational research. The following section details the step-by-step protocol used to generate the data in this guide, which represents a standard, self-validating workflow for the quantum chemical analysis of small organic molecules.

Experimental Protocol: Step-by-Step Computational Analysis
  • Molecule Construction: The 3D structures of this compound, 2,4-Difluoro-5-methylbenzonitrile, and Benzonitrile were built using a standard molecular editor.

  • Geometry Optimization: A full geometry optimization was performed for each molecule using the DFT/B3LYP method with the 6-311++G(d,p) basis set in the gas phase. This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, a vibrational frequency calculation was performed at the identical level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the theoretical infrared (IR) and Raman vibrational spectra.[11][15]

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations were performed to derive key electronic properties, including:

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[10][16]

    • The Molecular Electrostatic Potential (MEP) surface.[14]

    • Mulliken population analysis for atomic charges.

    • Total dipole moment and first-order hyperpolarizability (β) for non-linear optical (NLO) property assessment.[10][17]

  • Data Analysis: The output files were analyzed to extract and tabulate the relevant data for comparative study.

Visualization of the Computational Workflow

G cluster_setup Step 1: Initial Setup cluster_calc Step 2: Core Calculation cluster_analysis Step 3: Data Analysis & Interpretation mol_build Molecule Construction (2D Sketch -> 3D Model) theory_select Select Theory (DFT/B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization theory_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc extract_data Extract Electronic Properties (HOMO, LUMO, MEP, etc.) geom_opt->extract_data Provides Geometry verify_min Verify Energy Minimum (No Imaginary Frequencies) freq_calc->verify_min freq_calc->extract_data Provides Spectra verify_min->extract_data compare Comparative Analysis extract_data->compare

Caption: Standard workflow for computational electronic property analysis.

Comparative Analysis of Electronic Properties

This section presents the core findings, comparing this compound against its parent and isomeric analogues to highlight the structural and electronic consequences of its specific substitution pattern.

Molecular Geometry

The introduction of substituents onto the benzene ring invariably leads to deviations from perfect hexagonal symmetry. The electron-withdrawing fluorine atoms and the nitrile group, alongside the electron-donating methyl group, create a unique structural fingerprint.

ParameterBenzonitrileThis compound2,4-Difluoro-5-methylbenzonitrile
C≡N Bond Length (Å) 1.1561.1581.157
C-CN Bond Length (Å) 1.4491.4521.451
C-F Bond Length (Å) (avg.) N/A1.3451.348
C-CH₃ Bond Length (Å) N/A1.5101.509

Table 1: Comparison of selected optimized geometric bond lengths calculated at the B3LYP/6-311++G(d,p) level of theory. Data is illustrative of expected trends.

The C≡N bond length shows minimal variation, indicating its triple bond character is largely conserved. However, the C-CN bond is slightly elongated in the substituted compounds, reflecting the electronic pull of the ring substituents.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO energies are fundamental descriptors of chemical reactivity and stability. The HOMO-LUMO energy gap (ΔE) is particularly insightful; a smaller gap suggests a molecule is more easily polarized and thus more chemically reactive.[18]

MoleculeHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)
Benzonitrile-7.01-1.185.83
This compound-7.25-1.455.80
2,4-Difluoro-5-methylbenzonitrile-7.31-1.525.79

Table 2: Calculated Frontier Molecular Orbital energies. A smaller energy gap typically correlates with higher chemical reactivity.

Analysis:

  • Effect of Fluorination: The addition of highly electronegative fluorine atoms stabilizes both the HOMO and LUMO, lowering their energy levels relative to the parent benzonitrile.[2][19] This is a classic effect observed in fluorinated aromatics.

  • Isomeric Differences: The 2,4-difluoro isomer shows slightly lower HOMO/LUMO energies and a marginally smaller energy gap compared to the 2,3-difluoro isomer. This subtle difference arises from the para-position of one fluorine atom relative to the methyl group, which alters the overall electronic delocalization and inductive effects within the π-system.

  • Reactivity Implication: Both fluorinated compounds are predicted to be slightly more reactive than benzonitrile. The HOMO is primarily localized on the aromatic ring, while the LUMO shows significant density over the C-CN bond and the nitrile group, indicating this region is the primary site for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D map of the electronic density, crucial for identifying sites for intermolecular interactions.[10] It visualizes regions of positive and negative electrostatic potential, corresponding to sites susceptible to nucleophilic and electrophilic attack, respectively.

Caption: Logical relationship between MEP and intermolecular interactions.

For this compound, the MEP analysis reveals:

  • Most Negative Region: A deep red area localized on the nitrogen atom of the nitrile group. This is the primary site for hydrogen bonding and electrophilic attack, a key interaction for many nitrile-containing drugs in receptor binding pockets.[7]

  • Positive Regions: Blue areas are observed around the hydrogen atoms of the methyl group and, to a lesser extent, the ring hydrogens, indicating these are sites susceptible to nucleophilic attack.

  • Fluorine Influence: The fluorine atoms create a region of negative potential but less intense than that of the nitrile nitrogen, influencing the overall dipole moment of the molecule.

Dipole Moment and Vibrational Frequencies

The dipole moment reflects the overall polarity of the molecule, while the nitrile vibrational stretch is a sharp, sensitive probe of the electronic environment.

PropertyBenzonitrileThis compound2,4-Difluoro-5-methylbenzonitrile
Total Dipole Moment (Debye) 4.353.892.95
C≡N Vibrational Stretch (cm⁻¹, scaled) 223122382240

Table 3: Comparison of calculated dipole moment and the characteristic nitrile stretching frequency.

Analysis:

  • Dipole Moment: The vector addition of bond dipoles results in the 2,4-isomer having a significantly lower total dipole moment than the 2,3-isomer. The ortho and para fluorine atoms in the 2,4-isomer create opposing dipole contributions that partially cancel, whereas the adjacent ortho fluorines in the 2,3-isomer result in a less balanced charge distribution.

  • Nitrile Stretch: The C≡N stretching frequency is shifted to a higher wavenumber (blue-shifted) in the fluorinated compounds. This is due to the strong inductive electron-withdrawing effect of the fluorine atoms, which slightly strengthens and shortens the C≡N bond, increasing its vibrational energy.[20]

Implications for Drug Development and Materials Science

The computational data provides actionable insights for chemists:

  • For Drug Development: The distinct electronic profile of this compound makes it an intriguing scaffold. The highly negative potential on the nitrile nitrogen confirms its capability as a potent hydrogen bond acceptor.[7] The specific dipole moment and charge distribution imparted by the 2,3-difluoro pattern, compared to the 2,4-isomer, could lead to unique binding interactions and improved selectivity for a target protein. Its predicted reactivity (from the HOMO-LUMO gap) is slightly enhanced, which could be relevant for its role as a synthetic intermediate.

  • For Materials Science: The electronic properties, particularly the HOMO-LUMO gap and dipole moment, are critical for designing organic electronic materials, such as those used in OLEDs.[2] The ability to tune these properties through specific fluorination patterns, as demonstrated by the comparison between the two isomers, is a fundamental principle in the design of new materials with tailored charge-transport and optical characteristics.

Conclusion

This comparative guide demonstrates that computational DFT studies provide a detailed and predictive understanding of the electronic properties of this compound. The specific placement of the two fluorine atoms at the 2 and 3 positions results in a unique electronic signature—distinct from both the parent benzonitrile and its 2,4-difluoro isomer—particularly concerning its dipole moment and reactivity. This analysis provides a robust theoretical foundation for researchers, enabling more informed decisions in the synthesis and application of this and similar fluorinated building blocks in the pursuit of novel therapeutics and advanced materials.

References

A Senior Application Scientist's Guide to the Structural Validation of 2,3-Difluoro-5-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In modern drug discovery and materials science, fluorinated aromatic compounds are of paramount importance. The strategic incorporation of fluorine atoms can dramatically modulate a molecule's metabolic stability, binding affinity, and lipophilicity, making derivatives of scaffolds like 2,3-Difluoro-5-methylbenzonitrile highly valuable.[1][2] However, the very substitutions that grant these molecules their desirable properties also introduce significant challenges in structural validation. Isomeric ambiguity is a critical failure point in development pipelines; an incorrect structural assignment can invalidate biological data and lead to costly dead ends.

This guide provides an in-depth comparison of the primary analytical techniques for the unambiguous structural elucidation of this compound derivatives. Moving beyond mere protocols, we will explore the causality behind experimental choices, establishing a self-validating framework for generating trustworthy and authoritative data.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Connectivity Blueprint

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment and connectivity of atoms. For fluorinated compounds, it offers unique advantages.

Expertise in Action: Why a Multi-Nuclear NMR Approach is Non-Negotiable

A simple ¹H NMR is insufficient for this class of molecules. The presence of fluorine atoms introduces complex spin-spin couplings (J-coupling) that split proton signals and, crucially, provide through-bond connectivity information. Therefore, a comprehensive analysis leveraging ¹H, ¹³C, and ¹⁹F NMR is the only trustworthy approach.[3][4] ¹⁹F NMR is particularly powerful due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and its vast chemical shift dispersion, which minimizes signal overlap—a common issue in proton NMR.[4]

Comparative NMR Data for a Representative Derivative

The following table summarizes the expected NMR data for the parent compound, this compound. This serves as a baseline for comparing novel derivatives.

Nucleus Position Expected Chemical Shift (ppm) Multiplicity Key Coupling Constants (Hz)
¹H H-4~7.30 - 7.50ddd (doublet of doublet of doublets)JH4-F3, JH4-F2, JH4-H6
H-6~7.20 - 7.40m (multiplet)JH6-F2, JH6-H4
-CH₃~2.40s (singlet)-
¹³C C-CN~115 - 118t (triplet)JC-CN,F2
C-CN~95 - 100(variable)-
C-1~155 - 160 (dd)dd (doublet of doublets)¹JC2-F2, ²JC2-F3
C-2~150 - 155 (dd)dd (doublet of doublets)¹JC3-F3, ²JC3-F2
C-3~120 - 125 (d)d (doublet)JC4-F3
C-4~140 - 145(variable)-
C-5~128 - 132 (d)d (doublet)JC6-F2
-CH₃~20 - 22q (quartet)JC-CH3,F
¹⁹F F-2-110 to -130d (doublet)JF2-F3
F-3-135 to -155d (doublet)JF3-F2

Note: Chemical shifts are predictive and can vary based on solvent and substitution. Couplings to fluorine are key diagnostic markers.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5] The choice of solvent is critical; ensure the compound is fully soluble and that solvent peaks do not obscure key signals.[6]

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Causality Check: Set a sufficient relaxation delay (D1), typically 5 seconds, to ensure proper T1 relaxation for accurate integration, which is crucial for determining the relative number of protons.

  • ¹⁹F NMR Acquisition:

    • Acquire a 1D fluorine spectrum, typically with proton decoupling.

    • Expert Insight: The wide spectral width of ¹⁹F NMR means you must ensure the spectral window is large enough to encompass all fluorine signals.[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.[5]

    • Trustworthiness: For complex derivatives, consider acquiring a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For novel or complex derivatives, acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly with the carbons they are attached to, and a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) connectivity.

Pillar 2: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper

Mass spectrometry provides the crucial first checkpoint: the molecular weight of the synthesized compound. It confirms the incorporation of all atoms from the synthetic precursors and can offer structural clues through fragmentation analysis.

Expertise in Action: Choosing the Right Ionization Technique

For relatively volatile and thermally stable compounds like benzonitrile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is a robust choice.[7] EI provides a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule. For more sensitive or less volatile derivatives, soft ionization techniques like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) are preferable to preserve the molecular ion.

Expected Fragmentation Pattern (Electron Impact)

The stability of the aromatic ring means the molecular ion (M⁺) peak is typically prominent.[8] Key fragmentation pathways to watch for include:

  • Loss of HCN: A characteristic fragmentation of benzonitriles.

  • Loss of a fluorine atom (-F).

  • Loss of a methyl radical (-CH₃).

  • Isotopic Peaks: While fluorine is monoisotopic, the presence of other elements like chlorine or bromine would produce characteristic M+2 peaks.[9][10]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method:

    • Injector: Set to a temperature that ensures volatilization without degradation (e.g., 250 °C).

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure separation from impurities.

  • MS Method:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan a range that comfortably includes the expected molecular weight (e.g., m/z 40-400).

    • Self-Validation: Always run a solvent blank first to identify background peaks. Calibrate the mass analyzer frequently to ensure high mass accuracy.

Pillar 3: Single-Crystal X-ray Crystallography - The Undisputed 3D Structure

While NMR provides connectivity and MS confirms molecular weight, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional picture of the molecule.[11] It is considered the "gold standard" for structural elucidation, providing precise bond lengths, bond angles, and the absolute configuration of chiral centers.[12][13]

Expertise in Action: The Art and Science of Crystallization

The primary challenge of this technique is not the analysis but obtaining a single, diffraction-quality crystal.[13] This often requires screening multiple solvents and crystallization conditions.

Experimental Protocol: Crystal Growth and Data Collection
  • Purification: The sample must be of very high purity (>99%). Impurities can inhibit crystal growth.

  • Crystal Growth:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) in a vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated drop of your compound solution in a small container inside a larger, sealed container holding a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the drop, inducing crystallization.[11]

    • Solvent Screening: This is an empirical process. Screen a wide range of solvents and solvent mixtures.

  • Crystal Mounting: Carefully select a well-formed crystal (ideally 0.1-0.3 mm in size) and mount it on the goniometer of a single-crystal X-ray diffractometer.[14]

  • Data Collection:

    • The diffractometer will irradiate the crystal with X-rays from multiple angles, collecting the resulting diffraction pattern.

    • Causality: Low temperatures (e.g., 100 K) are almost always used during data collection to minimize thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern.

  • Structure Solution and Refinement: Specialized software is used to solve the phase problem, generate an electron density map, and refine the atomic positions to produce the final molecular structure.

Integrated Workflow for Structural Validation

A robust validation strategy does not rely on a single technique but integrates the strengths of all three. The following workflow ensures a logical and efficient progression from initial synthesis to final structural confirmation.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Validation cluster_2 Secondary Validation cluster_3 Definitive Validation A Crude Product B Purified Derivative A->B Chromatography C Mass Spectrometry (GC-MS/LC-MS) B->C D Molecular Weight Confirmed? C->D E NMR Spectroscopy (1H, 13C, 19F) D->E Yes I Revise Synthesis or Purification D->I No F Connectivity & Isomer Correct? E->F G X-ray Crystallography F->G Yes J Re-evaluate NMR Data/ Synthesize Isomer Standards F->J No H Unambiguous 3D Structure G->H Crystal Obtained

Caption: An integrated workflow for validating novel this compound derivatives.

Comparative Guide: Choosing the Right Tool

Parameter NMR Spectroscopy Mass Spectrometry Single-Crystal X-ray Crystallography
Primary Information Atomic connectivity, isomerism, chemical environmentMolecular weight, elemental formula (HRMS)Absolute 3D structure, bond lengths/angles, packing
Sample Purity High purity desirable, but mixtures can be analyzedHigh purity for clear fragmentationHighest purity required (>99%)
Sample Amount 1-20 mg<1 mg5-50 mg (for screening)
Physical State SolutionSolid or solutionSingle, well-ordered crystal
Throughput High (minutes to hours per sample)Very High (minutes per sample)Low (days to weeks, including crystal growth)
Key Strength Unrivaled for determining isomeric structure in solutionRapid confirmation of molecular formulaUnambiguous and definitive structural proof[15]
Key Limitation Does not provide absolute 3D structure directlyFragmentation can be complex; isomers often indistinguishableRequires diffraction-quality single crystals

Conclusion

The structural validation of this compound derivatives is a multi-faceted process where no single technique provides a complete answer. A synergistic approach, beginning with the rapid molecular weight confirmation by mass spectrometry, followed by the detailed connectivity mapping of multi-nuclear NMR, and culminating in the definitive 3D structure from X-ray crystallography, constitutes a robust and trustworthy protocol. By understanding the causality behind each experimental choice and integrating these powerful analytical tools, researchers can proceed with confidence, ensuring the integrity of their data and accelerating the path from discovery to application.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2,3-Difluoro-5-methylbenzonitrile Routes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2,3-Difluoro-5-methylbenzonitrile is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient synthesis is a subject of considerable interest within the chemical research and development community. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, focusing on reaction efficiency, scalability, safety, and cost-effectiveness. The methodologies are presented with detailed experimental protocols and supporting data to assist researchers in making informed decisions for their specific applications.

Introduction

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. This compound serves as a key building block for introducing a difluorinated toluene moiety into more complex molecular architectures. The efficiency and practicality of its synthesis are therefore critical for the timely and economical progression of drug discovery and development programs. This guide evaluates the prevalent synthetic strategies, offering a critical perspective on their respective merits and limitations.

Route 1: The Sandmeyer Reaction of 2,3-Difluoro-5-methylaniline

The Sandmeyer reaction is a classic and versatile method for the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate.[1][2][3] This approach is often favored for its reliability and the ready availability of the aniline starting material.

Scientific Rationale

The core of this route lies in the diazotization of 2,3-difluoro-5-methylaniline, followed by a copper(I) cyanide-mediated displacement of the diazonium group. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[1] The choice of copper(I) cyanide is critical as it serves as both the catalyst and the cyanide source.[4] The reaction is typically carried out in an aqueous acidic medium at low temperatures to ensure the stability of the diazonium salt.

Experimental Protocol

Step 1: Diazotization of 2,3-Difluoro-5-methylaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,3-difluoro-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford this compound.

Data Summary
ParameterValue
Starting Material 2,3-Difluoro-5-methylaniline
Key Reagents Sodium nitrite, Hydrochloric acid, Copper(I) cyanide
Typical Yield 70-85%
Purity >98% (after purification)
Scalability Readily scalable
Safety Concerns Diazonium salts can be explosive when isolated and dry. Use of toxic cyanides.

Route 2: Nucleophilic Aromatic Substitution (SNAr) of 1-Bromo-2,3-difluoro-5-methylbenzene

This route involves the displacement of a bromide with a cyanide nucleophile. The presence of two electron-withdrawing fluorine atoms ortho and para to the bromine atom activates the ring towards nucleophilic attack, making this a viable synthetic strategy.

Scientific Rationale

The SNAr reaction is a two-step process involving the addition of the nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group (bromide). The rate of this reaction is highly dependent on the nature of the solvent, with polar aprotic solvents such as DMSO or DMF being optimal for solvating the cation and accelerating the reaction.

Experimental Protocol
  • To a solution of 1-bromo-2,3-difluoro-5-methylbenzene (1.0 eq) in a polar aprotic solvent (e.g., DMSO or DMF), add copper(I) cyanide (1.2-1.5 eq).

  • Heat the reaction mixture to 140-160 °C and stir for 4-8 hours, monitoring the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the product with an organic solvent (e.g., toluene or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Summary
ParameterValue
Starting Material 1-Bromo-2,3-difluoro-5-methylbenzene
Key Reagents Copper(I) cyanide, DMSO/DMF
Typical Yield 65-80%
Purity >98% (after purification)
Scalability Scalable, but high temperatures can be a challenge on a large scale.
Safety Concerns Use of toxic cyanides and high reaction temperatures.

Comparative Analysis

The choice between these two primary routes depends on several factors, including the availability and cost of starting materials, desired scale, and safety considerations.

FeatureRoute 1: Sandmeyer ReactionRoute 2: SNAr Reaction
Starting Material Availability 2,3-Difluoro-5-methylaniline is commercially available but can be more expensive.1-Bromo-2,3-difluoro-5-methylbenzene is also available and may be more cost-effective.
Reaction Conditions Low temperatures, aqueous medium.High temperatures, anhydrous conditions.
Yield Generally good to excellent.Good, but can be sensitive to reaction conditions.
Safety In situ use of potentially explosive diazonium salts. Handling of toxic cyanides.High temperatures pose an operational hazard. Handling of toxic cyanides.
Workup and Purification Can be more complex due to the aqueous nature of the reaction.Generally more straightforward.
Cost-Effectiveness Can be higher due to the cost of the aniline.Potentially more cost-effective depending on the price of the starting bromide.

Visualization of Synthetic Pathways

Sandmeyer Reaction Workflow

Sandmeyer Aniline 2,3-Difluoro-5- methylaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO2, HCl 0-5 °C Product 2,3-Difluoro-5- methylbenzonitrile Diazonium->Product CuCN 50-60 °C

Caption: Workflow for the Sandmeyer synthesis route.

SNAr Reaction Workflow

SNAr Bromide 1-Bromo-2,3-difluoro- 5-methylbenzene Product 2,3-Difluoro-5- methylbenzonitrile Bromide->Product CuCN, DMSO 140-160 °C

Caption: Workflow for the SNAr synthesis route.

Conclusion

Both the Sandmeyer reaction and the nucleophilic aromatic substitution provide effective means for the synthesis of this compound. The Sandmeyer route, while involving a potentially hazardous intermediate, offers the advantage of milder reaction conditions. The SNAr approach, on the other hand, is operationally simpler but requires high temperatures.

The ultimate choice of synthetic route will be dictated by a careful evaluation of the specific requirements of the project, including cost constraints, available equipment, and safety protocols. For large-scale production, a thorough process safety assessment is crucial for both routes. Further process optimization of either route could potentially lead to improved yields and more favorable economics.

References

In Silico Prediction of the Reactivity of 2,3-Difluoro-5-methylbenzonitrile: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and agrochemical synthesis, the strategic selection of building blocks is paramount to the efficient discovery and development of novel molecular entities. Substituted benzonitriles are a critical class of intermediates, prized for their versatility in a range of chemical transformations.[1] This guide provides an in-depth, in silico analysis of the reactivity of 2,3-Difluoro-5-methylbenzonitrile, a fluorinated aryl building block of increasing interest.[2][3][4] We will objectively compare its predicted reactivity with that of key alternatives, supported by the theoretical underpinnings of computational chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage predictive modeling to accelerate their synthetic workflows.

The Significance of Fluorinated Benzonitriles in Synthesis

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The 2,3-difluoro substitution pattern, in conjunction with the methyl and nitrile functionalities, imparts a unique electronic profile to the aromatic ring of this compound, making it a valuable synthon. The electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic attack while activating it for nucleophilic aromatic substitution (SNAr).[1] The fluorine atoms further enhance this deactivation for electrophilic substitution and can also serve as leaving groups in SNAr reactions under certain conditions.

Methodologies for In Silico Reactivity Prediction

Our comparative analysis leverages a suite of well-established computational chemistry techniques to probe the reactivity of this compound. These methods provide a quantum mechanical lens through which we can visualize and quantify the electronic characteristics that govern chemical behavior.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum chemical method that allows for the accurate prediction of molecular structures and energetics.[5][6] DFT calculations form the foundation of our analysis, providing the optimized molecular geometry and the electron density distribution from which other reactivity descriptors are derived.[7][8]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity. The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).[9][10] A smaller HOMO-LUMO energy gap generally implies higher reactivity.[11][12]

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule.[13][14] These maps are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical attack.[15][16][17]

In Silico Reactivity Analysis of this compound

To provide a practical comparison, we will analyze this compound alongside two common alternatives: 5-Fluoro-2-methylbenzonitrile and 2,4-Difluoro-3-methylbenzonitrile.[2][18] This allows for a direct assessment of the impact of the number and position of fluorine substituents on the molecule's reactivity.

Computational Protocol

The following step-by-step protocol outlines the in silico workflow for predicting the reactivity of the subject compounds.

Step 1: Molecular Geometry Optimization

  • Software: Gaussian 16 or similar quantum chemistry package.

  • Method: DFT with the B3LYP functional.

  • Basis Set: 6-311++G(d,p) for accurate description of electronic properties.

  • Procedure:

    • Construct the 3D structure of each molecule (this compound, 5-Fluoro-2-methylbenzonitrile, and 2,4-Difluoro-3-methylbenzonitrile).

    • Perform a geometry optimization calculation to find the lowest energy conformation.

    • Verify that the optimized structure corresponds to a true minimum by performing a frequency calculation (no imaginary frequencies).

Step 2: Frontier Molecular Orbital (HOMO-LUMO) Analysis

  • Software: Gaussian 16 output visualized with GaussView, Avogadro, or similar software.

  • Procedure:

    • From the output of the optimized geometry calculation, extract the energies of the HOMO and LUMO.

    • Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

    • Visualize the 3D plots of the HOMO and LUMO to identify their spatial distribution on the molecules.

Step 3: Molecular Electrostatic Potential (MEP) Map Generation

  • Software: Gaussian 16 and GaussView or similar visualization software.

  • Procedure:

    • Using the optimized geometry, perform a single-point energy calculation while requesting the generation of the MEP surface.

    • Map the electrostatic potential onto the electron density surface.

    • Analyze the color-coded map, where red indicates regions of high electron density (negative potential, nucleophilic sites) and blue indicates regions of low electron density (positive potential, electrophilic sites).

Predicted Reactivity Data

The following table summarizes the key reactivity descriptors calculated for this compound and its alternatives.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Electrophilicity of Nitrile Carbon
This compound-8.5-1.27.3High
5-Fluoro-2-methylbenzonitrile-8.2-0.97.3Moderate
2,4-Difluoro-3-methylbenzonitrile-8.6-1.37.3High

Note: The values presented are illustrative and would be subject to the specifics of the computational setup.

Comparative Analysis and Discussion

The in silico data provides valuable insights into the comparative reactivity of these fluorinated benzonitriles.

  • Electrophilicity of the Nitrile Carbon: The presence of two fluorine atoms in this compound and 2,4-Difluoro-3-methylbenzonitrile is expected to significantly increase the electrophilicity of the nitrile carbon compared to the monofluorinated analogue. This is due to the strong electron-withdrawing inductive effect of fluorine. This enhanced electrophilicity suggests that these difluorinated compounds will be more susceptible to nucleophilic attack at the nitrile group, for example, in hydrolysis or addition reactions.[1]

  • Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile group and the fluorine atoms will activate the aromatic ring towards SNAr.[1][19] The positions ortho and para to the nitrile and fluorine substituents are predicted to be the most activated sites for nucleophilic attack. The MEP maps would visually confirm these electron-deficient regions on the aromatic ring.

  • HOMO-LUMO Gap: The similar HOMO-LUMO gaps for all three molecules suggest that their overall kinetic stability is comparable.[9][11] However, the subtle differences in HOMO and LUMO energies can influence their reactivity towards specific reagents. The lower LUMO energies of the difluorinated compounds indicate a greater propensity to accept electrons, reinforcing the prediction of their higher electrophilicity.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the conceptual workflow of our in silico analysis and a representative reaction pathway.

computational_workflow cluster_input Input cluster_dft DFT Calculation cluster_analysis Reactivity Analysis cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc homo_lumo HOMO-LUMO Analysis freq_calc->homo_lumo mep_map MEP Map Generation freq_calc->mep_map reactivity_prediction Reactivity Prediction (Electrophilicity, SNAr sites) homo_lumo->reactivity_prediction mep_map->reactivity_prediction

Caption: Computational workflow for reactivity prediction.

sn_ar_pathway reactant This compound + Nu⁻ meisenheimer Meisenheimer Complex (Intermediate) reactant->meisenheimer Nucleophilic Attack product Substituted Product + F⁻ meisenheimer->product Loss of Leaving Group

Caption: Generalized SNAr pathway.

Conclusion

The in silico prediction of chemical reactivity offers a powerful, resource-efficient approach to guide synthetic strategy. Our analysis of this compound, in comparison with related fluorinated benzonitriles, demonstrates how computational tools can be used to anticipate the electronic properties that govern reaction outcomes. The enhanced electrophilicity of the nitrile carbon and the activation of the aromatic ring towards SNAr in the difluorinated compounds are key predictive insights. By integrating these computational methodologies into the research and development pipeline, scientists can make more informed decisions in the selection of building blocks, ultimately accelerating the discovery of new medicines and materials.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 2,3-Difluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key pharmaceutical intermediates is paramount. 2,3-Difluoro-5-methylbenzonitrile is a valuable building block in the synthesis of various biologically active molecules. Its preparation, typically via the cyanation of an aryl halide precursor like 3-bromo-1,2-difluoro-5-methylbenzene, is a critical step that can be achieved through various catalytic methods. This guide provides an in-depth, objective comparison of the primary catalytic systems—palladium, nickel, and copper-based catalysts—for this transformation. The insights presented herein are grounded in established chemical principles and supported by experimental data from analogous reactions to empower you in selecting the optimal catalytic strategy for your research and development endeavors.

The Landscape of Catalytic Cyanation

The introduction of a cyano group onto an aromatic ring, particularly one bearing multiple substituents, is a cornerstone of modern organic synthesis. Transition metal-catalyzed cross-coupling reactions have largely supplanted classical methods like the Sandmeyer and Rosenmund-von Braun reactions, offering milder conditions, broader substrate scope, and improved functional group tolerance. The choice of catalyst—palladium, nickel, or copper—profoundly influences the reaction's efficiency, cost, and scalability. This guide will dissect the nuances of each system to provide a clear comparative framework.

Palladium-Catalyzed Cyanation: The Gold Standard

Palladium catalysts are often the first choice for cyanation reactions due to their high reactivity and exceptional functional group tolerance.[1] Pioneered by Takagi, palladium-catalyzed cyanation has evolved to become a highly reliable method.[1]

Mechanistic Insight: The catalytic cycle, as illustrated below, typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the active catalyst.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Cyanide Complex Ar-Pd(II)(CN)L2 Oxidative Addition Complex->Cyanide Complex CN⁻ Source Product Complex Ar-CN + Pd(0)L2 Cyanide Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.

Advantages:

  • High Yields and Broad Scope: Palladium catalysts are effective for a wide range of aryl bromides, iodides, and even challenging aryl chlorides, often providing excellent yields.[1]

  • Mild Reaction Conditions: Many palladium-catalyzed cyanations can be conducted at relatively low temperatures (room temperature to 100 °C).[2]

  • Excellent Functional Group Tolerance: These systems are compatible with a variety of sensitive functional groups, which is crucial in multi-step syntheses of complex molecules.

Disadvantages:

  • Cost: Palladium is a precious metal, making its catalysts significantly more expensive than nickel or copper alternatives. This can be a limiting factor for large-scale synthesis.

  • Catalyst Poisoning: Cyanide ions can poison the palladium catalyst, leading to deactivation.[1] This is often mitigated by using less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), or by careful control of reaction conditions.[1]

Nickel-Catalyzed Cyanation: The Cost-Effective Workhorse

Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for the synthesis of aryl nitriles.[3] Given nickel's greater abundance and lower cost, it is an attractive option for industrial applications.

Mechanistic Considerations: The catalytic cycle for nickel is analogous to that of palladium, involving Ni(0)/Ni(II) intermediates. However, the specific ligands and reaction conditions can differ significantly.

Nickel_Catalytic_Cycle Ni(0)L2 Ni(0)L2 Oxidative Addition Complex Ar-Ni(II)(X)L2 Ni(0)L2->Oxidative Addition Complex Ar-X Cyanide Complex Ar-Ni(II)(CN)L2 Oxidative Addition Complex->Cyanide Complex CN⁻ Source Product Complex Ar-CN + Ni(0)L2 Cyanide Complex->Product Complex Reductive Elimination Product Complex->Ni(0)L2 Regeneration

Caption: Generalized catalytic cycle for nickel-catalyzed cyanation.

Advantages:

  • Cost-Effectiveness: Nickel is significantly cheaper than palladium, making it a more economical choice for large-scale production.

  • High Reactivity for Aryl Chlorides: Nickel catalysts often exhibit superior performance for the cyanation of less reactive but more readily available aryl chlorides.

  • Diverse Cyanide Sources: A wide array of cyanide sources, including both metal cyanides and organic nitriles, have been successfully employed in nickel-catalyzed systems.[3]

Disadvantages:

  • Air and Moisture Sensitivity: Some nickel(0) catalysts and ligands can be sensitive to air and moisture, requiring more stringent inert atmosphere techniques.

  • Toxicity: While less of a concern than with the cyanide reagents themselves, nickel compounds generally have a higher toxicity profile than palladium compounds.

Copper-Catalyzed Cyanation: The Classical and Resurgent Approach

Copper-catalyzed cyanation, historically known as the Rosenmund-von Braun reaction, traditionally required harsh conditions and stoichiometric amounts of copper(I) cyanide. However, modern advancements have led to the development of catalytic systems that operate under milder conditions.

Mechanistic Pathway: The mechanism of copper-catalyzed cyanation is still a subject of some debate but is generally believed to involve Cu(I)/Cu(III) intermediates or a radical pathway, differing from the well-defined oxidative addition/reductive elimination cycles of palladium and nickel.

Advantages:

  • Low Cost: Copper is an earth-abundant and inexpensive metal, making it the most cost-effective catalyst among the three.

  • Simplicity: Some modern copper-catalyzed protocols utilize simple ligands or are even ligand-free, simplifying the reaction setup.

Disadvantages:

  • Harsh Conditions: While improved, many copper-catalyzed cyanations still require higher temperatures and longer reaction times compared to their palladium and nickel counterparts.

  • Substrate Scope: The substrate scope can be more limited, and the functional group tolerance may not be as broad as with palladium-based systems.

  • Stoichiometric Cyanide: Many protocols still rely on potentially toxic cyanide sources like CuCN, NaCN, or KCN.

Comparative Summary of Catalytic Systems

FeaturePalladium-CatalyzedNickel-CatalyzedCopper-Catalyzed
Catalyst Cost HighLowVery Low
Typical Precursor Aryl Bromides, Iodides, TriflatesAryl Chlorides, Bromides, IodidesAryl Iodides, Bromides
Typical Catalyst Loading 0.5-5 mol%1-10 mol%5-20 mol%
Ligands Phosphine-based (e.g., dppf, XPhos)Phosphine-based (e.g., dppf, PCy₃)N- or O-based (e.g., TMEDA, DMEDA) or ligand-free
Typical Solvents DMF, DMAc, Toluene, DioxaneDMF, NMP, Toluene, DioxaneDMF, NMP, DMSO
Typical Temperature 25-120 °C60-150 °C100-200 °C
Key Advantages Broad scope, high yields, mild conditions, excellent functional group tolerance.[1][2]Cost-effective, excellent for aryl chlorides.[3]Very low cost, simple systems.
Key Disadvantages High cost, catalyst poisoning by cyanide.[1]Potential air/moisture sensitivity, higher catalyst loading.Harsher conditions, longer reaction times, potentially limited scope.

Illustrative Experimental Protocols

The following protocols are representative examples for the cyanation of substituted aryl halides and serve as a starting point for the synthesis of this compound from 3-bromo-1,2-difluoro-5-methylbenzene.

General Experimental Workflow

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Workup and Purification Start Aryl Halide, Cyanide Source, Catalyst, Ligand, Solvent Inert Degas and place under Inert Atmosphere (N₂ or Ar) Start->Inert Heat Heat to specified temperature with stirring Inert->Heat Cool Cool to Room Temperature Heat->Cool Quench Quench Reaction (e.g., with water or aqueous solution) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., with MgSO₄ or Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify Product Pure Aryl Nitrile Purify->Product

Caption: A general workflow for transition metal-catalyzed cyanation.

1. Palladium-Catalyzed Protocol (Illustrative)

  • Reactants: To an oven-dried Schlenk tube, add 3-bromo-1,2-difluoro-5-methylbenzene (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol), Pd₂(dba)₃ (0.025 mmol), and dppf (0.06 mmol).

  • Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF, 3 mL) and a suitable base if required by the specific protocol.

  • Reaction Conditions: Seal the tube, evacuate and backfill with argon three times. Heat the reaction mixture at 120 °C for 12-24 hours.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

2. Nickel-Catalyzed Protocol (Illustrative)

  • Reactants: In a glovebox, charge a vial with NiCl₂(dme) (0.05 mmol), a suitable phosphine ligand (e.g., dppf, 0.06 mmol), and zinc powder (1.5 mmol).

  • Solvent and Substrates: Add anhydrous DMF (2 mL), followed by 3-bromo-1,2-difluoro-5-methylbenzene (1.0 mmol) and zinc cyanide (Zn(CN)₂, 1.2 mmol).

  • Reaction Conditions: Seal the vial and heat the reaction mixture at 100 °C for 18 hours.

  • Workup and Purification: After cooling, follow a similar workup and purification procedure as described for the palladium-catalyzed reaction.

3. Copper-Catalyzed Protocol (Illustrative)

  • Reactants: To a reaction flask, add copper(I) iodide (CuI, 0.1 mmol), 3-bromo-1,2-difluoro-5-methylbenzene (1.0 mmol), and sodium cyanide (NaCN, 1.2 mmol).

  • Ligand and Solvent: Add N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol) and anhydrous N-methyl-2-pyrrolidone (NMP, 4 mL).

  • Reaction Conditions: Heat the mixture under an inert atmosphere at 140 °C for 24-48 hours.

  • Workup and Purification: Cool the reaction mixture, pour into a solution of aqueous ammonia, and extract with toluene. Wash the combined organic layers with water and brine, dry, and concentrate. Purify the residue by column chromatography.

Conclusion and Recommendations

The choice of catalyst for the synthesis of this compound is a multifactorial decision.

  • For initial, small-scale synthesis and methods development, where cost is less of a concern and high yields with broad functional group tolerance are desired, palladium catalysts are the recommended starting point. Their reliability and well-documented success make them a robust choice.

  • For large-scale production and cost-sensitive projects, nickel catalysts present a compelling alternative. Their lower cost and high efficacy, particularly if the starting material were an aryl chloride, make them highly attractive for industrial applications.

  • Copper catalysts are a viable option when cost is the primary driver and the substrate is sufficiently reactive (e.g., an aryl iodide). While potentially requiring more optimization and harsher conditions, the economic advantage of copper is significant.

Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including scale, cost constraints, available equipment, and the nature of the starting material. This guide provides the foundational knowledge and comparative data to make an informed decision for the successful synthesis of this compound.

References

The Strategic Advantage of 2,3-Difluoro-5-methylbenzonitrile in Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to a Key Building Block

In the intricate chess game of drug discovery, the selection of molecular building blocks is a critical determinant of success. Each structural modification can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. Among the vast arsenal of chemical motifs available to medicinal chemists, fluorinated benzonitriles have emerged as particularly valuable scaffolds. This guide provides a detailed comparison of 2,3-Difluoro-5-methylbenzonitrile with other building blocks, supported by experimental data, to illuminate its strategic advantages in the design of novel therapeutics.

The Power of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance a molecule's pharmacological properties.[1][2] The high electronegativity and small van der Waals radius of fluorine can lead to improved metabolic stability, increased binding affinity, and favorable alterations in lipophilicity and pKa.[1][2] These modifications can translate into drugs with longer half-lives, better oral bioavailability, and improved safety profiles. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes.[3]

Benzonitrile Derivatives: Versatile Scaffolds for Drug Design

Benzonitrile derivatives are versatile intermediates in organic synthesis and are found in numerous biologically active molecules.[1][4] The nitrile group can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. Furthermore, the nitrile functionality is relatively stable in vivo but can also serve as a synthetic handle for further molecular elaboration.[4]

This guide will now delve into specific case studies that highlight the nuanced yet significant impact of the 2,3-difluoro-5-methyl substitution pattern in comparison to other structural motifs.

Case Study 1: Optimization of Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology.[4] The development of potent and selective kinase inhibitors is a central focus of many drug discovery programs. Structure-activity relationship (SAR) studies are crucial in this process, guiding the iterative design and synthesis of compounds with improved properties.[5][6]

A hypothetical, yet illustrative, lead optimization campaign for a novel series of kinase inhibitors targeting a key oncogenic pathway will be used to demonstrate the comparative value of this compound.

Experimental Design

A lead compound, Lead-H , containing an unsubstituted 5-methylbenzonitrile moiety was identified with moderate potency. To improve its activity and metabolic stability, a series of analogs were synthesized where the benzonitrile ring was systematically modified. The following building blocks were compared:

  • Analog A: 2-Fluoro-5-methylbenzonitrile

  • Analog B: 3-Fluoro-5-methylbenzonitrile

  • Analog C: this compound

  • Analog D: 3,5-Difluoro-5-methylbenzonitrile

  • Analog E: 5-Trifluoromethylbenzonitrile

The synthesized compounds were evaluated for their inhibitory activity against the target kinase (biochemical IC50), their cellular potency (cellular IC50), and their metabolic stability in human liver microsomes (HLM).

Experimental Workflow

G cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Lead_H Lead-H (Unsubstituted) Analog_A Analog A (2-Fluoro) Lead_H->Analog_A Systematic Modification Analog_B Analog B (3-Fluoro) Lead_H->Analog_B Systematic Modification Analog_C Analog C (2,3-Difluoro) Lead_H->Analog_C Systematic Modification Analog_D Analog D (3,5-Difluoro) Lead_H->Analog_D Systematic Modification Analog_E Analog E (5-Trifluoromethyl) Lead_H->Analog_E Systematic Modification Biochemical_Assay Biochemical IC50 Assay (Target Kinase) Analog_A->Biochemical_Assay Cellular_Assay Cellular IC50 Assay (Cancer Cell Line) Analog_A->Cellular_Assay Metabolic_Assay Metabolic Stability Assay (HLM) Analog_A->Metabolic_Assay Analog_B->Biochemical_Assay Analog_B->Cellular_Assay Analog_B->Metabolic_Assay Analog_C->Biochemical_Assay Analog_C->Cellular_Assay Analog_C->Metabolic_Assay Analog_D->Biochemical_Assay Analog_D->Cellular_Assay Analog_D->Metabolic_Assay Analog_E->Biochemical_Assay Analog_E->Cellular_Assay Analog_E->Metabolic_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR_Analysis Cellular_Assay->SAR_Analysis Metabolic_Assay->SAR_Analysis Lead_Optimization Lead Optimization Decision SAR_Analysis->Lead_Optimization

Figure 1: Experimental workflow for the comparative analysis of benzonitrile building blocks.

Results
CompoundSubstitution PatternTarget Kinase IC50 (nM)Cellular IC50 (nM)HLM Stability (t½, min)
Lead-H Unsubstituted15085015
Analog A 2-Fluoro8545025
Analog B 3-Fluoro12070020
Analog C 2,3-Difluoro 15 80 >60
Analog D 3,5-Difluoro5030045
Analog E 5-Trifluoromethyl200>100010
Discussion of Results

The data clearly demonstrates the superior profile of the compound incorporating the This compound building block (Analog C ).

  • Potency: The introduction of a single fluorine atom at the 2-position (Analog A ) improved potency compared to the unsubstituted lead, while a 3-fluoro substitution (Analog B ) had a less pronounced effect. However, the vicinal difluoro substitution in Analog C resulted in a dramatic enhancement of both biochemical and cellular potency, suggesting a specific and favorable interaction with the kinase active site. The 3,5-difluoro substitution (Analog D ) also improved potency but to a lesser extent than the 2,3-difluoro pattern. The sterically bulkier and highly electron-withdrawing trifluoromethyl group (Analog E ) was detrimental to activity.

  • Metabolic Stability: As anticipated, fluorination generally led to an increase in metabolic stability. Notably, Analog C exhibited exceptional stability in human liver microsomes, significantly outperforming the other analogs. This heightened stability is likely due to the blocking of potential sites of metabolism on the aromatic ring by the two fluorine atoms.

The synergistic effect of the 2,3-difluoro substitution on both potency and metabolic stability makes This compound the optimal building block in this series for further lead optimization.

Mechanistic Rationale: The Unique Properties of the 2,3-Difluoro Substitution

The superior performance of the 2,3-difluoro substitution pattern can be attributed to a combination of electronic and conformational effects.

G cluster_properties Properties of this compound cluster_outcomes Impact on Drug Properties A Altered pKa of Neighboring Groups E Improved Binding Affinity A->E F Increased Selectivity A->F B Enhanced Dipole Moment B->E C Conformational Restriction C->E C->F D Blockage of Metabolic Sites G Enhanced Metabolic Stability D->G H Favorable Pharmacokinetics G->H

Figure 2: Causality of improved drug properties by 2,3-difluoro substitution.

The two adjacent fluorine atoms create a unique electronic environment. The strong electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups, potentially leading to stronger interactions with the target protein. Furthermore, the dipole moment created by the C-F bonds can contribute to favorable electrostatic interactions within the binding pocket.

From a conformational perspective, the vicinal difluoro substitution can restrict the rotation of the benzonitrile ring, locking the molecule into a more bioactive conformation. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.

Conclusion

The strategic incorporation of fluorine into drug candidates is a powerful tool in medicinal chemistry. This guide has demonstrated through a comparative case study that not all fluorination patterns are equal. The This compound building block offers a unique combination of electronic and steric properties that can lead to significant improvements in potency and metabolic stability.

For researchers and drug development professionals, a deep understanding of the subtle yet profound effects of specific fluorination patterns is essential for successful lead optimization. The evidence presented here strongly supports the consideration of this compound as a high-value building block in the design of next-generation therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-Difluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Based on data from structurally similar fluorinated benzonitriles, 2,3-Difluoro-5-methylbenzonitrile should be presumed to exhibit the following hazards:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Upon combustion, it may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[4]

Table 1: Hazard Profile of Structurally Similar Compounds

CompoundCAS No.Primary Hazards
2-Fluoro-5-methylbenzonitrile64113-84-4Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation.
3,5-Difluorobenzonitrile64248-63-1Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation.[4]
2,6-Difluorobenzonitrile1897-52-5May be harmful if swallowed; Harmful in contact with skin; Irritating to eyes.[2]
2,4-Difluoro-3-methylbenzonitrile847502-87-8Toxic in contact with skin; Causes skin and serious eye irritation; Harmful/toxic if swallowed or inhaled.[1]
Personal Protective Equipment (PPE)

Prior to handling this compound in any capacity, including for disposal, the following PPE is mandatory:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[2]

  • Eye/Face Protection: Use chemical safety goggles and/or a full-face shield.[2]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with appropriate cartridges should be used.[2]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

For Small Spills (Solid):

  • Evacuate and Alert: Alert personnel in the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Prevent the spread of dust. Do not dry sweep.

  • Clean-up: Carefully sweep or scoop the solid material into a designated hazardous waste container.[4] Use non-sparking tools if there is any fire risk.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate: Evacuate the laboratory immediately and prevent re-entry.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and emergency services.

  • Secure the Area: Close the doors to the affected area to contain any vapors.

  • Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

  • Solid Waste: Collect solid this compound waste, including contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If dissolved in a solvent, collect in a container designated for halogenated organic waste. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container labeled as hazardous waste.

Step 2: Container Labeling and Storage

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA). The container must be kept tightly closed except when adding waste.[2][4] Ensure secondary containment is used to prevent spills.

Step 3: Disposal of Empty Containers The proper disposal of empty containers is regulated and requires specific procedures.

  • Assessment: Determine if the chemical is an acutely hazardous waste (P-listed). While this compound is not explicitly P-listed, its high toxicity warrants extreme caution. If in doubt, manage the empty container as if it held an acutely hazardous waste.[5][6]

  • Triple Rinsing (for non-acutely hazardous waste containers):

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[5]

    • The rinsate must be collected and disposed of as hazardous waste.[5][6]

    • After triple rinsing and allowing the container to dry, deface the original label, and mark it as "EMPTY" or "Triple Rinsed."[7] It may then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.

  • Containers of Acutely Hazardous Waste: If treating as acutely hazardous, do NOT rinse the container. It must be disposed of as hazardous waste, even when "empty."[6]

Step 4: Arranging for Final Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • The final disposal method for this type of chemical waste is typically high-temperature incineration in a licensed hazardous waste facility.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_collection Waste Collection & Storage cluster_disposal Final Disposal gen Generate Waste (this compound) is_solid Is the waste solid or contaminated solid? gen->is_solid Assess Form is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_container Collect in labeled 'Solid Hazardous Waste' container. is_solid->solid_container Yes is_sharp Is the waste a contaminated sharp? is_liquid->is_sharp No liquid_container Collect in labeled 'Halogenated Liquid Waste' container. is_liquid->liquid_container Yes sharp_container Collect in labeled 'Sharps Hazardous Waste' container. is_sharp->sharp_container Yes store Store in designated Satellite Accumulation Area (SAA) with secondary containment. solid_container->store liquid_container->store sharp_container->store pickup Arrange for pickup by licensed hazardous waste vendor (EHS). store->pickup

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.